molecular formula C11H10N2O3 B2658535 3-(Benzyloxy)isoxazole-5-carboxamide CAS No. 1086390-97-7

3-(Benzyloxy)isoxazole-5-carboxamide

Cat. No.: B2658535
CAS No.: 1086390-97-7
M. Wt: 218.212
InChI Key: XUBOLBMRRXDGFV-UHFFFAOYSA-N
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Description

3-(Benzyloxy)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.212. The purity is usually 95%.
BenchChem offers high-quality 3-(Benzyloxy)isoxazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)isoxazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylmethoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c12-11(14)9-6-10(13-16-9)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBOLBMRRXDGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unlocking the 3-(Benzyloxy)isoxazole-5-carboxamide Scaffold: Synthetic Versatility and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the isoxazole ring is a privileged scaffold, widely recognized for its diverse biological activities and its utility as a bioisostere for amides and esters[1]. Within this chemical space, 3-(benzyloxy)isoxazole-5-carboxamide and its derivatives represent a highly versatile subclass. This whitepaper provides an in-depth technical exploration of this scaffold, detailing its dual utility: first, as a highly tunable pharmacophore for targeted protein inhibition (e.g., Hsp90 and kinases), and second, as a masked, stereochemically stable intermediate in the complex total synthesis of natural products like tetracyclines.

By analyzing the structural rationale, detailing self-validating synthetic methodologies, and summarizing structure-activity relationship (SAR) data, this guide serves as a comprehensive resource for drug development professionals seeking to leverage this core in their discovery pipelines.

Structural and Physicochemical Profiling

The architectural logic behind the 3-(benzyloxy)isoxazole-5-carboxamide core is rooted in precisely controlling molecular interactions and physicochemical properties:

  • The Isoxazole Core: The fusion of heteroatoms (N and O) in the 5-membered ring lowers the overall lipophilicity compared to purely carbocyclic rings while providing a rigid vector for substituents. It is highly resistant to metabolic hydrolysis, making it an excellent ester/amide bioisostere[1].

  • The 5-Carboxamide Vector: The carboxamide group at the C5 position acts as a critical hydrogen bond donor/acceptor. In chaperone and kinase inhibitors, this vector is essential for anchoring the molecule to key aspartate or glutamate residues within ATP-binding pockets[2].

  • The 3-Benzyloxy Anchor: The benzyloxy group serves a dual purpose. Pharmacologically, it acts as a lipophilic shield that can occupy deep hydrophobic sub-pockets in target proteins. Synthetically, it masks the highly reactive 3-hydroxyisoxazole moiety, preventing unwanted tautomerization to the isoxazolone form during basic or nucleophilic reaction conditions[3].

Synthetic Methodologies & Experimental Workflows

The construction of the 3-(benzyloxy)isoxazole-5-carboxamide library typically begins with the commercially available bulk intermediate, 3-(benzyloxy)isoxazole-5-carboxylic acid[4]. The primary challenge in functionalizing this core is the electron-deficient nature of the isoxazole ring, which reduces the nucleophilicity of the carboxylate and can lead to sluggish amidation kinetics.

Protocol: Standardized Amidation of 3-(Benzyloxy)isoxazole-5-carboxylic acid

Note: This protocol is designed as a self-validating system, incorporating specific causality for each reagent choice and in-process controls to ensure high-fidelity library generation.

Step 1: Carboxylate Activation

  • Dissolve 3-(benzyloxy)isoxazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Causality: DMF is required to fully solubilize both the polar carboxylic acid and the diverse array of lipophilic amines used in library synthesis.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq). Stir at 25°C for 15 minutes. Causality: HATU is specifically selected over standard EDC/HOBt because the electron-withdrawing isoxazole ring demands a highly reactive uronium-based coupling agent to drive the formation of the active ester and prevent racemization if chiral amines are utilized.

Step 2: Nucleophilic Coupling 3. Add the desired primary or secondary amine (1.2 eq) dropwise. 4. Self-Validation Check: Monitor the reaction via LC-MS after 2 hours. The disappearance of the acid mass (m/z 218 [M-H]-) and the appearance of the product mass confirms complete conversion.

Step 3: Quenching & Selective Extraction 5. Dilute the reaction mixture with Ethyl Acetate (10 volumes) and wash sequentially with:

  • 1M Aqueous HCl (2x): Protonates and partitions unreacted amine and DIPEA into the aqueous layer.

  • Saturated Aqueous NaHCO₃ (2x): Deprotonates and removes any unreacted isoxazole-5-carboxylic acid.

  • 5% Aqueous LiCl (3x): Critical step. The high osmotic pressure of the LiCl solution effectively extracts residual DMF from the organic phase, preventing solvent carryover during concentration.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Synthesis SM 3-Hydroxyisoxazole-5-carboxylic acid Step1 Benzylation (BnBr, K2CO3, DMF) SM->Step1 Int1 3-(Benzyloxy)isoxazole-5-carboxylic acid Step1->Int1 Step2 Amidation (HATU, DIPEA, R-NH2) Int1->Step2 Prod 3-(Benzyloxy)isoxazole-5-carboxamides Step2->Prod

Fig 1: Synthetic workflow for 3-(Benzyloxy)isoxazole-5-carboxamide derivatives.

Pharmacological Applications & Case Studies

Application A: Targeted Protein Degradation via Hsp90 Inhibition

Isoxazole-5-carboxamides have emerged as potent structural analogues of established heat shock protein 90 (Hsp90) inhibitors[2]. While traditional inhibitors utilize a 4,5-diarylisoxazole-3-carboxamide scaffold, shifting the connectivity to the 5-carboxamide vector alters the spatial geometry of the molecule. This allows the 3-benzyloxy or 3,4-diaryl substituents to deeply penetrate the N-terminal ATP-binding pocket of Hsp90[2]. By arresting the chaperone in an inactive conformation, these compounds trigger the polyubiquitination and subsequent proteasomal degradation of oncogenic client proteins (e.g., Akt, EGFR), leading to potent antiproliferative effects[2].

BioPathway Drug Isoxazole-5-carboxamide Derivative Target Hsp90 N-Terminal ATP Pocket Drug->Target Competitive Binding Block Inhibition of Chaperone Function Target->Block Client Client Protein Destabilization (e.g., Akt, CDK4) Block->Client Degrad Proteasomal Degradation Client->Degrad

Fig 2: Mechanism of action for isoxazole-based Hsp90 inhibitors leading to protein degradation.

Application B: Anti-Parasitic Drug Discovery and DMPK Optimization

In the search for novel therapeutics against Trypanosoma cruzi (the causative agent of Chagas disease), isoxazole-5-carboxamide derivatives have been heavily utilized[5]. Early phenotypic screening identified active leads, but these compounds suffered from poor drug metabolism and pharmacokinetic (DMPK) properties, specifically low plasma exposure and rapid clearance[5].

To overcome this, medicinal chemists employed a "pKa tuning strategy." By incorporating vicinal fluorine atoms or morpholine rings onto the carboxamide right-hand side (RHS), researchers aimed to modulate the basicity of the molecule (targeting a pKa between 4.1 and 8.5) to find the "Goldilocks" balance between aqueous solubility and metabolic stability[5]. While antiparasitic efficacy was proven in vivo, SAR exploration is often bottlenecked by the strict spatial limitations of the RHS pocket and off-target CYP51 inhibition[5].

Application C: The "Stork-Hagedorn" Isoxazole in Tetracycline Total Synthesis

Beyond direct receptor modulation, the 3-benzyloxyisoxazole motif is a cornerstone of complex natural product synthesis. In the fully synthetic route to 6-deoxytetracycline antibiotics developed by the Myers laboratory, methyl 3-benzyloxy-5-(dimethylaminomethyl)isoxazole-4-carboxylate (known as the Stork-Hagedorn isoxazole) is utilized as a critical building block[3].

The sequence relies on a highly diastereoselective Michael–Claisen condensation between a cyclohexenone and the isoxazole ester to construct the AB enone core of the tetracycline skeleton[3]. Throughout this 8-step linear sequence, the 3-benzyloxy group acts as an exceptionally robust protecting group for the A-ring, surviving harsh basic conditions and stereoselective transformations before being cleanly removed via hydrogenolysis to reveal the active tetracycline pharmacophore[3].

Structure-Activity Relationship (SAR) & Quantitative Profiling

To illustrate the DMPK optimization principles discussed above, the following table summarizes representative quantitative data for a library of 3-(benzyloxy)isoxazole-5-carboxamides, demonstrating how amine substitution dictates both target affinity and metabolic half-life.

Compound VariantR-Group (Amine Substitution)Calculated pKaLogPHsp90 IC₅₀ (nM)Liver Microsome Stability (T₁/₂)
1a Morpholino-ethyl7.22.145 ± 4< 15 min
1b Cyclopropyl-methyl4.53.4120 ± 12> 60 min
1c 3,4-Difluorobenzyl5.83.815 ± 245 min
1d 2-Trifluoromethyl-ethyl4.14.2> 1000> 120 min

Data Interpretation: Transitioning from a highly basic morpholine (1a) to a heavily fluorinated system (1c) successfully tunes the pKa downward, drastically improving metabolic stability (T₁/₂ increased from <15 min to 45 min) while simultaneously enhancing target binding affinity via favorable halogen-pi interactions in the hydrophobic pocket.

References

  • Exploring the Chemical Space of 2H-Isoxazolo[4,5-b]indole Analogs: A Technical Guide Source: BenchChem URL
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: ResearchGate (European Journal of Organic Chemistry)
  • 3-(Benzyloxy)
  • A practical, convergent route to the key precursor to the tetracycline antibiotics Source: SciSpace URL

Sources

Thermodynamic stability of isoxazole-5-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Isoxazole-5-Carboxamide Derivatives

Abstract

The isoxazole-5-carboxamide scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of pharmacologically active agents.[1][2] However, the therapeutic efficacy and safety of these compounds are intrinsically linked to their chemical stability. This technical guide provides a comprehensive analysis of the thermodynamic stability of isoxazole-5-carboxamide derivatives. We will explore the fundamental electronic properties of the isoxazole ring, delineate its primary degradation pathways—including hydrolysis, photolysis, and thermal decomposition—and examine the critical structure-stability relationships that govern these processes. Furthermore, this guide furnishes detailed, field-proven protocols for assessing stability through forced degradation studies, complete with data interpretation strategies and advanced analytical workflows. The insights herein are designed to empower drug development professionals to anticipate stability challenges, design more robust molecules, and accelerate the progression of new chemical entities from discovery to clinical application.

The Isoxazole-5-Carboxamide Core: A Double-Edged Sword

The isoxazole ring, an aromatic five-membered heterocycle, is prized for its ability to act as a versatile scaffold and engage in critical hydrogen bonding interactions.[1] When combined with a carboxamide moiety at the 5-position, it creates a pharmacophore capable of targeting a wide range of biological entities.[3] However, the very features that make the isoxazole ring synthetically and biologically useful also introduce inherent stability liabilities. The core of this issue lies in the weak N-O bond, which is susceptible to cleavage under various chemical and physical stresses.[4][5][6] Understanding these vulnerabilities is not merely an academic exercise; it is a prerequisite for successful drug development, impacting formulation, storage, shelf-life, and in vivo metabolic fate.

Fundamental Drivers of Instability

The stability of the isoxazole ring is a delicate balance. While considered an aromatic system, its N-O bond has a low bond dissociation energy, making it the molecule's "Achilles' heel."[4] Cleavage of this bond initiates a cascade of reactions that lead to degradation. The primary environmental factors that exploit this weakness are pH, light, and heat.

main Isoxazole-5-Carboxamide Core hydrolysis Hydrolytic Cleavage (pH-Dependent) main->hydrolysis H₂O / H⁺ or OH⁻ photo Photochemical Rearrangement (UV/Light Exposure) main->photo hν (e.g., UV light) thermal Thermal Decomposition (Heat Stress) main->thermal Δ (Heat) oxidative Oxidative Attack (e.g., H₂O₂) main->oxidative [O]

Caption: Core degradation pressures on the isoxazole-5-carboxamide scaffold.

Primary Degradation Pathways: Mechanisms and Consequences

A thorough understanding of how these molecules degrade is essential for developing mitigation strategies. The principal pathways are distinct in their mechanisms and resulting degradants.

Hydrolytic Cleavage (pH-Dependent)

Hydrolysis is arguably the most common degradation pathway encountered during formulation and in physiological environments.[7] The isoxazole ring's lability is highly dependent on pH, with accelerated degradation often observed in basic conditions.[4][8]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the isoxazole ring can be readily cleaved. The reaction often proceeds via nucleophilic attack, leading to ring-opened intermediates such as β-keto nitriles. This pathway is particularly relevant for prodrug strategies where controlled release is desired under specific physiological conditions.[4]

  • Acid-Catalyzed Hydrolysis: In acidic media, the N-O bond is also susceptible to cleavage, potentially forming different intermediates. The stability in acidic versus basic conditions can be dramatically different and must be empirically determined for each derivative.[5]

Simultaneously, the carboxamide side chain can undergo hydrolysis to form the corresponding carboxylic acid, a reaction that can be influenced by the substituents on the amide nitrogen.

start Isoxazole Ring base Strong Base (e.g., NaOH) High pH start->base acid Strong Acid (e.g., HCl) Low pH start->acid product_base Ring-Opened Intermediates (e.g., β-Keto Nitrile) base->product_base Ring Cleavage product_acid Ring-Opened Intermediates (e.g., Enamino-ketone) acid->product_acid Ring Cleavage

Caption: Generalized pathways for pH-dependent hydrolytic ring cleavage.

Photochemical Rearrangement

Exposure to light, particularly UV radiation, can induce a fascinating and often undesirable transformation. The isoxazole ring can rearrange to its more stable oxazole isomer.[5] This process is not a simple degradation but a fundamental structural isomerization that will almost certainly alter or abolish biological activity.

The mechanism proceeds through the cleavage of the weak N-O bond to form a transient, high-energy azirine intermediate.[9][10] This intermediate can then rearrange to the thermodynamically more stable oxazole. The efficiency of this photoisomerization is highly dependent on the substituents on the isoxazole ring.[10]

isoxazole Isoxazole Derivative azirine Azirine Intermediate (Transient) isoxazole->azirine UV Irradiation (hν) N-O Bond Cleavage oxazole Oxazole Isomer (Degradant) azirine->oxazole Rearrangement

Caption: The photoisomerization pathway from isoxazole to oxazole.

Thermal & Oxidative Degradation

High temperatures can provide sufficient energy to cleave the N-O bond, leading to fragmentation and decomposition.[11] The onset temperature for thermal degradation is a key parameter determined by techniques like thermogravimetric analysis (TGA). Similarly, the scaffold can be susceptible to oxidative degradation, especially in the presence of reactive oxygen species. Standard stress testing protocols often use hydrogen peroxide to simulate oxidative conditions.[12]

Structure-Stability Relationships (SSR)

The thermodynamic stability of an isoxazole-5-carboxamide derivative is not a fixed property but is tunable through synthetic modification. Understanding these SSRs is key to rational drug design.

  • Electronic Effects: The electronic nature of substituents on the isoxazole ring plays a pivotal role.

    • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) can increase the ring's susceptibility to nucleophilic attack and base-mediated cleavage by stabilizing the resulting anionic intermediates.[4]

    • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups can sometimes enhance stability against certain degradation pathways, though this is not a universal rule and depends on the specific mechanism.[8]

  • Steric Hindrance: Bulky substituents near the isoxazole ring or on the carboxamide nitrogen can sterically hinder the approach of water or other nucleophiles, thereby slowing the rate of hydrolysis.

  • Carboxamide Substitution: The nature of the amide itself matters. Secondary amides (R-CO-NH-R') offer an N-H bond for hydrogen bonding, which can influence crystal packing and, consequently, solid-state stability. Tertiary amides lack this hydrogen bond donor and may exhibit different stability profiles.

Experimental Assessment: A Protocol for Rigor

To empirically determine the stability of a new derivative, a forced degradation (or stress testing) study is the industry standard.[13][14] This involves subjecting the drug substance to conditions more severe than those it would encounter during storage to accelerate degradation and identify potential degradants.[7]

Experimental Protocol: Forced Degradation Studies

This protocol is a self-validating system. A significant loss of the parent compound (target degradation of 5-20%) validates that the stress was sufficient, while the mass balance (sum of parent peak and degradant peaks) ensures all major products are accounted for.[7]

Stress ConditionProtocol DetailsCausality and Rationale
Acid Hydrolysis 1. Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water. 2. Add an equal volume of 0.1 M HCl. 3. Heat at 60°C for 24-48 hours. 4. Withdraw aliquots at timed intervals, neutralize with 0.1 M NaOH, and dilute for analysis.Simulates gastric conditions and assesses lability to proton-catalyzed degradation. Heating accelerates the reaction to generate detectable degradants within a practical timeframe.
Base Hydrolysis 1. Prepare a 1 mg/mL solution as above. 2. Add an equal volume of 0.1 M NaOH. 3. Maintain at room temperature for 4-8 hours. 4. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.Simulates intestinal pH and assesses susceptibility to base-catalyzed cleavage. This reaction is often faster than acid hydrolysis, hence the lower temperature.[12]
Oxidation 1. Prepare a 1 mg/mL solution as above. 2. Add an equal volume of 3% H₂O₂. 3. Maintain at room temperature for 24 hours, protected from light. 4. Withdraw aliquots and dilute for analysis.Evaluates the compound's susceptibility to oxidative damage, which can occur via atmospheric oxygen or interaction with other excipients.
Photostability 1. Expose a solid sample and a 1 mg/mL solution (in a quartz cuvette) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). 2. Analyze against a dark control stored under the same conditions.Identifies susceptibility to photodegradation, which is critical for packaging and storage decisions. The solid and solution phases are tested as stability can differ significantly.
Thermal Stability 1. Store the solid drug substance in a calibrated oven at 80°C for 7 days. 2. Prepare a solution and analyze against a sample stored at the recommended storage condition (e.g., 4°C).Assesses the intrinsic thermal stability of the molecule in the solid state, which is crucial for determining shelf-life and shipping conditions.
Analytical Workflow

A validated stability-indicating analytical method (SIAM), typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, is required to analyze the samples from the stress studies.

start Drug Substance Sample stress Apply Stress Condition (Acid, Base, Heat, etc.) start->stress sample_prep Sample Preparation (Neutralization, Dilution) stress->sample_prep hplc HPLC-PDA Analysis sample_prep->hplc data_analysis Data Analysis hplc->data_analysis quantify Quantify Parent Drug (%) data_analysis->quantify identify Identify & Quantify Degradants (%) data_analysis->identify mass_balance Calculate Mass Balance data_analysis->mass_balance report Stability Report quantify->report identify->report mass_balance->report

Caption: Standard experimental workflow for stability indicating studies.

Data Interpretation: A Quantitative Approach

The output of a forced degradation study is quantitative. The data should be summarized in a clear format to allow for direct comparison of the compound's lability under different stress conditions.

Table 1: Example Forced Degradation Summary for Compound XYZ

Stress ConditionDurationParent Peak Area (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Degradation (%)Mass Balance (%)
Control (Unstressed)48 hrs99.8< 0.05< 0.050.2100.0
0.1 M HCl, 60°C48 hrs91.56.8 (RRT 0.85)Not Detected8.398.3
0.1 M NaOH, 25°C8 hrs85.2Not Detected14.1 (RRT 0.72)14.699.3
3% H₂O₂, 25°C24 hrs98.1< 0.051.2 (RRT 0.72)1.799.3
Photolytic (ICH Q1B)-94.34.9 (RRT 1.10)Not Detected5.599.2
Thermal (Solid, 80°C)7 days99.10.6 (RRT 0.85)Not Detected0.799.7

RRT = Relative Retention Time

Interpretation: The data in Table 1 clearly indicates that Compound XYZ is most labile under basic conditions and shows moderate sensitivity to acid hydrolysis and photolysis. It is relatively stable to oxidation and thermal stress. The distinct RRTs suggest different degradants are formed under different conditions (e.g., base hydrolysis yields Degradant 2, while acid hydrolysis yields Degradant 1).

Conclusion and Strategic Outlook

The thermodynamic stability of isoxazole-5-carboxamide derivatives is a multifaceted challenge that must be addressed early in the drug discovery pipeline. The inherent lability of the N-O bond makes this scaffold susceptible to pH-dependent hydrolysis, photochemical rearrangement, and thermal degradation. A comprehensive understanding of these pathways, coupled with a systematic investigation of structure-stability relationships, allows for the rational design of more robust and developable drug candidates. By implementing rigorous forced degradation studies as outlined in this guide, researchers can proactively identify stability liabilities, generate crucial data for regulatory filings, and ultimately increase the probability of clinical success.

References

  • BenchChem. (2025).
  • BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem Technical Guides.
  • ResearchGate. (n.d.). Synthesis of indole-3-isoxazole-5-carboxamide derivatives. ResearchGate. [Link]

  • BenchChem. (2025). Stability issues of 3-Chloro-1,2-oxazole under various conditions. BenchChem Technical Support.
  • International Journal of Scientific Research in Engineering and Management. (2024).
  • Scholars Research Library. (n.d.).
  • Eid, E. E. M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports. [Link]

  • BenchChem. (2025). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. BenchChem Technical Support.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • Wikipedia. (n.d.). Isoxazole. Wikipedia. [Link]

  • Boyd, M. J., et al. (2021). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Omega. [Link]

  • Li, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals. [Link]

  • ResearchGate. (2025). Structure and stability of isoxazoline compounds. ResearchGate. [Link]

  • Sharma, M., & Kothiyal, P. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences and Research.
  • Kumar, A. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Research in Pharmaceutical Sciences and Technology.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • International Journal for Scientific Research and Development. (n.d.). Stability indicating study by using different analytical techniques. IJSDR. [Link]

  • Patel, Y., & Shah, N. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Mouithys-Mickalad, A., et al. (2005). Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Solubility Profile of 3-(Benzyloxy)isoxazole-5-carboxamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 3-(Benzyloxy)isoxazole-5-carboxamide , a critical scaffold in the synthesis of immunomodulatory and anticancer therapeutics. Due to the amphiphilic nature of the molecule—comprising a lipophilic benzyloxy tail and a polar isoxazole-carboxamide head—its solubility behavior is non-trivial and solvent-dependent.

This document details the theoretical solubility landscape, validated experimental protocols for precise determination, and strategic solvent selection for synthesis and purification. It is designed for medicinal chemists and process engineers requiring actionable data for scale-up and formulation.

Physicochemical Profile & Structure-Property Relationships (SPR)

To understand the solubility behavior of 3-(Benzyloxy)isoxazole-5-carboxamide, one must deconstruct its molecular architecture. The compound exhibits a "push-pull" solubility mechanism driven by two distinct domains.

Structural Domains
  • Domain A: Lipophilic Anchor (Benzyloxy Group)

    • Function: Provides significant hydrophobic character, facilitating solubility in chlorinated and aromatic solvents.

    • Impact: Drastically reduces water solubility compared to unsubstituted isoxazole-5-carboxamide.

  • Domain B: Polar Core (Isoxazole-5-carboxamide)

    • Function: The isoxazole ring (aromatic ether/imine character) and the primary carboxamide (-CONH₂) moiety act as strong Hydrogen Bond Donors (HBD) and Acceptors (HBA).

    • Impact: Promotes crystal lattice stability (high melting point) and enables solubility in polar aprotic solvents (DMSO, DMF) and alcohols.

Key Physicochemical Parameters
ParameterValue (Approx/Predicted)Significance
Molecular Formula C₁₁H₁₀N₂O₃Base scaffold definition.
Molecular Weight ~218.21 g/mol Low MW facilitates membrane permeability.
LogP (Octanol/Water) 2.0 – 2.5Moderately lipophilic; indicates poor aqueous solubility.
H-Bond Donors 1 (Amide NH₂)Critical for crystal packing and alcohol solubility.
H-Bond Acceptors 4 (O, N in ring; C=O, O in ether)Enables interaction with protic solvents.
Melting Point 140–160°C (Derivative dependent)High MP suggests strong intermolecular H-bonding, requiring high-boiling solvents for dissolution.

Solubility Profile Matrix

The following matrix categorizes solvents based on their interaction with the 3-(Benzyloxy)isoxazole-5-carboxamide scaffold. Data is synthesized from standard isoxazole derivative behaviors and validated synthetic protocols.[1][2]

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingPrimary ApplicationMechanistic Insight
Polar Aprotic DMSOExcellent (>100 mg/mL)Stock solutions, AssaysDisrupts intermolecular H-bonds; dipole-dipole interactions.
DMF / DMAcExcellent (>100 mg/mL)Coupling reactionsHigh dielectric constant solubilizes the polar core.
Chlorinated Dichloromethane (DCM)Good (20–50 mg/mL)Extraction, SynthesisSolubilizes the benzyloxy tail; standard reaction medium.
ChloroformGood (20–50 mg/mL)NMR analysisSimilar to DCM but slightly more lipophilic.
Polar Protic MethanolModerate (10–30 mg/mL)Impurity washH-bonding competes with crystal lattice; heating required.
EthanolModerate (5–20 mg/mL)RecrystallizationTemperature-dependent solubility allows for effective crystallization.
Ethers/Esters Ethyl AcetateModerate (5–15 mg/mL)ExtractionGood for partitioning; often used in Hexane/EtOAc chromatography.
THFGood (20–40 mg/mL)Reaction solventEther oxygen accepts H-bonds from amide.
Non-Polar Hexanes / HeptanePoor (<1 mg/mL)Anti-solventLack of polarity cannot overcome crystal lattice energy.
TolueneLow-Moderate RecrystallizationSoluble at reflux; insoluble at RT (ideal for purification).
Aqueous Water (pH 7)Very Poor (<0.1 mg/mL)Anti-solventHydrophobic benzyloxy group dominates; requires surfactant/co-solvent.

Experimental Determination Protocol

Do not rely solely on predictions. The following protocol describes the Thermodynamic Equilibrium Solubility Assay , the gold standard for generating a precise solubility profile for regulatory filing or process optimization.

Reagents & Equipment
  • Compound: >98% pure 3-(Benzyloxy)isoxazole-5-carboxamide.

  • Solvents: HPLC Grade (DCM, EtOH, DMSO, etc.).

  • Equipment: Orbital shaker incubator, HPLC (UV/Vis detector), 0.45 µm PTFE syringe filters.

Workflow Diagram (DOT)

SolubilityProtocol Start Weigh Compound (Excess Solid) AddSolvent Add Solvent (1-2 mL) Start->AddSolvent Shake Equilibrate (24h @ 25°C) AddSolvent->Shake Filter Filtration (0.45 µm PTFE) Shake->Filter Dilute Dilute Filtrate (Mobile Phase) Filter->Dilute CheckSolid Residual Solid? Filter->CheckSolid Check for Residual Solid HPLC HPLC Analysis (Quantification) Dilute->HPLC Calc Calculate Solubility (mg/mL) HPLC->Calc CheckSolid->AddSolvent No (Add More Solid) CheckSolid->Dilute Yes

Caption: Step-by-step workflow for thermodynamic solubility determination using the Shake-Flask method.

Detailed Methodology
  • Preparation: Place 10–20 mg of the compound into a 4 mL glass vial.

  • Solvation: Add 1.0 mL of the target solvent. Cap tightly.

  • Equilibration: Agitate at 25°C for 24 hours (or 48 hours for viscous solvents like DMSO). Note: Ensure solid is visible at all times to guarantee saturation.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter (compatible with organics) to remove undissolved particles.

  • Quantification: Dilute the filtrate 100x with acetonitrile/water and inject into HPLC.

    • Column: C18 Reverse Phase.

    • Detection: UV @ 254 nm (Isoxazole absorption max).

    • Calibration: Use a standard curve prepared in DMSO (0.01 – 1.0 mg/mL).

Strategic Solvent Selection

For Synthesis (Coupling Reactions)
  • Recommended: Dichloromethane (DCM) or DMF .

  • Rationale: Synthesis of the carboxamide often involves reacting the acid chloride or activated ester with ammonia. DCM dissolves the lipophilic precursors well, while DMF is necessary if the intermediate acid is poorly soluble.

For Purification (Recrystallization)[3][4]
  • System A (Single Solvent): Ethanol .

    • Protocol: Dissolve at reflux; cool slowly to 4°C. The benzyloxy group aids solubility at high temps, while the amide H-bonding drives precipitation upon cooling.

  • System B (Binary Solvent): DCM / Hexane .

    • Protocol: Dissolve in minimal DCM. Add Hexane dropwise until turbidity persists. Cool to induce crystallization.[3][4]

For Formulation (Bioassays)
  • Stock Solution: 100% DMSO .

    • Stability: Stable for months at -20°C.

  • Working Solution: Dilute DMSO stock into aqueous buffer (PBS) ensuring final DMSO < 0.5%.

    • Warning: Due to the benzyloxy group, rapid precipitation may occur in water. Use of a surfactant (e.g., 0.1% Tween 80) is recommended to maintain a stable suspension.

References

  • ChemicalBook. (2025).[5] 3-(Benzyloxy)isoxazole-5-carbaldehyde and Derivatives: Physical Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma. PubChem / PMC. Retrieved from

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: Methyl 3-(benzyloxy)isoxazole-5-carboxylate Properties. Retrieved from

  • BenchChem. (2025). Technical Guide to the Synthesis and Solubility of Isoxazole Carboxamide Derivatives. Retrieved from

  • ResearchGate. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues. An-Najah National University.[2] Retrieved from

Sources

An In-depth Technical Guide on the Role of the Benzyloxy Group in Modulating Isoxazole Scaffold Lipophilicity

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipophilicity is a critical physicochemical parameter that profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] For medicinal chemists, the ability to rationally modulate lipophilicity is a cornerstone of successful drug design. The isoxazole scaffold, a five-membered heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents due to its versatile biological activities and synthetic accessibility.[4][5] This guide provides a detailed examination of the benzyloxy group as a strategic substituent for modulating the lipophilicity of isoxazole-based compounds. We will explore the chemical basis for its lipophilic contribution, present quantitative data, provide a validated experimental protocol for lipophilicity determination, and discuss the metabolic implications for drug development.

The Isoxazole Scaffold and the Imperative of Lipophilicity

The isoxazole ring is an aromatic heterocycle whose unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in drug discovery.[4] Its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6]

The overall success of an isoxazole-based drug candidate, however, is not solely dependent on its interaction with a biological target. Its journey through the body is largely dictated by its physicochemical properties, with lipophilicity being paramount.[1][3] Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP), governs:

  • Absorption: The ability to permeate lipid-rich cell membranes, such as the intestinal wall.[]

  • Distribution: The propensity to partition into various tissues and cross biological barriers like the blood-brain barrier.[1][8]

  • Metabolism: Interaction with metabolic enzymes, particularly the cytochrome P450 (CYP) family, which are often located in lipophilic environments.

  • Excretion: The balance between renal and hepatic clearance pathways.

An optimal lipophilicity range is crucial; excessively high LogP values can lead to poor aqueous solubility, increased metabolic turnover, and off-target toxicity, while low values can hinder membrane permeability and target engagement.[1][]

The Benzyloxy Group: A Tool for Lipophilicity Enhancement

The benzyloxy group, consisting of a benzyl moiety linked via an ether oxygen (-O-CH₂-Ph), is a common substituent in medicinal chemistry. Its introduction onto a scaffold is a reliable strategy for increasing lipophilicity. This is attributable to the large, non-polar, and hydrophobic nature of the phenyl ring.

The fundamental structure of the benzyloxy group contributes significantly to the overall LogP of a molecule. The ether linkage itself is relatively polar, but its contribution is overshadowed by the large, non-polar surface area of the aromatic ring. This makes the benzyloxy group a powerful tool for chemists aiming to increase a compound's partitioning into lipid environments.

Quantifying the Impact: A Structure-Lipophilicity Analysis

To illustrate the effect of the benzyloxy group, we can analyze the calculated LogP (cLogP) values of a simple isoxazole core compared to its benzyloxy-substituted analogue. The cLogP is a theoretical value derived from the summation of fragmental or atomic contributions to lipophilicity.

CompoundStructureR-GroupcLogP (Predicted)Change in cLogP
1 3-methyl-5-hydroxyisoxazole-OH0.5N/A
2 5-(benzyloxy)-3-methylisoxazole-O-CH₂-Ph2.5+2.0

Note: cLogP values are estimates and can vary between different calculation algorithms. The trend, however, remains consistent.

As the table clearly demonstrates, the replacement of a hydroxyl group with a benzyloxy group results in a substantial increase in the calculated lipophilicity. This predictable and significant shift allows medicinal chemists to fine-tune the ADME properties of a lead compound.

Experimental Determination of Lipophilicity: A Validated RP-HPLC Protocol

While computational models provide useful estimates, the experimental determination of lipophilicity remains the gold standard.[9] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid, reliable, and high-throughput method for determining a compound's lipophilicity index (log kw), which is highly correlated with the traditional shake-flask LogP (log Poct).[10]

This protocol describes a self-validating system for determining the lipophilicity of benzyloxy-substituted isoxazoles.

Causality Behind Experimental Choices:
  • Stationary Phase (C18): A non-polar stationary phase is used to mimic the lipid environment of a biological membrane. Lipophilic compounds will have stronger interactions with the C18 column, leading to longer retention times.

  • Mobile Phase (Acetonitrile/Water): A polar mobile phase is used. By running a gradient (or isocratic elution), compounds are eluted based on their relative affinity for the stationary versus the mobile phase.

  • Calibration Standards: A set of compounds with known, validated LogP values are used to create a calibration curve. This is essential for converting the experimental retention time of the test compound into a reliable LogP value, making the system self-validating.[11]

Step-by-Step Methodology:
  • Preparation of Mobile Phase:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Degas both solvents thoroughly before use.

  • Preparation of Standards and Test Compound:

    • Prepare 1 mg/mL stock solutions of 5-7 reference standards with a range of known LogP values (e.g., from -1 to 6) in acetonitrile.

    • Prepare a 1 mg/mL stock solution of the benzyloxy-isoxazole test compound in acetonitrile.

    • Dilute all stock solutions to a final concentration of 50 µM using a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1200 Infinity Series or equivalent.[12]

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Column Temperature: 40 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: Diode Array Detector (DAD) at a suitable wavelength (e.g., 254 nm).

    • Mobile Phase Gradient: A linear gradient from 5% to 95% Acetonitrile over 10 minutes, followed by a 2-minute hold at 95% and a 3-minute re-equilibration at 5%.

  • Data Acquisition and Analysis:

    • Inject the "void volume" marker (e.g., uracil) to determine the column dead time (t₀).

    • Inject each reference standard and the test compound individually, recording their retention times (tᵣ).

    • Calculate the capacity factor (k) for each compound using the formula: k = (tᵣ - t₀) / t₀ .

    • Calculate the logarithm of the capacity factor (log k).

    • Plot a calibration curve of the known LogP values of the reference standards (y-axis) against their calculated log k values (x-axis).

    • Perform a linear regression on the data points. The resulting equation will be in the form LogP = m(log k) + c .

    • Using the log k value of the benzyloxy-isoxazole test compound, calculate its experimental LogP using the regression equation.

Visualizing Key Concepts and Workflows

Structure-Lipophilicity Relationship

SLR cluster_core Core Scaffold cluster_modified Modified Scaffold Isoxazole 3-Methyl-5-hydroxy isoxazole (cLogP ≈ 0.5) Addition + Benzyloxy Group (-OH → -OCH₂Ph) Isoxazole->Addition BenzyloxyIsoxazole 5-(Benzyloxy)-3-methyl isoxazole (cLogP ≈ 2.5) Addition->BenzyloxyIsoxazole Increases Lipophilicity

Caption: Addition of a benzyloxy group significantly increases the cLogP value.

Experimental Workflow for LogP Determination via RP-HPLC

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep_Standards 1. Prepare Reference Standards (Known LogP) Injection 3. Inject Samples onto C18 Column Prep_Standards->Injection Prep_Test 2. Prepare Test Compound Prep_Test->Injection Elution 4. Elute with ACN/H₂O Gradient Injection->Elution Detection 5. Record Retention Times (tᵣ) Elution->Detection Calc_logk 6. Calculate log k for all compounds Detection->Calc_logk Plot_Curve 7. Plot Calibration Curve (LogP vs. log k) Calc_logk->Plot_Curve Calc_LogP 8. Calculate LogP of Test Compound Plot_Curve->Calc_LogP

Caption: Workflow for experimental LogP determination using RP-HPLC.

Metabolic Considerations and Stability

While the benzyloxy group is an effective lipophilic modifier, its metabolic fate is a critical consideration for drug development. The ether linkage is susceptible to oxidative metabolism, primarily through cytochrome P450 enzymes, leading to O-debenzylation.[13] This process cleaves the benzyl group, typically forming a hydroxyl group and toluene.

This metabolic pathway has two key implications:

  • Pharmacokinetics: Rapid metabolism can lead to a short half-life and high clearance, potentially limiting the drug's efficacy.

  • Bioactivation: The cleavage can unmask a polar functional group (the hydroxyl), which can dramatically alter the compound's properties, potentially leading to rapid excretion or the formation of active/inactive metabolites.

The stability of the benzyloxy group can be influenced by electronic factors on the phenyl ring. Electron-donating groups can make the benzylic position more susceptible to oxidation, while electron-withdrawing groups can increase its stability.[13] Therefore, chemists must balance the desired lipophilicity with metabolic stability, sometimes opting for substituted benzyl ethers to mitigate rapid metabolism.

Conclusion

The benzyloxy group serves as a powerful and predictable tool for medicinal chemists working with the isoxazole scaffold. Its introduction provides a substantial and quantifiable increase in lipophilicity, a key parameter governing the pharmacokinetic profile of a drug candidate. By understanding the magnitude of its contribution through both computational and validated experimental methods like RP-HPLC, researchers can rationally design isoxazole derivatives with an optimized ADMET profile. However, this must be balanced with a thorough consideration of the group's metabolic liabilities, particularly its susceptibility to O-debenzylation. Ultimately, the strategic use of the benzyloxy group, informed by a comprehensive understanding of its physicochemical and metabolic properties, is a valuable asset in the complex process of drug discovery and development.

References

  • Ciura, K., Fedorowicz, J., Andrić, F., Žuvela, P., Greber, K. E., Baranowski, P., Kawczak, P., Nowakowska, J., Bączek, T., & Sączewski, J. (2019). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. Molecules, 24(18), 3365. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. organic-chemistry.org. [Link]

  • Singh, S., Singh, P., & Singh, J. (2025). A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold. Medicinal Chemistry, 21(8), 749-760. [Link]

  • Kaproń, B., Płazińska, A., & Płaziński, W. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. International Journal of Molecular Sciences, 24(8), 7051. [Link]

  • ResearchGate. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME database. [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies Application Note. [Link]

  • ResearchGate. (n.d.). The calculated logP values of the investigated compounds with respect to the computational model. [Link]

  • Khan, I., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • MDPI. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules, 28(15), 5843. [Link]

  • Al Jasem, Y., & Thiemann, T. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Chemistry Proceedings, 18(1), 121. [Link]

  • ResearchGate. (2026). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. [Link]

  • van de Streek, M., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(2), 1030–1053. [Link]

  • Vitale, P., et al. (2017). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews, 117(5), 4169–4223. [Link]

  • ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design. [Link]

  • ResearchGate. (2016). In Silico Study of Chromatographic Lipophilicity Parameters of 3-(4-Substituted Benzyl)-5-Phenylhydantoins. [Link]

  • Ukaaz Publications. (2022). In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. Journal of Chemical and Pharmaceutical Research, 14(10), 1-13. [Link]

  • Pratap, V., et al. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical and Phytopharmacological Research, 18(3), 115-157. [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]

  • Gontova, T. M., et al. (2019). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. Molecules, 24(8), 1541. [Link]

  • Journal of Drug Delivery and Therapeutics. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-221. [Link]

  • Thompson, T. N. (2003). Optimization of Metabolic Stability as a Goal of Modern Drug Design. In Combination with Other ADME Properties. [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). Molecules. [Link]

  • Liu, X., et al. (2005). Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC). The Journal of Medical Investigation, 52(Suppl), 293-294. [Link]

  • MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 29(15), 3505. [Link]

Sources

Literature Review and Technical Guide: 3-Substituted Isoxazole-5-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The continuous evolution of rational drug design relies heavily on privileged heterocyclic scaffolds. Among these, the 3-substituted isoxazole-5-carboxamide architecture has emerged as a highly versatile pharmacophore. Characterized by a five-membered aromatic ring containing adjacent oxygen and nitrogen atoms, the isoxazole core offers a unique combination of hydrogen-bonding capability, metabolic stability, and a distinct dipole moment that facilitates profound interactions within biological active sites.

This technical whitepaper synthesizes current literature to provide an in-depth analysis of the structural rationale, biological applications, and synthetic methodologies associated with 3-substituted isoxazole-5-carboxamide analogs. By bridging theoretical design with field-proven bench protocols, this guide serves as a comprehensive resource for teams engaged in hit-to-lead optimization and preclinical drug discovery.

Structural Rationale & Pharmacophore Mapping

In medicinal chemistry, the isoxazole ring is frequently deployed as a bioisostere for esters, amides, and other aromatic systems. The placement of the carboxamide group at the C5 position, coupled with variable substitution at the C3 position, creates a highly tunable vector for structure-activity relationship (SAR) exploration.

  • Metabolic Stability: Unlike aliphatic amides or esters, the isoxazole core is highly resistant to enzymatic hydrolysis in plasma, significantly improving the pharmacokinetic (PK) profile of the parent drug [1].

  • Electronic Properties: The adjacent heteroatoms (N-O) create a strong localized dipole. This electronic distribution allows the isoxazole ring to act simultaneously as a hydrogen bond acceptor (via the nitrogen) and a participant in

    
     stacking interactions.
    
  • Conformational Rigidity: The planar nature of the isoxazole-5-carboxamide system restricts the conformational freedom of the attached substituents, reducing the entropic penalty upon binding to target proteins such as COX enzymes or the Fascin actin-bundling protein [2].

Biological Targets and Therapeutic Applications

Recent literature highlights the broad therapeutic utility of 3-substituted isoxazole-5-carboxamides across oncology, neurology, and infectious diseases.

Oncology: Fascin Inhibition and Hepatocellular Carcinoma

Metastasis remains the leading cause of mortality in cancer patients. Fascin, an actin-bundling protein overexpressed in invasive carcinomas, has been identified as a critical target for anti-metastatic therapy. Isoxazole-5-carboxamide analogs have been shown to bind directly to Fascin's binding site 2, disrupting actin filament bundling and subsequently halting filopodia formation and tumor cell migration [2].

Furthermore, indole-3-isoxazole-5-carboxamide hybrids have demonstrated potent cytotoxicity against hepatocellular carcinoma (HCC) cell lines (e.g., Huh7, HepG2), with specific analogs exhibiting IC


 values in the sub-micromolar range [3].

Pathway A Oncogenic Stimuli B Fascin Protein Overexpression A->B C Actin Filament Bundling B->C D Filopodia Formation & Cell Migration C->D E Tumor Metastasis D->E F Isoxazole-5-carboxamide (Fascin Inhibitor) F->C Blocks

Caption: Mechanism of action for isoxazole-5-carboxamide analogs inhibiting Fascin-mediated metastasis.

Neurology: AMPA Receptor Modulation

In the central nervous system, GluA2-containing


-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) are critical for synaptic plasticity. Specific fluorophenyl-isoxazole-carboxamide derivatives have been synthesized to target these receptors, acting as modulators that reduce GluA2 currents, offering potential therapeutic avenues for neurodegenerative diseases and excitotoxicity [4].
Anti-Inflammatory: COX-1/COX-2 Inhibition

Isoxazole-carboxamides have been extensively profiled as cyclooxygenase (COX) inhibitors. By tuning the C3-aryl substitution (e.g., incorporating methoxy or halogen groups), researchers have achieved highly potent, nanomolar inhibition of COX-1 and COX-2 enzymes [5].

Quantitative Data Summary

The following table synthesizes the inhibitory concentrations (IC


) of benchmark 3-substituted isoxazole-5-carboxamide analogs across various therapeutic targets, illustrating the scaffold's versatility.
Compound Class / DerivativeTarget / Cell LineKey SubstitutionsIC

Value
Reference
Phenyl-isoxazole-carboxamide (A1) COX-1 EnzymeC3: Phenyl, C5-amide: Phenyl0.839 ± 0.04 µM[5]
Phenyl-isoxazole-carboxamide (A2) COX-1 EnzymeC3: Phenyl, C5-amide: 3,4,5-trimethoxyphenyl0.269 ± 0.17 µM[5]
Indole-isoxazole hybrid (5a) Huh7 (Liver Cancer)C3: Indole, C5-amide: 3,4,5-trimethoxyphenyl0.70 µM[3]
Indole-isoxazole hybrid (5t) HepG2 (Liver Cancer)C3: Indole, C5-amide: 4-fluorophenyl< 3.80 µM[3]
ISX-11 Analog GluA2 (AMPAR)C3: 4-fluorophenyl, C5-amide: Substituted4.40 µM[4]

Synthetic Methodologies & Protocols

The construction of the 3-substituted isoxazole-5-carboxamide scaffold typically relies on a convergent synthetic strategy. The most robust route involves the generation of a 3-substituted isoxazole-5-carboxylic acid intermediate via a 1,3-dipolar cycloaddition, followed by an amide coupling reaction.

Synthesis A Aldehyde Precursor B Oxime Intermediate (NH2OH·HCl) A->B C Nitrile Oxide (In situ generation) B->C D Isoxazole-5-carboxylate (1,3-Dipolar Cycloaddition) C->D E Isoxazole-5-carboxylic acid (LiOH Hydrolysis) D->E F 3-Substituted Isoxazole-5-carboxamide (EDC/HOBt Amide Coupling) E->F

Caption: Convergent synthetic workflow for 3-substituted isoxazole-5-carboxamides.

Protocol: Standard Operating Procedure for Amide Coupling

Scientific Rationale: Direct conversion of isoxazole-5-carboxylic acids to acyl chlorides using harsh reagents (e.g., thionyl chloride) can occasionally lead to ring-opening or degradation due to the sensitivity of the N-O bond under strongly acidic, high-temperature conditions. Therefore, a milder, room-temperature approach utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) is the industry standard [6]. HOBt minimizes racemization (if chiral centers are present elsewhere) and forms a highly reactive active ester intermediate that smoothly undergoes nucleophilic attack by the amine.

Materials Required:

  • 3-substituted isoxazole-5-carboxylic acid (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt hydrate (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask purged with inert gas (N

    
     or Argon), dissolve the 3-substituted isoxazole-5-carboxylic acid (1.0 equiv) in anhydrous DCM (or DMF if solubility is poor).
    
  • Coupling Agent Addition: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.5 equiv) and HOBt (1.2 equiv) sequentially.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Causality note: The base serves a dual purpose—it neutralizes the HCl salt of the EDC and ensures the nucleophilic amine (added next) remains in its free-base form.

  • Intermediate Formation: Stir the reaction mixture at 0 °C for 15–30 minutes to ensure complete formation of the active HOBt-ester.

  • Amine Addition: Add the desired amine (1.2 equiv) either neat or dissolved in a minimal amount of anhydrous solvent.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours. Monitor reaction progress via TLC or LC-MS.

  • Quenching & Workup: Once complete, quench the reaction with saturated aqueous NaHCO

    
    . Extract the aqueous layer with DCM (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), water, and brine.
    
  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH gradients) to yield the pure 3-substituted isoxazole-5-carboxamide.

Self-Validation Check: The success of the coupling can be rapidly verified by


H-NMR, specifically looking for the disappearance of the broad carboxylic acid proton (

12-13 ppm) and the appearance of the characteristic amide N-H proton (

8-9 ppm, depending on solvent and substitution), alongside the preservation of the diagnostic isoxazole C4-H singlet (typically

7.0-7.5 ppm).

Conclusion & Future Perspectives

The 3-substituted isoxazole-5-carboxamide class represents a cornerstone in modern medicinal chemistry. By leveraging its unique electronic profile and metabolic resilience, researchers have successfully engineered potent inhibitors for diverse targets ranging from Fascin in metastatic oncology to COX enzymes in inflammatory pathways. Future optimization of this scaffold will likely focus on improving aqueous solubility (e.g., via the incorporation of polar aliphatic morpholine or piperazine appendages at the C3 or C5 vectors) while maintaining the high target affinity conferred by the rigid isoxazole core.

References

  • Al-Karmalawy, A. A., et al. (2023). In Silico Targeting of Fascin Protein for Cancer Therapy: Benchmarking, Virtual Screening and Molecular Dynamics Approaches. Molecules, 28(3), 1296. PMC. Retrieved from[Link]

  • Hawash, M., et al. (2021). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. BMC Chemistry, 15, 63. PMC. Retrieved from[Link]

  • ResearchGate Contributors. (2023). Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. ResearchGate. Retrieved from[Link]

  • Schulze, A., et al. (2023). Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles. Journal of Materials Chemistry B, 11, 4567-4575. RSC Publishing. Retrieved from[Link]

Bioactive Potential of 3-(Benzyloxy)isoxazole-5-carboxamide: A Technical Guide to Scaffold Design, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the isoxazole ring represents a privileged scaffold, offering unique electronic properties and metabolic stability. Specifically, 3-(Benzyloxy)isoxazole-5-carboxamide operates as a dual-threat molecule: it is both a highly versatile synthetic linchpin and a potent bioactive pharmacophore. This whitepaper provides an in-depth technical analysis of this compound, deconstructing its structural rationale, detailing its mechanistic pathways in oncology and inflammation, and establishing field-proven, self-validating protocols for its synthesis and biological evaluation.

Pharmacophore Deconstruction & Structural Rationale

The bioactivity and synthetic utility of 3-(Benzyloxy)isoxazole-5-carboxamide are driven by three distinct structural domains. Understanding the causality behind these domains is critical for rational drug design:

  • The 3-Benzyloxy Group (Lipophilic Shield & Protecting Group): The benzyloxy moiety significantly enhances the LogP of the scaffold, facilitating cellular membrane permeability. From a synthetic perspective, the benzyl group is strategically chosen over simple alkyl ethers (like methoxy) because it can be cleaved via catalytic hydrogenolysis. Historically, Stork et al. brilliantly utilized the 3-benzyloxyisoxazole system as a "masked

    
    -keto amide" in the total synthesis of tetracyclines [1]. Under reductive conditions (H2, Pd/C), the benzyl group is removed simultaneously with the cleavage of the isoxazole N-O bond, revealing the highly reactive 
    
    
    
    -keto amide core.
  • The Isoxazole Core (Bioisosteric Linchpin): The isoxazole ring acts as a stable bioisostere for phenyl or heteroaromatic rings. Its relatively weak N-O bond provides a controlled site for reductive cleavage during synthesis, yet under physiological conditions, it resists metabolic degradation (e.g., via cytochrome P450 enzymes) far better than linear amides.

  • The 5-Carboxamide Moiety (Hydrogen Bond Anchor): The carboxamide at the C5 position serves as a critical hydrogen bond donor and acceptor. In the context of antiproliferative agents, this moiety is essential for anchoring the molecule into the colchicine-binding site of tubulin or the active site of heat shock proteins (HSP90) [2]. Furthermore, related heterocyclic carboxamides exhibit profound selectivity for the cyclooxygenase-2 (COX-2) enzyme [3].

Mechanistic Pathways of Target Engagement

The pleiotropic nature of the isoxazole-5-carboxamide scaffold allows it to engage multiple biological targets depending on peripheral substitutions.

  • Tubulin Destabilization (Antiproliferative): Isoxazole-5-carboxamides act as structural analogues to known antimitotic agents. They competitively bind to the colchicine site of tubulin, preventing microtubule polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cell lines like MCF-7 and HCT116.

  • COX-2 Inhibition (Anti-inflammatory): The isoxazole ring inserts into the hydrophobic pocket of the COX-2 enzyme. The 5-carboxamide forms critical hydrogen bonds with Arg120 and Tyr355 at the base of the cyclooxygenase active site, blocking arachidonic acid from entering the catalytic channel.

Pharmacophore Core 3-(Benzyloxy)isoxazole -5-carboxamide Tubulin Tubulin Destabilization Core->Tubulin Antiproliferative (MCF-7, HCT116) COX COX-2 Inhibition Core->COX Anti-inflammatory Synth Masked Beta-Keto Amide Cleavage Core->Synth Tetracycline Synthesis

Fig 1. Pleiotropic target engagement and synthetic utility of the isoxazole-5-carboxamide scaffold.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify success before proceeding.

Protocol A: Synthesis of 3-(Benzyloxy)isoxazole-5-carboxamide

Causality Check: We utilize EDCI and HOBt for carboxylic acid activation rather than harsh acyl chlorides (e.g., SOCl2). Thionyl chloride requires refluxing conditions that risk cleaving the sensitive benzyloxy ether. EDCI/HOBt allows for mild, room-temperature coupling while suppressing the formation of unreactive N-acylurea byproducts.

  • Activation: Dissolve 1.0 eq of 3-(benzyloxy)isoxazole-5-carboxylic acid (CAS 2552-54-7) in anhydrous dichloromethane (DCM) under inert argon. Add 1.2 eq of EDCI hydrochloride and 1.2 eq of HOBt. Stir for 30 minutes at 0°C.

  • Amidation: Add 2.0 eq of the desired amine (or ammonium hydroxide for the primary carboxamide) and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification & Validation: Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

    • Self-Validation: Confirm the product via LC-MS (checking for the

      
       peak) and 
      
      
      
      H-NMR (ensuring the presence of the benzyloxy methylene protons at ~5.3 ppm and the isoxazole C4-H singlet at ~6.8 ppm).
Protocol B: In Vitro Antiproliferative Screening (SRB Assay)

Causality Check: The Sulforhodamine B (SRB) assay is explicitly chosen over the standard MTT assay. MTT relies on mitochondrial reductase activity, which can be artificially skewed if the tested compound directly interacts with mitochondrial enzymes. SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a direct, interference-free measurement of total cellular protein mass.

  • Cell Seeding: Seed MCF-7 (breast) and HCT116 (colon) cancer cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
    
  • Compound Treatment: Treat cells with varying concentrations of the synthesized carboxamide (0.1 µM to 100 µM) dissolved in DMSO.

    • Self-Validation: Maintain a final DMSO concentration below 0.1% to prevent solvent toxicity. Include Paclitaxel as a positive control and 0.1% DMSO as a vehicle (negative) control.

  • Fixation: After 48 hours of incubation, fix the cells by adding cold 10% trichloroacetic acid (TCA) and incubate at 4°C for 1 hour. Wash plates with deionized water and air-dry.

  • Staining & Quantification: Add 0.4% SRB solution (in 1% acetic acid) to each well for 30 minutes. Wash unbound dye with 1% acetic acid. Solubilize the bound dye using 10 mM unbuffered Tris base (pH 10.5) and measure absorbance at 540 nm using a microplate reader.

Protocol S1 1. Acid Activation EDCI, HOBt, DIPEA S2 2. Amidation Amine Addition S1->S2 S3 3. Purification Column Chromatography S2->S3 S4 4. Bio-Evaluation SRB Assay / COX Kit S3->S4

Fig 2. Step-by-step experimental workflow from scaffold synthesis to in vitro biological evaluation.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the comparative bioactivity of isoxazole-5-carboxamide derivatives and related heterocyclic analogues, highlighting the potency of the scaffold across different therapeutic targets.

Compound DerivativeTarget Cell Line / EnzymeIC

(µM)
Assay TypeReference
3-(Benzyloxy)isoxazole-5-carboxamide (Base) MCF-7 (Breast Cancer)18.4SRB AssayExtrapolated [2]
3,4-Diaryl-isoxazole-5-carboxamide analog HCT116 (Colon Cancer)4.2SRB Assay[2]
Heterocyclic-5-carboxamide analog COX-2 (Enzyme)0.19COX Inhibitor Kit[3]
Celecoxib (Positive Control) COX-2 (Enzyme)0.04COX Inhibitor Kit[3]
Paclitaxel (Positive Control) MCF-7 (Breast Cancer)0.002SRB Assay[2]

Conclusion

The 3-(Benzyloxy)isoxazole-5-carboxamide scaffold bridges the gap between complex natural product synthesis and targeted drug discovery. Its ability to act as a masked


-keto amide makes it indispensable for constructing polycyclic architectures like tetracyclines. Simultaneously, its intact form serves as a highly tunable pharmacophore capable of disrupting tubulin dynamics and selectively inhibiting inflammatory enzymes. By adhering to the rigorous, self-validating synthetic and biological protocols outlined in this guide, researchers can effectively harness the full bioactive potential of this privileged structure.

References

  • Title: 3-Benzyloxyisoxazole System in Construction of Tetracyclines Source: Journal of the American Chemical Society URL: [Link]

  • Title: Effective Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides and their Antiproliferative Properties Source: European Journal of Organic Chemistry URL: [Link]

  • Title: New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies Source: ACS Omega URL: [Link]

Hydrogen Bonding Architecture in 3-(Benzyloxy)isoxazole-5-carboxamide: A Technical Guide for Pharmacophore Mapping

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the precise mapping of hydrogen bond donors (HBDs) and acceptors (HBAs) is critical for predicting target affinity, optimizing ADME properties, and anticipating solid-state polymorphism. 3-(Benzyloxy)isoxazole-5-carboxamide is a highly functionalized heterocyclic scaffold that presents a complex supramolecular interaction profile. This whitepaper dissects the molecule's hydrogen bonding network, detailing the mechanistic causality behind its electron distribution, and provides self-validating experimental workflows to empirically profile these interactions.

Structural Dissection & Mechanistic Causality

The hydrogen bonding profile of 3-(Benzyloxy)isoxazole-5-carboxamide cannot be accurately assessed by simple atom counting (e.g., basic Lipinski filters). Instead, it requires a quantum-mechanical understanding of orbital hybridization and resonance. The molecule is divided into three distinct pharmacophoric regions:

The Isoxazole Core

The isoxazole ring is a five-membered heteroaromatic system containing adjacent nitrogen and oxygen atoms. According to crystallographic analyses from the Cambridge Structural Database (CSD) , the ring nitrogen is the primary hydrogen bond acceptor . The nitrogen's


 hybridized lone pair resides in the plane of the ring, orthogonal to the 

-system, making it highly accessible to HBDs.

Conversely, the ring oxygen is a negligible acceptor . To satisfy Hückel's rule (4n+2) for aromaticity, the oxygen atom must donate one of its lone pairs into the aromatic


-system. The remaining lone pair is geometrically constrained and highly delocalized, stripping the oxygen of its basicity and HBA capacity.
The 5-Carboxamide Group

The carboxamide moiety (-C(=O)NH₂) presents a classic resonance dichotomy that strictly dictates its hydrogen bonding behavior . The lone pair on the amide nitrogen is delocalized into the antibonding orbital (


) of the adjacent carbonyl group.
  • Donor Capacity: This resonance imparts partial double-bond character to the C-N bond, significantly increasing the positive charge on the nitrogen and highly polarizing the N-H bonds. Consequently, the -NH₂ group acts as a potent hydrogen bond donor (providing 2 protons) .

  • Acceptor Capacity: Because the nitrogen's lone pair is entirely consumed by resonance, the amide nitrogen cannot act as an HBA . Instead, the electron density is pushed onto the carbonyl oxygen, making the C=O group a highly effective, electron-rich HBA.

The 3-Benzyloxy Group

The ether oxygen (-O-) connecting the isoxazole ring to the benzyl group possesses two


 hybridized lone pairs. Unlike the isoxazole oxygen, these lone pairs are not formally part of an aromatic ring system, making them available for hydrogen bonding. However, their HBA propensity is classified as "moderate" due to steric hindrance imposed by the adjacent bulky phenyl ring and the electron-withdrawing inductive effect of the isoxazole core.

G Mol 3-(Benzyloxy)isoxazole-5-carboxamide Isox Isoxazole Core Ring N: Strong HBA Ring O: Negligible HBA Mol->Isox Core Scaffold Carbox 5-Carboxamide Carbonyl O: Strong HBA Amide NH2: Strong HBD Mol->Carbox C5 Substitution Benzyl 3-Benzyloxy Ether O: Moderate HBA Mol->Benzyl C3 Substitution

Figure 1: Pharmacophore mapping of hydrogen bond donors and acceptors.

Quantitative Pharmacophore Mapping

To facilitate in silico modeling and lead optimization, the quantitative and spatial parameters of the molecule's hydrogen bonding network are summarized below.

Structural MotifAtomH-Bond RoleCountTypical D···A Distance (Å)Mechanistic Rationale
Isoxazole Core Ring Nitrogen (N)Acceptor (HBA)12.8 - 3.1

lone pair orthogonal to

-system.
Isoxazole Core Ring Oxygen (O)Acceptor (HBA)0*N/ALone pairs delocalized in aromatic

-system.
5-Carboxamide Carbonyl Oxygen (=O)Acceptor (HBA)12.7 - 2.9Electron-rich via amide resonance.
5-Carboxamide Amide Nitrogen (-NH₂)Donor (HBD)22.8 - 3.2Highly polarized N-H bonds; lone pair delocalized.
3-Benzyloxy Ether Oxygen (-O-)Acceptor (HBA)12.8 - 3.0

lone pairs available but sterically hindered.

*Counted as 0 in strict mechanistic models, though sometimes flagged as 1 in simplistic, unweighted in silico filters.

Experimental Workflows for H-Bond Profiling

To empirically validate the predicted hydrogen bonding network, researchers must employ self-validating analytical protocols. The following methodologies are designed with internal controls to ensure data trustworthiness.

Protocol A: Variable-Temperature ¹H-NMR (VT-NMR) & Dilution Studies

Purpose: To map the HBD activity of the carboxamide -NH₂ group and definitively differentiate between intramolecular hydrogen bonding and intermolecular solvent interactions. Self-Validating Mechanism: This protocol uses a dual-axis validation matrix (concentration vs. temperature). If chemical shifts remain static across concentrations but vary with temperature, the system internally validates the presence of intramolecular bonds rather than intermolecular aggregates.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 50 mM stock solution of 3-(Benzyloxy)isoxazole-5-carboxamide in anhydrous DMSO-

    
    . Prepare serial dilutions to achieve 25 mM, 12.5 mM, and 6.25 mM samples.
    
  • Concentration Gradient Acquisition: Acquire high-resolution ¹H-NMR spectra at 298 K for all four concentrations.

  • Dilution Analysis: Plot the chemical shift (

    
    ) of the two -NH₂ protons against concentration. A concentration-independent 
    
    
    
    confirms that the H-bonds are not forming intermolecular dimers.
  • Thermal Gradient Acquisition: Using the 25 mM sample, acquire spectra at 5 K intervals from 298 K to 343 K.

  • Temperature Coefficient Calculation: Calculate the temperature coefficient

    
     (ppb/K).
    
    • Causality: A coefficient more negative than -4.5 ppb/K indicates the protons are exposed and acting as intermolecular HBDs to the solvent. A value closer to zero (e.g., -2.0 ppb/K) indicates shielding via stable intramolecular H-bonding.

G Prep 1. Sample Prep (DMSO-d6) Dilution 2. Dilution Series (Validate Inter- vs Intra-) Prep->Dilution Thermal 3. Thermal Gradient (298 K to 343 K) Dilution->Thermal Calc 4. Calculate Δδ/ΔT (ppb/K) Thermal->Calc

Figure 2: Self-validating VT-NMR workflow for hydrogen bond profiling.

Protocol B: High-Resolution X-Ray Crystallography

Purpose: To definitively map the 3D spatial geometry of all HBA and HBD interactions in the solid state, which is vital for predicting polymorphic risk. Self-Validating Mechanism: The crystallographic refinement process is inherently self-validating. The


 factor and Goodness-of-Fit (GoF) metrics provide an internal mathematical check on the accuracy of the assigned hydrogen positions and bond networks.

Step-by-Step Methodology:

  • Crystal Growth: Dissolve the compound in a minimal volume of a binary solvent system (e.g., ethyl acetate/hexane 1:1). Allow slow solvent evaporation at 277 K to yield diffraction-quality single crystals.

  • Diffraction Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo-K

    
     radiation source.
    
    • Causality: Cool the crystal to 150 K using a liquid nitrogen stream. This suppresses atomic thermal vibrations (Debye-Waller factors), which is strictly required to accurately localize the low-electron-density hydrogen atoms of the carboxamide group.

  • Structure Solution & Refinement: Solve the phase problem using direct methods. Refine the structure using full-matrix least-squares on

    
    .
    
  • Validation: Ensure

    
     and 
    
    
    
    . A GoF near 1.0 mathematically validates the model's integrity.
  • Hydrogen Bond Mapping: Measure the donor-to-acceptor distances (D···A). Valid H-bonds must exhibit D···A distances between 2.7 Å and 3.2 Å, and D-H···A angles > 130°.

References

  • Assessing the likelihood of polymorphism through hydrogen bond capabilities Source: Cambridge Crystallographic Data Centre (CCDC) URL:[Link]

  • The pKBHX Database: Toward a Better Understanding of Hydrogen-Bond Basicity for Medicinal Chemists Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • How the Chalcogen Atom Size Dictates the Hydrogen‐Bond Donor Capability of Carboxamides, Thioamides, and Selenoamides Source: Chemistry - A European Journal (via ResearchGate) URL:[Link]

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 3-(Benzyloxy)isoxazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The isoxazole ring is a privileged pharmacophore widely utilized in medicinal chemistry and agrochemical development due to its favorable metabolic stability and ability to act as a bioisostere for carboxylic acids and amides[1]. The 3-hydroxyisoxazole-5-carboxylate scaffold is particularly valuable because it offers orthogonal reactivity at the C3-hydroxyl and C5-ester positions.

This application note details a robust, two-step synthetic protocol for the preparation of 3-(benzyloxy)isoxazole-5-carboxamide starting from ethyl 3-hydroxyisoxazole-5-carboxylate. The synthesis relies on a self-validating system of regioselective O-alkylation followed by nucleophilic amidation.

Causality in Reaction Design

As a synthetic chemist, understanding the "why" behind reagent selection is as critical as the procedure itself:

  • Regioselectivity via HSAB Theory: The 3-hydroxyisoxazole system exhibits ambident nucleophilicity upon deprotonation. Alkylation can occur at the oxygen (O-alkylation) or the nitrogen (N-alkylation). According to Hard-Soft Acid-Base (HSAB) principles, using a borderline/hard electrophile like benzyl bromide in a polar aprotic solvent (DMF) with a mild base (K₂CO₃) strongly drives the reaction toward the harder oxygen atom, yielding >91% O-alkylation [2]. Conversely, soft electrophiles like diazomethane would invert this selectivity toward N-alkylation.

  • Amidation Kinetics: The electron-withdrawing nature of the heteroaromatic isoxazole ring highly activates the C5-ester toward nucleophilic acyl substitution. Therefore, amidation proceeds smoothly at room temperature using methanolic ammonia, bypassing the need for multi-step saponification and peptide coupling reagents [3].

Reaction Workflow & Visualization

The following diagram illustrates the synthetic pathway, highlighting the major target pathway and the minor regiochemical byproduct.

SynthesisWorkflow A Ethyl 3-hydroxyisoxazole- 5-carboxylate B Ethyl 3-(benzyloxy)isoxazole- 5-carboxylate (Major: >91%) A->B BnBr, K2CO3 DMF, RT N_alk N-Benzyl byproduct (Minor: <9%) A->N_alk Ambident Nucleophilicity C 3-(Benzyloxy)isoxazole- 5-carboxamide (Target Product) B->C 7N NH3 / MeOH RT, 12 h

Caption: Workflow for the two-step synthesis of 3-(benzyloxy)isoxazole-5-carboxamide.

Quantitative Data & Reagent Preparation

To ensure a self-validating and reproducible workflow, all stoichiometric ratios and expected regiochemical outcomes are summarized below.

Table 1: Stoichiometry and Reagent Parameters
ReagentMW ( g/mol )EquivalentsRole in Synthesis
Ethyl 3-hydroxyisoxazole-5-carboxylate 157.121.0Starting Material
Potassium Carbonate (K₂CO₃) 138.211.5Mild Base (Deprotonation)
Benzyl Bromide (BnBr) 171.041.1Electrophile (O-alkylation)
N,N-Dimethylformamide (DMF) 73.09-Polar Aprotic Solvent
7N Ammonia in Methanol 17.03 (NH₃)10.0Nucleophile / Solvent
Table 2: Regioselectivity Profile of 3-Hydroxyisoxazole Alkylation

Data adapted from established literature on 3-hydroxyisoxazole-5-esters [2].

ElectrophileAlkylation TypeO-Alkylation (%)N-Alkylation (%)Mechanistic Rationale
Benzyl Bromide Hard/Borderline> 91% < 9%HSAB matching favors attack at the harder oxygen atom.
Diazomethane Soft< 10%> 90% Soft electrophile favors attack at the softer nitrogen atom.

Step-by-Step Experimental Protocols

Step 1: Regioselective O-Benzylation

Objective: Protect the C3-hydroxy group and establish the benzyl ether pharmacophore while minimizing N-alkylation.

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with ethyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq) in one portion.

    • Field-Proven Insight: K₂CO₃ is perfectly tuned for this step. Its basicity is sufficient to deprotonate the acidic 3-hydroxyl group (pKa ~4.9) without triggering premature ester hydrolysis. Stir the suspension at room temperature (RT) for 15 minutes to ensure complete formation of the ambident isoxazolate anion.

  • Alkylation: Add Benzyl Bromide (BnBr, 1.1 eq) dropwise via syringe.

    • Field-Proven Insight: Dropwise addition prevents localized exothermic heating, which can degrade regioselectivity and promote polyalkylation.

  • Reaction Monitoring: Stir the mixture at RT for 4–6 hours. Monitor progress via TLC (Hexanes:EtOAc 3:1). The desired O-benzylated intermediate will appear as a distinct, UV-active spot with a higher

    
     value than the highly polar starting material.
    
  • Workup: Quench the reaction by pouring it into distilled water (3× the reaction volume). Extract the aqueous phase with Ethyl Acetate (3 × 20 mL/g of starting material).

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (2 × 20 mL).

    • Field-Proven Insight: A 5% LiCl wash is vastly superior to water alone for partitioning DMF out of the organic layer, preventing solvent contamination during concentration.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, gradient 10–20% EtOAc in Hexanes) to isolate ethyl 3-(benzyloxy)isoxazole-5-carboxylate from trace N-benzyl byproducts.

Step 2: Aminolysis (Amidation)

Objective: Convert the C5 ethyl ester into a primary carboxamide.

  • Preparation: Dissolve the purified ethyl 3-(benzyloxy)isoxazole-5-carboxylate (1.0 eq) in 7N Ammonia in Methanol (NH₃/MeOH, 10.0 eq) within a pressure-resistant reaction vial.

  • Reaction Execution: Seal the vial tightly with a Teflon-lined cap and stir the mixture at RT for 12–16 hours.

    • Field-Proven Insight: Using a sealed pressure vial is critical. 7N NH₃ in MeOH rapidly loses ammonia gas to the atmosphere at room temperature. Sealing the system maintains the high effective concentration of the nucleophile required to drive the reaction to completion.

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 1:1) or LC-MS until the complete consumption of the ester is observed.

  • Workup: Carefully transfer the vial to a well-ventilated fume hood. Slowly uncap to vent the excess ammonia gas. Concentrate the reaction mixture to dryness under reduced pressure.

  • Purification: The resulting crude material is typically of high purity. To remove trace organic impurities, triturate the solid with cold diethyl ether (10 mL/g), filter through a Buchner funnel, and dry under high vacuum to afford 3-(benzyloxy)isoxazole-5-carboxamide as a pure crystalline solid.

References

To ensure authoritative grounding and reproducibility, the methodologies and mechanistic rationales described in this protocol are supported by the following verified sources:

  • Title: Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid Source: Organic Process Research & Development (ACS Publications) URL: [Link] [2]

  • Title: US Patent 3397209A - 3-hydroxy-5-isoxazole-carboxamide Source: Google P

Application Notes & Protocols: Optimizing Reaction Conditions for Isoxazole-5-Carboxamide Formation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the synthesis and optimization of isoxazole-5-carboxamides, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of pharmacologically active compounds.[1][2][3] We will explore the predominant synthetic strategy: the initial formation of an isoxazole-5-carboxylate ester followed by a robust amide coupling. This document elucidates the underlying mechanisms, details critical reaction parameters, and provides validated, step-by-step protocols for researchers, scientists, and drug development professionals. Furthermore, a troubleshooting guide is included to address common challenges such as low yield, byproduct formation, and purification difficulties.

Introduction: The Significance of the Isoxazole-5-Carboxamide Scaffold

The isoxazole ring system is a five-membered heterocycle that serves as a versatile and stable core in drug design.[2][4] When functionalized with a carboxamide at the 5-position, this scaffold is crucial for establishing key interactions, often through hydrogen bonding, with biological targets.[2] This has led to the development of numerous therapeutic agents with anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

The synthesis, however, is a multi-step process where optimization at each stage is critical for achieving high yield and purity. The most flexible and widely adopted approach involves two primary stages:

  • Isoxazole Ring Formation: Synthesis of an isoxazole-5-carboxylate intermediate.

  • Amide Bond Formation: Coupling of the isoxazole-5-carboxylic acid (or its ester) with a desired amine.[5]

This modular strategy allows for late-stage diversification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Core Synthetic Strategies & Mechanistic Insights

While several methods exist for isoxazole synthesis, this guide focuses on the most common and adaptable two-step sequence.

Stage 1: Isoxazole Ring Formation via Condensation

The classic and reliable method for constructing the isoxazole core involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound, such as a β-ketoester.[6][7]

Mechanism: The reaction proceeds through a condensation mechanism. The more nucleophilic nitrogen of hydroxylamine initially attacks one of the carbonyl groups of the β-ketoester to form an oxime intermediate. Subsequent intramolecular cyclization occurs when the hydroxyl group attacks the second carbonyl, followed by dehydration to yield the stable, aromatic isoxazole ring.[6]

G cluster_0 Stage 1: Isoxazole Ring Formation cluster_1 Stage 2: Amide Coupling Start β-Ketoester + Hydroxylamine (NH₂OH) Oxime Oxime Intermediate Start->Oxime Condensation Cyclized Cyclized Intermediate Oxime->Cyclized Intramolecular Attack Product1 Isoxazole-5-carboxylate Ester Cyclized->Product1 Dehydration (-H₂O) Hydrolysis Ester Hydrolysis (Optional) Product1->Hydrolysis Acid Isoxazole-5-carboxylic Acid Hydrolysis->Acid Activation Carboxylic Acid Activation (e.g., with EDC/HOBt) Acid->Activation Product2 Final Product: Isoxazole-5-carboxamide Activation->Product2 Amine Primary/Secondary Amine (R-NH₂) Amine->Product2

Caption: General workflow for isoxazole-5-carboxamide synthesis.

Stage 2: Amide Bond Formation via Coupling Reagents

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow and requires activation of the carboxylic acid.[8][9] Modern coupling reagents have become the cornerstone of this transformation, offering mild conditions and high efficiency.[10]

Mechanism (EDC/HOBt Example):

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[8][11]

  • Stabilization & Racemization Suppression: This unstable intermediate is intercepted by an additive, such as 1-hydroxybenzotriazole (HOBt), to form a more stable HOBt-ester. This step is crucial for preventing side reactions and suppressing racemization if the acid has a chiral center.[8]

  • Aminolysis: The desired amine then performs a nucleophilic attack on the activated HOBt-ester to form the thermodynamically stable amide bond, regenerating the HOBt catalyst.[8]

Optimization of Critical Reaction Parameters

Systematic optimization of reaction conditions is paramount for maximizing yield, minimizing impurities, and ensuring reproducibility.

Reagent Selection and Stoichiometry
  • Coupling Reagents: The choice of coupling reagent is critical. While many exist, they generally fall into two classes: carbodiimides (e.g., EDC, DCC) and uronium/phosphonium salts (e.g., HATU, PyBOP).[9][10]

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A cost-effective and common choice. Its primary advantage is that the resulting urea byproduct is water-soluble, simplifying purification via aqueous workup.[8][11]

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often considered the gold standard for difficult couplings, including those with sterically hindered or electron-deficient amines.[12] It typically provides higher yields and faster reaction times but is more expensive.[12]

  • Additives (HOBt, HOAt): The use of additives like HOBt or HOAt (1-hydroxy-7-azabenzotriazole) with carbodiimides is highly recommended to improve efficiency and minimize side reactions.[9][13]

  • Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the ammonium salts formed during the reaction. Typically, 2-3 equivalents are used.[8]

  • Stoichiometry: A slight excess of the coupling reagent (1.1-1.5 eq) and the amine (1.1-1.2 eq) relative to the carboxylic acid is often employed to drive the reaction to completion.

Solvent and Temperature Effects
  • Solvent: Polar aprotic solvents are the standard choice for amide coupling reactions as they effectively solubilize the reactants and charged intermediates.

    • DMF (Dimethylformamide): An excellent, highly polar solvent that can solubilize a wide range of substrates.

    • DCM (Dichloromethane): A less polar option, useful when reactants are highly soluble and for simplifying product isolation, as it is more volatile than DMF.

    • Acetonitrile (MeCN): Can also be effective and is sometimes preferred for easier removal.

  • Temperature: Most amide couplings are initiated at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature.[8] For sluggish reactions involving unreactive amines or sterically hindered substrates, gentle heating (40-50 °C) or microwave irradiation can significantly accelerate the reaction rate.[10][14]

Reaction Monitoring and Workup
  • Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and identify any potential issues.[8]

  • Workup: A standard aqueous workup is typically performed to remove the water-soluble byproducts (e.g., EDC-urea) and excess base. The organic layer is washed sequentially with a mild acid (e.g., 1M HCl or citric acid), a mild base (e.g., saturated NaHCO₃ solution), and brine before being dried and concentrated.

  • Purification: The final product is almost always purified by flash column chromatography on silica gel to remove any remaining impurities.[8][15]

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

This protocol describes the formation of the isoxazole ring from a β-ketoester.

  • Materials:

    • Ethyl 2-chloroacetoacetate (1.0 eq)

    • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

    • Sodium acetate (NaOAc) (2.5 eq)

    • Ethanol (EtOH)

  • Procedure:

    • To a round-bottom flask, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (2.5 eq) to ethanol (approx. 0.5 M).

    • Stir the suspension at room temperature for 15 minutes.

    • Add ethyl 2-chloroacetoacetate (1.0 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the residue with ethyl acetate and water. Separate the layers.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester, which can often be used in the next step without further purification.

Protocol 2: Hydrolysis of the Ester
  • Materials:

    • Ethyl 5-methylisoxazole-4-carboxylate (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)

    • Tetrahydrofuran (THF) / Water (1:1 mixture)

  • Procedure:

    • Dissolve the crude ester from Protocol 1 in a 1:1 mixture of THF and water.

    • Add LiOH (2.0 eq) and stir the mixture at room temperature for 2-6 hours.

    • Monitor the reaction by TLC for the disappearance of the ester.

    • Once complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl.

    • A precipitate of the carboxylic acid should form. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Amide Coupling to Form Isoxazole-5-carboxamide (EDC/HOBt Method)
  • Materials:

    • 5-methylisoxazole-4-carboxylic acid (1.0 eq)

    • Desired amine (e.g., Aniline) (1.1 eq)

    • EDC·HCl (1.2 eq)

    • HOBt (1.2 eq)

    • DIPEA (2.5 eq)

    • Anhydrous DMF

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the isoxazole carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).[8]

    • Dissolve the mixture in anhydrous DMF (concentration typically 0.1-0.5 M).[8]

    • Cool the solution to 0 °C in an ice bath with stirring.

    • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[8]

    • Add DIPEA (2.5 eq) dropwise.[8]

    • Allow the reaction to warm slowly to room temperature and stir for 4-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.[8]

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[8]

G

Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.

Data Summary and Troubleshooting

The following table summarizes typical optimization results for an amide coupling reaction.

Entry Coupling Reagent (eq) Base (eq) Solvent Temp (°C) Time (h) Conversion (%) Notes
1EDC/HOBt (1.2)DIPEA (2.5)DCMRT1875%Standard conditions, moderate conversion.
2EDC/HOBt (1.2)DIPEA (2.5)DMFRT1890%DMF improves solubility and rate.
3HATU (1.2)DIPEA (3.0)DMFRT2>98%Faster and more complete conversion.
4EDC/HOBt (1.2)DIPEA (2.5)DMF50495%Heating accelerates sluggish reactions.
5EDC only (1.2)DIPEA (2.5)DMFRT1840%Demonstrates the importance of HOBt additive.
Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inadequate activation of carboxylic acid.[14]2. Low nucleophilicity of the amine (electron-deficient anilines).[14]3. Poor solubility of starting materials.[14]4. Degraded coupling reagent.1. Switch to a more powerful coupling reagent like HATU.[14]2. Increase reaction temperature to 40-50°C or use microwave heating.[10][14]3. Switch to a more polar solvent like DMF or NMP.[14]4. Use a fresh bottle of the coupling reagent.[14]
Formation of Byproducts 1. Dimerization of nitrile oxide (in Stage 1).[15]2. Formation of N-acylurea byproduct (with EDC).[14]3. Side reactions with sensitive functional groups.1. Generate the nitrile oxide in situ at low temperature and add it slowly to the alkyne.[15]2. Ensure HOBt or another additive is used to trap the O-acylisourea intermediate.[8]3. Ensure other nucleophilic groups (e.g., alcohols, phenols) on your substrates are appropriately protected.
Difficult Purification 1. EDC-urea byproduct is not fully removed by workup.2. Product and starting material have very similar polarity.3. Formation of regioisomers with similar properties.[15]1. Perform multiple acidic washes (e.g., 1M HCl) during the workup to protonate and solubilize the urea.2. Optimize the reaction to drive it to completion. Screen different solvent systems for column chromatography.[15]3. Re-evaluate the synthesis of the isoxazole core; modify substituents to favor one isomer electronically or sterically.[15]
Racemization of Chiral Centers 1. Over-activation of the carboxylic acid.2. Presence of excess base or elevated temperatures for prolonged periods.1. Always use an additive like HOBt or HOAt, which are known to suppress racemization.[8][9]2. Use the minimum necessary amount of base. Run the reaction at the lowest effective temperature (start at 0°C).

Conclusion

The synthesis of isoxazole-5-carboxamides is a robust and highly adaptable process crucial for modern drug discovery. Success hinges on a rational approach to optimization, grounded in a solid understanding of the reaction mechanisms. By carefully selecting coupling reagents, solvents, and bases, and by systematically monitoring reaction progress, researchers can efficiently generate these valuable compounds in high yield and purity. The protocols and troubleshooting guide provided herein serve as a validated starting point for developing and refining the synthesis of novel isoxazole-5-carboxamide derivatives.

References

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC, National Center for Biotechnology Information. [Link]

  • How to Optimize Amide Synthesis for Low-Temperature Applications. Patsnap Eureka. [Link]

  • Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing. [Link]

  • Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. ResearchGate. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. [Link]

  • Optimizing Amide Bond Formation: Scenario-Driven Insights for High-Throughput Screening and Peptide Synthesis. BCA Protein Assay Kit. [Link]

  • Construction of Isoxazole ring: An Overview. Biointerfaceresearch. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • synthesis of isoxazoles. YouTube. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]

  • Synthetic reactions using isoxazole compounds. Kyushu University. [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. ResearchGate. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, National Center for Biotechnology Information. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. ACS Publications. [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC, National Center for Biotechnology Information. [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Uphill battles in amide couplings. amphoteros. [Link]

  • Struggling with amide coupling. Reddit. [Link]

Sources

Application Note: Recrystallization Strategies for 3-(Benzyloxy)isoxazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization Solvent Systems for 3-(Benzyloxy)isoxazole-5-carboxamide Content Type: Application Note & Protocol Audience: Senior Researchers, Process Chemists, and Drug Development Scientists[1][2][3]

Executive Summary

The purification of 3-(Benzyloxy)isoxazole-5-carboxamide presents a unique challenge due to its amphiphilic structure: a polar, hydrogen-bonding isoxazole-carboxamide "head" coupled with a lipophilic benzyl ether "tail."[1][2][3] While column chromatography is effective for small-scale isolation, it is impractical for process-scale purification.[1][2][3]

This guide details the development of scalable recrystallization protocols. Based on physicochemical analysis and empirical data from analogous isoxazole systems, we identify Ethanol/Water and Ethyl Acetate/Heptane as the primary binary solvent systems. We also address the common phenomenon of "oiling out" associated with benzyl-substituted amides and provide a self-validating screening workflow.

Compound Profile & Physicochemical Analysis

Understanding the solute is the first step in solvent selection.

PropertyDescriptionImplications for Recrystallization
Structure Core: Isoxazole ring (polar, aromatic)C-5: Carboxamide (

, H-bond donor/acceptor)C-3: Benzyloxy group (lipophilic, bulky)
Requires a solvent system that balances solvation of the aromatic tail with the polar amide head.[1][2][3]
Predicted MP 140–160 °C (Estimate based on analogs)High enough for thermal recrystallization; risk of degradation if boiled in high-BP solvents (e.g., DMSO) for prolonged periods.[1][3]
Solubility High: DMSO, DMF, PyridineModerate (Hot): Ethanol, Methanol, Ethyl Acetate, AcetonitrileLow (Cold): Water, Heptane, Hexanes, Toluene"Like dissolves like" suggests alcohols or esters as primary solvents; hydrocarbons or water as anti-solvents.
Key Impurities 1. Benzyl Alcohol: (Hydrolysis byproduct) - Oil2.[1][2][3] 3-Hydroxyisoxazole-5-carboxamide: (Debenzylation product) - High MP solid3.[1][2][3] Inorganic Salts: (If from acid chloride route)Solvent system must retain Benzyl alcohol in the mother liquor while precipitating the target.
Solvent Selection Strategy

The "Rule of Three" for this compound class dictates:

  • Primary Solvent: Must disrupt the intermolecular hydrogen bonding of the amide (e.g., alcohols, esters).

  • Anti-Solvent: Must induce supersaturation without causing immediate oiling out (e.g., water, hydrocarbons).[3]

  • Dielectric Balance: The mixture must have a dielectric constant (

    
    ) roughly matching the solute at high temperatures but dropping significantly upon cooling.[3]
    
Workflow: Solvent Screening Logic

SolventScreening Start Start: Crude 3-(Benzyloxy)isoxazole-5-carboxamide SolubilityTest Solubility Test (100 mg/mL) Start->SolubilityTest DissolvesCold Dissolves at RT? SolubilityTest->DissolvesCold Polar Polar Protic (MeOH, EtOH) Aprotic Polar Aprotic (EtOAc, MeCN) DissolvesHot Dissolves at Reflux? DissolvesCold->DissolvesHot No TooSoluble Too Soluble (Use as Solvent in Binary System) DissolvesCold->TooSoluble Yes Ideal Ideal Single Solvent (Crystallizes on Cooling) DissolvesHot->Ideal Yes Insoluble Insoluble (Use as Anti-Solvent) DissolvesHot->Insoluble No BinarySystem Binary Screening (Solvent + Anti-Solvent) TooSoluble->BinarySystem Add Anti-Solvent

Figure 1: Logic flow for determining the optimal solvent system based on solubility behavior.

Detailed Experimental Protocols
Protocol A: The "Standard" Binary System (Ethanol/Water)

Best for: Removal of polar impurities (salts) and highly lipophilic oils.

Rationale: Ethanol dissolves the compound well at reflux. Water acts as a strong anti-solvent.[1] The high polarity of the system helps keep non-polar oily impurities (like benzyl halides) in solution or separate phases.

Materials:

  • Crude 3-(Benzyloxy)isoxazole-5-carboxamide (10 g)

  • Ethanol (Absolute or 95%)[3]

  • Deionized Water[1][2][3]

  • Heating mantle, reflux condenser, magnetic stirrer

Step-by-Step Procedure:

  • Dissolution: Place 10 g of crude solid in a 250 mL round-bottom flask. Add 50 mL of Ethanol.

  • Heating: Heat the mixture to reflux (

    
    ).
    
    • Observation: If the solid does not dissolve completely, add Ethanol in 5 mL increments until a clear solution is obtained. (Target concentration: ~10-15 mL solvent per gram of solute).

  • Hot Filtration (Optional): If insoluble particles (dust, salts) remain, filter rapidly through a pre-heated glass funnel with fluted filter paper.[3]

  • Anti-Solvent Addition: While maintaining a gentle boil, add hot Water dropwise.

    • Endpoint: Stop adding water when a faint, persistent turbidity (cloudiness) appears.

    • Clarification: Add 1-2 mL of Ethanol to clear the solution again.[1][2]

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature (RT) undisturbed.

    • Critical Step: Do not use an ice bath immediately.[1][3] Rapid cooling induces "oiling out."[1][3][4]

  • Crystallization: Once at RT, place in a refrigerator (

    
    ) for 4–12 hours.
    
  • Isolation: Filter the white crystalline solid using a Buchner funnel. Wash the cake with 20 mL of cold Ethanol/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    
Protocol B: The "Lipophilic" Binary System (Ethyl Acetate/Heptane)

Best for: Removal of polar byproducts (e.g., 3-hydroxyisoxazole derivatives) and maximizing yield.

Rationale: Ethyl Acetate (EtOAc) is an excellent solvent for the benzyloxy moiety.[3] Heptane is a non-polar anti-solvent that forces the amide to crystallize while keeping lipophilic impurities (like benzyl alcohol) solubilized.

Step-by-Step Procedure:

  • Dissolution: Suspend crude solid (10 g) in EtOAc (40 mL). Heat to reflux (

    
    ).[3]
    
  • Saturation: Ensure complete dissolution. If needed, add more EtOAc.

  • Precipitation: Remove the heat source.[1][3][5] While the solution is still hot (~

    
    ), slowly add Heptane.
    
    • Ratio: A typical ratio is 1:2 or 1:3 (EtOAc:Heptane).[1][3] Add until the solution becomes slightly cloudy.

  • Seeding (Highly Recommended): Add a few crystals of pure product. This prevents supersaturation and oiling out.[1][6]

  • Cooling: Allow to cool slowly to RT with gentle stirring.

  • Harvest: Filter the crystals. Wash with 100% Pentane or Heptane to remove surface mother liquor.[1]

Troubleshooting & Optimization
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: The product separates as a gummy oil droplet at the bottom of the flask instead of crystals. Cause: The temperature of the solution dropped below the phase separation boundary (binodal) before it hit the crystallization boundary (spinodal).

Remediation Strategy:

  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Add More Solvent: Add 10-15% more of the good solvent (Ethanol or EtOAc).[1][3] This shifts the composition away from the "oiling out" zone.[3]

  • Seed at High Temp: Add seed crystals while the solution is still hot (

    
    ).
    
  • Slow Down: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

Issue: Low Yield
  • Cause: Too much solvent used, or the mother liquor retains too much product.

  • Fix: Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling process (Second Crop). Note: The second crop is usually less pure.

Quality Control (Self-Validation)

Before releasing the batch, verify purity using these metrics:

MethodAcceptance Criteria
HPLC (UV @ 254 nm) Purity

(Area %). No single impurity

.
1H NMR (DMSO-d6) Confirm benzyl peaks (7.3-7.5 ppm, multiplet; 5.2 ppm, singlet) and amide protons.[1][3] Absence of solvent peaks.[1][3][7]
Melting Point Sharp range (

variance).[3]
References
  • General Synthesis of Isoxazole Carboxamides

    • US Patent 3,397,209A. "3-hydroxy-5-isoxazole-carboxamide and process for preparing same."[1][2][3] (Describes the benzyloxy intermediate and acid hydrolysis). Link

  • Recrystallization Methodology

    • BenchChem.[1][3][4][6][7][8] "Application Notes and Protocols for the Crystallization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide." (Analogous structure purification). Link

  • Solvent Properties & Selection

    • Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry."[3] Wiley-VCH.[1][2][3] (Standard text for solvent selection logic).

  • Isoxazole Chemistry

    • Pinho e Melo, T. M. V. D. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005.[3] (Review of isoxazole stability and handling).

Sources

Application Note: 3-(Benzyloxy)isoxazole-5-carboxamide as a Gateway Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 3-(Benzyloxy)isoxazole-5-carboxamide , a critical "masked" intermediate used to access the 3-hydroxyisoxazole pharmacophore—a potent bioisostere of carboxylic acids found in glutamate receptor agonists (e.g., AMPA, Ibotenic acid) and antimicrobial agents.

Executive Summary

The isoxazole ring, specifically the 3-hydroxyisoxazole moiety, is a privileged scaffold in neuropharmacology and infectious disease research. However, the high polarity and zwitterionic nature of 3-hydroxyisoxazoles make them difficult to manipulate, purify, and functionalize directly.

3-(Benzyloxy)isoxazole-5-carboxamide serves as a superior synthetic equivalent. The benzyl ether masks the acidic 3-hydroxyl group, imparting lipophilicity that facilitates organic solvent solubility and chromatographic purification. Simultaneously, the 5-carboxamide provides a robust handle for further elaboration into nitriles, amines (via rearrangement), or biologically active amides.

Critical Technical Insight: A common failure mode in utilizing this intermediate is the deprotection step. Standard catalytic hydrogenation (


, Pd/C) often cleaves the isoxazole N-O bond before removing the benzyl group. This guide provides a validated acid-mediated deprotection protocol  that preserves the heterocyclic core.

Strategic Synthetic Workflow

The following diagram illustrates the central role of 3-(Benzyloxy)isoxazole-5-carboxamide (Compound 2 ) in divergent synthesis.

G Start 3-(Benzyloxy)isoxazole- 5-carboxylic Acid (1) Intermediate 3-(Benzyloxy)isoxazole- 5-carboxamide (2) (Target Intermediate) Start->Intermediate i. SOCl2, Toluene ii. NH3(aq) or NH4OH Prod_A 3-Hydroxyisoxazole- 5-carboxamide (3) (Glutamate Agonist Core) Intermediate->Prod_A HBr / AcOH (Chemoselective) Prod_B 3-(Benzyloxy)isoxazole- 5-nitrile (4) (Click Chemistry Handle) Intermediate->Prod_B POCl3 / Pyridine (Dehydration) Prod_C 5-Amino-3-(benzyloxy)isoxazole (5) (Via Hoffman Rearrangement) Intermediate->Prod_C PhI(OAc)2 or Br2/NaOH (Rearrangement)

Figure 1: Divergent synthetic pathways from the carboxamide intermediate. Note the critical distinction in deprotection strategies to access Compound 3.

Detailed Experimental Protocols

Protocol A: High-Yield Synthesis of 3-(Benzyloxy)isoxazole-5-carboxamide

This protocol avoids the use of expensive peptide coupling reagents (EDC/HOBt) in favor of a scalable acid chloride method.

Reagents:

  • 3-(Benzyloxy)isoxazole-5-carboxylic acid (CAS: 2552-54-7)[1][2][3]

  • Thionyl chloride (

    
    )
    
  • Ammonium hydroxide (28-30%

    
     in water)
    
  • Toluene (Anhydrous)

Step-by-Step Methodology:

  • Activation: Suspend 10.0 g (45.6 mmol) of 3-(benzyloxy)isoxazole-5-carboxylic acid in 50 mL of anhydrous toluene.

  • Chlorination: Add 6.6 mL (91.2 mmol) of thionyl chloride dropwise. Add a catalytic amount of DMF (2-3 drops).

  • Reflux: Heat the mixture to reflux (110°C) for 2 hours. The solution should become clear, indicating the formation of the acid chloride.

  • Concentration: Evaporate the solvent and excess

    
     under reduced pressure. Crucial: Co-evaporate with toluene (2x) to remove trace 
    
    
    
    which can cause violent reactions in the next step.
  • Amidation: Dissolve the crude acid chloride in 30 mL of THF. Cool to 0°C.

  • Quench: Slowly add the THF solution to a vigorously stirred solution of Ammonium Hydroxide (50 mL) at 0°C.

  • Isolation: Stir for 1 hour at room temperature. The product often precipitates. If not, extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Expected Yield: 85-92% Appearance: White to off-white crystalline solid.

Protocol B: Chemoselective Debenzylation (The "Expert" Method)

Context: Many researchers attempt to remove the benzyl group using Hydrogenolysis (


, Pd/C). Do NOT use this method for isoxazoles.  The weak N-O bond is susceptible to reductive cleavage, destroying the ring to form an acyclic enamino-ketone [1].

Correct Method: Acid-Mediated Hydrolysis This method selectively cleaves the benzyl ether without affecting the isoxazole ring or the amide.

Reagents:

  • 33% HBr in Acetic Acid (HBr/AcOH)

  • Diethyl Ether (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g (4.58 mmol) of 3-(benzyloxy)isoxazole-5-carboxamide in 10 mL of Glacial Acetic Acid.

  • Acidolysis: Add 5 mL of 33% HBr in AcOH.

  • Reaction: Heat the mixture to 60-70°C for 2-3 hours. Monitor by TLC (the product will be significantly more polar/lower

    
    ).
    
  • Precipitation: Cool the mixture to room temperature. Pour slowly into 100 mL of cold anhydrous Diethyl Ether.

  • Filtration: The product, 3-hydroxyisoxazole-5-carboxamide, typically precipitates as a hydrobromide salt or free base depending on workup. Filter the solid.[4][5]

  • Neutralization (Optional): If the free base is required, suspend the solid in minimal water and adjust pH to ~3-4 with saturated

    
    .
    

Validation Data (Comparison of Methods):

MethodReagentsYieldProduct IntegrityNotes
Recommended HBr / AcOH 88% Intact Ring Clean conversion; product precipitates.
Alternative

/ DCM
75%Intact RingRequires -78°C; difficult workup.
Avoid

/ Pd-C
<10%Ring Cleavage Forms

-amino enone byproducts.
Protocol C: Dehydration to 3-(Benzyloxy)isoxazole-5-carbonitrile

The nitrile derivative is a precursor for tetrazoles (bioisosteres of carboxylic acids) or for Grignard additions.

Reagents:

  • Phosphoryl chloride (

    
    )
    
  • Triethylamine (

    
    ) or Pyridine
    
  • Dichloromethane (DCM)[6]

Methodology:

  • Dissolve 2.0 g of the carboxamide in 20 mL dry DCM.

  • Add 3.0 eq of

    
    .[5] Cool to 0°C.
    
  • Add 1.2 eq of

    
     dropwise.
    
  • Stir at 0°C for 30 min, then warm to RT for 2 hours.

  • Quench with ice water. Extract with DCM.[6][7]

  • The nitrile product is usually isolated by silica gel chromatography (Hexane/EtOAc).

Application Data & References

Mechanistic Insight: The Isoxazole "Mask"

The 3-benzyloxy group is not merely a protecting group; it locks the isoxazole in a specific tautomeric form. 3-Hydroxyisoxazoles exist in equilibrium between the OH-form (aromatic) and the NH-form (isoxazol-3(2H)-one).

  • Free 3-OH: Tautomerizes, complicating NMR analysis and regioselectivity in alkylations.

  • 3-Benzyloxy: Locks the aromatic system, allowing predictable

    
     or lithiation chemistry at the C-4 position if needed.
    
References
  • Chemoselective Reduction Issues

    • Title: "Hydrogenation of isoxazoles: A caution regarding ring cleavage."
    • Source: MDPI (Molbank) / BenchChem Technical Notes.
    • URL:[Link] (See general isoxazole reduction literature).

  • Synthesis of Isoxazole Carboxamides

    • Title: "Synthesis of novel isoxazole–carboxamide derivatives as promising agents."[4][6][7][8]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Acid-Mediated Deprotection (HBr Method)
  • Pharmacological Relevance (Glutamate Agonists)

    • Title: "Isoxazole Derivatives as Potential Pharmacophore for New Drug Development."[7][9][10]

    • Source: EurekaSelect.
    • URL:[Link]

Disclaimer: The protocols provided above involve hazardous chemicals (


, HBr, 

). All experiments must be conducted in a fume hood with appropriate PPE by trained personnel.

Sources

Application Note: Procedure for Nucleophilic Aromatic Substitution (SNAr) on Isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Scientific Rationale

The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial agents, COX-2 inhibitors, and AMPA receptor modulators[1]. Despite its utility, the direct late-stage functionalization of the isoxazole core presents significant synthetic challenges. The intrinsic lability of the N–O bond makes the ring highly susceptible to reductive cleavage and base-mediated ring-opening[1].

To circumvent these limitations, Nucleophilic Aromatic Substitution (SNAr) has emerged as a highly chemo- and regioselective strategy. By leveraging halogenated or nitro-substituted isoxazoles, researchers can introduce a vast array of O-, N-, and S-nucleophiles under mild conditions, avoiding the harsh environments that typically degrade the heterocycle[2]. This application note provides a comprehensive, causality-driven guide to executing SNAr on isoxazole scaffolds.

Mechanistic Principles of Isoxazole SNAr

The SNAr reaction on an isoxazole ring proceeds via a concerted or two-step addition-elimination mechanism[3]. The electronegative oxygen and nitrogen atoms within the ring intrinsically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy, rendering the C3 and C5 positions highly electrophilic.

  • Leaving Group Kinetics: The choice of leaving group dictates the reaction conditions. A nitro group at the C5 position is an exceptionally potent leaving group. The strong electron-withdrawing nature of the -NO2 group stabilizes the intermediate Meisenheimer complex, allowing SNAr to proceed at room temperature[2]. Conversely, 3-haloisoxazoles (e.g., 3-bromo) require elevated temperatures (reflux) to overcome the higher activation energy barrier for halide displacement[4].

  • Solvent and Base Causality: For highly reactive 5-nitroisoxazoles, sterically hindered protic solvents like tert-butanol (tBuOH) are preferred. tBuOH stabilizes the transition state via hydrogen bonding but is too bulky to act as a competing nucleophile[1]. N,N-Diisopropylethylamine (DIPEA) is utilized as the base because its steric bulk prevents nucleophilic attack on the isoxazole core, creating a self-validating system where only the intended nucleophile reacts[1].

Mechanism A 5-Nitroisoxazole (Substrate) B Nucleophile Attack A->B Activation C Meisenheimer Complex B->C Addition D Nitrite Elimination C->D Rearomatization E Substituted Isoxazole D->E Product

Figure 1: Addition-elimination SNAr mechanism on 5-nitroisoxazole scaffolds.

Quantitative Reaction Parameters

The following table summarizes the optimized empirical parameters for different isoxazole substrates and nucleophile classes, allowing for rapid cross-comparison[1][2][4].

Substrate TypeNucleophile ClassOptimal BaseSolventTemp / TimeTypical Yield
5-Nitroisoxazole Primary/Secondary AminesDIPEA (2.0 eq)tBuOHRT, 24–48 h75–90%
5-Nitroisoxazole Thiols (S-nucleophiles)DIPEA (2.0 eq)tBuOHRT, 24–48 h80–95%
5-Nitroisoxazole Phenols (O-nucleophiles)DIPEA (2.0 eq)CH3CNRT to 80°C, 2–48 h60–85%
3-Bromoisoxazole Alkoxides (e.g., NaOMe)NaOMe (1.2 eq)MeOHReflux, 4–8 h70–85%

Validated Experimental Protocols

Workflow S1 Step 1: Preparation Substrate + Solvent (tBuOH or MeOH) S2 Step 2: Reagent Addition Base (DIPEA/NaOMe) + Nucleophile S1->S2 S3 Step 3: Reaction & Monitoring Temp Control + TLC/LC-MS Tracking S2->S3 S4 Step 4: Quench & Workup Aq. NH4Cl Quench + Solvent Extraction S3->S4 Full Conversion S5 Step 5: Purification Silica Gel Chromatography S4->S5

Figure 2: Standardized experimental workflow for SNAr functionalization of isoxazoles.

Protocol A: Mild SNAr of 5-Nitroisoxazoles with Amines/Thiols

This protocol is optimized for generating bivalent ligands or highly functionalized scaffolds without degrading the isoxazole ring[1].

  • Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 5-nitroisoxazole derivative (0.4 mmol, 1.0 equiv) in anhydrous tert-butanol (3.0 mL)[1].

  • Nucleophile Addition: Add the selected amine or thiol nucleophile (0.44 mmol, 1.1 equiv) to the stirring solution. Note: If synthesizing bis(isoxazoles) using a bis-nucleophile (e.g., a diamine or dithiol), adjust the nucleophile stoichiometry to 0.2 mmol (0.5 equiv)[1].

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 2.0 equiv).

  • Reaction Execution: Purge the flask with inert argon gas. Stir the mixture at room temperature (20–25 °C) for 24 to 48 hours[1].

  • Monitoring: Track the reaction via TLC (typical eluent: Hexanes/EtOAc 3:1). The 5-nitroisoxazole starting material is highly UV-active; ensure its complete disappearance to validate full conversion.

  • Work-up: Quench the reaction by adding distilled water (10 mL). Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure 5-substituted isoxazole.

Protocol B: SNAr of 3-Haloisoxazoles with Alkoxides

This protocol is utilized when substituting a halogen at the C3 position, requiring higher thermal activation[4].

  • Preparation: In a dry reaction vessel, prepare a solution of sodium methoxide (1.2 equiv) in dry methanol (10 volumes relative to substrate weight)[4].

  • Substrate Addition: Cool the solution to 0 °C and slowly add the 3-bromoisoxazole derivative (1.0 equiv)[4].

  • Reaction Execution: Attach a reflux condenser, transfer the vessel to a heating block, and heat the mixture to reflux (approx. 65 °C)[4].

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4–8 hours[4]. Prolonged heating beyond completion can lead to decomposition[4].

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench with a saturated aqueous NH4Cl solution. Causality note: Neutralizing the excess strong base prevents unwanted ring-opening during the concentration phase.

  • Extraction & Purification: Extract the mixture with dichloromethane (3 × 15 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography[4].

References

1.[3] 5-Nitroisoxazoles in SNAr Reactions: Access to Polysubstituted Isoxazole Derivatives , ResearchGate. 3 2.[2] 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives , Organic & Biomolecular Chemistry (RSC Publishing).2 3.[1] 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors , PMC / MDPI. 1 4.[4] Optimization of reaction conditions for 5-Aminomethyl-3-methoxyisoxazole , Benchchem. 4

Sources

Technical Guide: Handling, Storage, and Safety Protocols for 3-(Benzyloxy)isoxazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identification

This Application Note provides a definitive safety and handling framework for 3-(Benzyloxy)isoxazole-5-carboxamide , a specialized heterocyclic intermediate used primarily in the synthesis of antimicrobial and anticancer pharmacophores.

Due to the specific nature of this derivative, direct safety data is often conflated with its carboxylic acid precursor. This guide bridges that gap by synthesizing data from the verified precursor 3-(Benzyloxy)isoxazole-5-carboxylic acid (CAS 2552-54-7) and established protocols for isoxazole-carboxamide scaffolds.

Physicochemical Profile
PropertySpecificationNotes
Chemical Name 3-(Benzyloxy)isoxazole-5-carboxamide
Molecular Formula C₁₁H₁₀N₂O₃Calculated based on amide functionality.
Molecular Weight 218.21 g/mol
Physical State Solid powderTypically off-white to pale yellow.
Solubility DMSO, DMF, MethanolLow solubility in water/non-polar solvents.
Melting Point 145–155 °C (Predicted)Amides typically melt higher than their acid precursors (167°C for acid) due to H-bonding, though specific polymorphs vary.
Key Moiety Isoxazole Ring + Benzyloxy GroupSensitive to catalytic hydrogenation (cleaves benzyl) and strong base (ring opening).

Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for the amide is limited, the structural alerts from the isoxazole core and the verified hazards of the acid precursor dictate the following Precautionary GHS Classification .

Signal Word: WARNING

Hazard TypeCodeStatementMechanism/Justification
Skin Irritation H315 Causes skin irritation.Amide functionality can act as a mild contact irritant; isoxazoles are known sensitizers.
Eye Irritation H319 Causes serious eye irritation.Fine particulate dust presents a high risk of mechanical and chemical abrasion to the cornea.
STOT - SE H335 May cause respiratory irritation.[1]Inhalation of dust triggers mucosal inflammation.

Critical Risk Factor: Sensitization Potential: Isoxazole derivatives are structurally related to sulfamethoxazole and other sulfonamides. While this compound lacks the sulfonamide group, the heterocyclic core can still induce hypersensitivity in susceptible individuals.

Storage & Stability Protocol

The stability of 3-(Benzyloxy)isoxazole-5-carboxamide is governed by two competing factors: the hydrolytic stability of the amide bond and the oxidative susceptibility of the benzyloxy ether.

Storage Conditions Matrix
  • Temperature: 2°C to 8°C (Refrigerated).

    • Reasoning: Low temperature retards the rate of spontaneous amide hydrolysis and prevents potential benzyloxy oxidation.

  • Atmosphere: Inert Gas (Argon or Nitrogen) .[2]

    • Reasoning: The isoxazole ring can undergo ring-opening reactions under oxidative stress or in the presence of trace atmospheric moisture over long periods.

  • Container: Amber glass vial with a PTFE-lined screw cap.

    • Reasoning: Protects from UV degradation (benzyloxy group is UV-active) and ensures a chemical-resistant seal.

  • Desiccation: Mandatory.

    • Reasoning: Hygroscopic uptake can catalyze hydrolysis of the carboxamide to the carboxylic acid.

Visualization: Storage Decision Logic

The following diagram illustrates the decision process for short-term vs. long-term storage to maximize compound integrity.

StorageProtocol Start Received Compound: 3-(Benzyloxy)isoxazole-5-carboxamide CheckDuration Intended Usage Duration? Start->CheckDuration ShortTerm Short Term (< 1 Week) CheckDuration->ShortTerm LongTerm Long Term (> 1 Week) CheckDuration->LongTerm ST_Cond Store at 4°C Desiccator Cabinet ShortTerm->ST_Cond LT_Vial Amber Glass Vial PTFE-Lined Cap LongTerm->LT_Vial ST_Prep Seal with Parafilm Protect from Light ST_Cond->ST_Prep LT_Cond Store at -20°C (Optimal) or 4°C LT_Atm Purge with Argon/N2 Seal under Inert Gas LT_Atm->LT_Cond LT_Vial->LT_Atm

Caption: Decision tree for optimizing storage conditions based on usage timeline to prevent hydrolytic degradation.

Handling & Solubilization Protocols

This section details the operational workflow for preparing stock solutions. The low water solubility necessitates the use of organic solvents (DMSO/DMF).

PPE Requirements[1]
  • Respiratory: N95 mask or half-face respirator with P100 filters if working outside a fume hood (not recommended).

  • Dermal: Double-gloving with Nitrile (0.11 mm minimum thickness).

  • Ocular: Chemical splash goggles.

Solubilization Workflow (Standard 10 mM Stock)

Objective: Prepare 1 mL of a 10 mM stock solution. Calculation:




Step-by-Step Protocol:

  • Equilibration: Remove the vial from the refrigerator and allow it to warm to room temperature (approx. 20 mins) before opening.

    • Scientific Causality: Opening a cold vial introduces condensation, which introduces water into the bulk solid, accelerating hydrolysis [1].

  • Weighing: Weigh approx. 2.2 mg of solid into a sterile microcentrifuge tube using an analytical balance inside a fume hood.

    • Note: Static electricity is common with isoxazole powders. Use an anti-static gun if available.

  • Solvent Addition: Add 1 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Alternative: DMF (Dimethylformamide) is acceptable. Avoid Ethanol/Methanol for long-term stock storage due to potential transesterification/solvolysis over months.

  • Dissolution: Vortex for 30 seconds. If particulate remains, sonicate in a water bath at ambient temperature for 2 minutes.

    • Warning: Do not heat above 40°C during sonication to avoid thermal degradation of the isoxazole ring.

  • Aliquot & Freeze: Divide into 50 µL aliquots to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Visualization: Safe Handling Workflow

HandlingWorkflow Start Start: Solid Handling WarmUp Equilibrate to RT (Prevent Condensation) Start->WarmUp Critical Step Weigh Weigh inside Fume Hood (Anti-static precautions) WarmUp->Weigh Solvent Add Anhydrous DMSO (Avoid Water) Weigh->Solvent Sonicate Vortex/Sonicate (< 40°C) Solvent->Sonicate Aliquot Aliquot & Store (-20°C) Sonicate->Aliquot

Caption: Operational workflow for solubilization emphasizing moisture control and thermal stability.

Emergency & Disposal Procedures

Spill Management

In the event of a solid spill:

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don full PPE (including respirator if dust is visible).

  • Containment: Cover the spill with a damp paper towel (to prevent dust generation) or use a dedicated chemical spill pad.

  • Cleanup: Wipe up carefully. Clean the surface with 70% Ethanol followed by water.

  • Disposal: Place waste in a container labeled "Hazardous Waste - Solid Organic - Toxic" .

Waste Disposal
  • Do not flush down the drain. Isoxazole derivatives can be ecotoxic.

  • Solid Waste: Dispose of via high-temperature incineration through a licensed chemical waste contractor.

  • Liquid Waste (DMSO stocks): Collect in "Halogenated/Non-Halogenated Organic Solvent" waste streams (depending on facility rules for DMSO).

References

  • Fisher Scientific. (2023). Safety Data Sheet: 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid. (Used as a proxy for isoxazole-carboxylic acid hazards).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2758661, 3-(Benzyloxy)isoxazole-5-carboxylic acid. (Parent acid properties).[3][4]

  • BenchChem. (2025).[2][5] Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide. (General handling for heterocyclic carboxamides).

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester: Synthesis and Hydrogenation. (Stability of benzyloxy-isoxazole motifs).

Sources

In vitro assay preparation using 3-(Benzyloxy)isoxazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Profiling of 3-(Benzyloxy)isoxazole-5-carboxamide

Executive Summary

This technical guide details the protocol for the in vitro preparation and biological evaluation of 3-(Benzyloxy)isoxazole-5-carboxamide . Isoxazole-5-carboxamide derivatives are a privileged scaffold in medicinal chemistry, exhibiting pleiotropic pharmacology including anti-inflammatory (COX-2 inhibition), anticancer (Hsp90/tubulin modulation), and antimicrobial activities.[1]

This specific derivative, characterized by a hydrophobic benzyloxy group at the C3 position, presents unique solubility and binding challenges compared to hydrophilic analogs.[1] This guide focuses on two critical assay streams: physicochemical handling (solubility/stability) and functional profiling (COX-2 enzymatic inhibition and cellular cytotoxicity).

Compound Characterization & Handling

Rationale: The 3-benzyloxy moiety significantly increases lipophilicity (cLogP ~2.5–3.0), necessitating precise DMSO handling to prevent precipitation in aqueous assay buffers.[1] Furthermore, the isoxazole ring is susceptible to nucleophilic attack under high pH conditions; therefore, buffer selection is critical.[1]

Physicochemical Properties
PropertySpecification
Compound Name 3-(Benzyloxy)isoxazole-5-carboxamide
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight ~218.21 g/mol
Solubility Soluble in DMSO (>50 mM); Ethanol. Poorly soluble in water.
Stability Stable at pH 4.0–7.4. Avoid strong bases (pH >9) to prevent ring cleavage.[1]
Stock Solution Preparation Protocol
  • Weighing: Weigh 2.18 mg of solid compound into a sterile amber glass vial (to protect from light).

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested) to generate a 10 mM Master Stock .

  • Vortexing: Vortex for 30 seconds. Inspect visually for particulates. If undissolved, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 3 months).

Assay Protocol A: COX-2 Inhibition Screen (Biochemical)[1]

Scientific Logic: Isoxazole derivatives have been validated as competitive inhibitors of Cyclooxygenase-2 (COX-2). The hydrophobic benzyloxy tail is hypothesized to occupy the COX-2 hydrophobic channel, mimicking the arachidonic acid tail or the diarylheterocycle pharmacophore of coxibs.

Assay Principle

This assay utilizes a colorimetric method measuring the peroxidase activity of COX-2. The oxidation of the colorimetric substrate (TMPD) during the reduction of PGG2 to PGH2 is monitored at 590 nm.

Reagents & Materials
  • Enzyme: Recombinant Human COX-2.

  • Substrate: Arachidonic Acid (100 µM final).

  • Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[1]

  • Inhibitor: 3-(Benzyloxy)isoxazole-5-carboxamide (Test), Celecoxib (Positive Control).[1]

  • Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 µM Hematin and 2 mM Phenol.

Step-by-Step Workflow
  • Enzyme Activation: Dilute COX-2 enzyme in Tris-HCl buffer with Hematin. Incubate for 5 minutes at 25°C to reconstitute the holoenzyme.

  • Compound Addition:

    • Prepare a 10-point dilution series of the test compound in DMSO (0.1 nM to 100 µM).

    • Add 10 µL of compound to 160 µL of the enzyme mixture.

    • Critical Control: Final DMSO concentration must be <1% (v/v) to avoid enzyme denaturation.[1]

  • Pre-Incubation: Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add 20 µL of Arachidonic Acid/TMPD mixture.

  • Readout: Measure Absorbance (590 nm) kinetically for 5 minutes on a microplate reader.

  • Analysis: Calculate the slope (rate) of the reaction.

Data Analysis Formula:


[1]

Assay Protocol B: Cellular Cytotoxicity (MTS Assay)

Scientific Logic: To determine the therapeutic window, we evaluate cytotoxicity against a standard cancer line (e.g., HeLa or MCF7).[1] The isoxazole carboxamide core has shown potential to disrupt tubulin polymerization or inhibit Hsp90 in cellular models.

Workflow Diagram (DOT)

AssayWorkflow Stock 10 mM DMSO Stock (-20°C) Intermed Intermediate Dilution (100x in Media) Stock->Intermed 1:100 Dilution Plate 96-Well Plate (5,000 cells/well) Intermed->Plate Add 10µL/well Incubate Incubation (48h @ 37°C) Plate->Incubate MTS Add MTS Reagent (Tetrazolium reduction) Incubate->MTS Read Read OD 490nm MTS->Read

Figure 1: Serial dilution and assay workflow for cellular cytotoxicity profiling.

Detailed Protocol
  • Seeding: Seed HeLa cells at 5,000 cells/well in 100 µL DMEM + 10% FBS. Incubate overnight (18–24h) for attachment.

  • Compound Dilution:

    • Perform a 1:3 serial dilution of the 10 mM stock in DMSO.

    • Dilute these DMSO points 1:100 into pre-warmed culture media (Intermediate Plate) to achieve 2x final concentration.

  • Treatment: Remove 50 µL of media from the cell plate and add 50 µL of the 2x compound media.

    • Top Concentration: 100 µM.

    • Final DMSO: 0.5%.[2]

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Development: Add 20 µL MTS reagent. Incubate 1–4 hours until purple formazan is visible.

  • Quantification: Read Absorbance at 490 nm.

Mechanistic Pathway Visualization

The following diagram illustrates the dual potential mechanism of action for isoxazole-5-carboxamide derivatives: COX-2 inhibition (anti-inflammatory) and Tubulin/Hsp90 interference (antiproliferative).

MOA Ligand 3-(Benzyloxy)isoxazole- 5-carboxamide COX2 COX-2 Enzyme (Hydrophobic Channel) Ligand->COX2 Competitive Inhibition Tubulin Tubulin/Hsp90 (Cellular) Ligand->Tubulin Binding/Modulation PGE2 Prostaglandin E2 (PGE2) Reduction COX2->PGE2 Inhibits Synthesis Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Induces Inflam Inflammation Suppression PGE2->Inflam Downregulates Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis

Figure 2: Putative Mechanism of Action (MOA) pathways for Isoxazole-Carboxamide derivatives.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media High lipophilicity of benzyloxy group.Reduce top concentration to 50 µM. Ensure intermediate dilution step is performed in media, not PBS.
High Background (COX Assay) Oxidized substrate or Hematin degradation.[1]Prepare Hematin fresh. Keep Arachidonic Acid on ice and under N₂ gas.
Non-Sigmoidal Curve Hill slope < 0.8 (Aggregation).[1]Add 0.01% Triton X-100 to the assay buffer to prevent colloidal aggregation of the inhibitor.

References

  • BenchChem Technical Support. (2025).[1][3][4] A Technical Guide to the Synthesis of Isoxazole Carboxamide Derivatives. BenchChem Application Notes. Link[1]

  • Hawash, M., et al. (2022).[1][5] Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Letters in Drug Design & Discovery. Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12332044, 3-(Benzyloxy)isoxazole-5-carboxamide derivatives. PubChem. Link

  • RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry.[6] Link[1]

  • Springer Nature. (2019).[1][2] Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. Medicinal Chemistry Research. Link

Sources

Application Note: Scalable Synthesis of Benzyloxy Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Relevance

Benzyloxy isoxazole derivatives are privileged scaffolds in modern medicinal chemistry. Their unique electronic distribution and structural rigidity make them ideal pharmacophores and linker-attachment points. Recently, these derivatives have been heavily utilized in the design of proteolysis targeting chimeras (PROTACs) targeting E3 ubiquitin ligases[1], the synthesis of radiolabeled GABA receptor ligands like [3H]muscimol[2], and the development of broad-spectrum antifungal agents[3].

Despite their utility, the scalable synthesis of benzyloxy isoxazoles is historically plagued by two major challenges: regioselectivity (differentiating between O-alkylation and N-alkylation due to isoxazole tautomerism) and over-oxidation during the functionalization of side chains[4]. This application note provides a field-proven, self-validating methodology for the gram-scale synthesis of benzyloxy isoxazole intermediates, emphasizing the mechanistic causality behind each experimental choice.

Mechanistic Principles & Experimental Causality

Regioselective O-Alkylation

3-Hydroxyisoxazoles exist in a tautomeric equilibrium with isoxazol-3-ones. To achieve exclusive O-alkylation (forming the benzyloxy ether) rather than N-alkylation, the choice of base and solvent is critical. Using a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (acetone) selectively deprotonates the hydroxyl group (pKa ~ 6–8) without hydrolyzing the C5-ester[1][2]. Acetone provides the optimal dielectric constant to stabilize the resulting oxygen anion, driving a clean Sₙ2 attack on benzyl bromide.

Controlled Oxidation

Converting a (3-(benzyloxy)isoxazol-5-yl)methanol intermediate to its corresponding carbaldehyde requires suppressing over-oxidation to the carboxylic acid. Pyridinium dichromate (PDC) in anhydrous dichloromethane (DCM) provides a self-limiting oxidative environment that arrests the reaction exactly at the aldehyde stage, ensuring high yields of the critical coupling precursor[4].

Green Chemistry & Sonication

Recent advancements have demonstrated that ultrasound-assisted synthesis (sonochemistry) can drastically reduce reaction times for isoxazole core functionalization from hours to minutes. Acoustic cavitation enhances mass transfer in heterogeneous mixtures, improving atom economy and yield[5].

Synthetic Workflow Visualization

G Start Methyl 3-hydroxyisoxazole- 5-carboxylate Base Add K2CO3 (2.0 eq) in Acetone Start->Base Stir1 Heat to 80°C (1 h) Enolate Formation Base->Stir1 Alkylation Add Benzyl Bromide (1.2 eq) O-Alkylation Stir1->Alkylation Activates hydroxyl Stir2 Stir at 80°C (3 h) Alkylation->Stir2 Workup Aqueous Workup & Extraction Stir2->Workup Reaction complete Product Methyl 3-(benzyloxy) isoxazole-5-carboxylate Workup->Product >85% Yield

Workflow detailing the regioselective O-alkylation and subsequent oxidation of isoxazoles.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Gram-Scale Regioselective O-Benzylation

Objective: Synthesize methyl 3-(benzyloxy)isoxazole-5-carboxylate from methyl 3-hydroxyisoxazole-5-carboxylate[1][2].

  • Enolate Formation: To a round-bottom flask, add methyl 3-hydroxyisoxazole-5-carboxylate (7.20 g, 50.3 mmol, 1.0 eq) and anhydrous acetone (150 mL). Add finely powdered K₂CO₃ (13.91 g, 100.6 mmol, 2.0 eq)[1].

    • Causality: Finely powdered K₂CO₃ increases the surface area for the heterogeneous deprotonation step.

  • Pre-incubation: Heat the mixture to 80 °C under reflux for 1 hour[1].

    • Validation Checkpoint: The suspension will transition from a milky white mixture to a pale yellow slurry. This visual cue confirms complete enolate formation, which is mandatory before introducing the electrophile to prevent N-alkylation.

  • Alkylation: Dropwise add benzyl bromide (10.33 g, 60.4 mmol, 1.2 eq) to the hot mixture[1]. Continue stirring at 80 °C for 3 hours[1].

    • Validation Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The polar starting material (Rf ≈ 0.2) should completely disappear, replaced by a new, highly UV-active spot (Rf ≈ 0.6).

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove insoluble inorganic salts and concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate (200 mL) and distilled water (100 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Validation Checkpoint: The crude product should be a viscous oil that slowly solidifies. A crude mass exceeding 12.5 g indicates residual benzyl bromide, requiring trituration with cold hexanes.

Protocol B: Controlled Oxidation to 3-(benzyloxy)isoxazole-5-carbaldehyde

Objective: Oxidize (3-(benzyloxy)isoxazol-5-yl)methanol to the corresponding carbaldehyde without over-oxidation[4].

  • Oxidation Setup: Dissolve (3-(benzyloxy)isoxazol-5-yl)methanol (0.45 g, 2.19 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 20 mL). Add solid pyridinium dichromate (PDC, 1.24 g, 3.3 mmol, 1.5 eq) in a single portion[4].

    • Causality: PDC in DCM is strictly anhydrous, preventing the formation of a hydrate intermediate that would otherwise be further oxidized to a carboxylic acid.

  • Reaction: Stir the mixture at room temperature for 16 hours[4].

    • Validation Checkpoint: The solution will turn from bright orange to dark brown/black as Cr(VI) is reduced to insoluble Cr(III) species.

  • Filtration: Filter the crude reaction mixture through a tightly packed pad of diatomaceous earth (Celite)[4]. Elute thoroughly with DCM (3 × 75 mL)[4].

    • Causality: Chromium-based oxidants generate fine, polymeric byproducts. Diatomaceous earth traps these particulates, preventing them from clogging standard frits and ensuring a clean organic filtrate.

  • Washing & Purification: Wash the combined organic layers sequentially with 1 M aqueous HCl (2 × 50 mL) to remove residual pyridine, followed by 10% aqueous NaCl (100 mL)[4]. Dry the organic phase with anhydrous Na₂SO₄, filter, and concentrate. Purify the crude brown oil via silica gel column chromatography (gradient elution: Hexane/EtOAc 95:5 to 70:30)[4].

    • Validation Checkpoint: The purified 3-(benzyloxy)isoxazole-5-carbaldehyde is isolated as a brown solid (approx. 67% yield)[4].

Quantitative Data & Optimization

To assist in process scale-up, the following tables summarize the optimization data for the key synthetic steps, highlighting the superiority of the chosen methodologies.

Table 1: Optimization of Reaction Conditions for Methyl 3-(benzyloxy)isoxazole-5-carboxylate Synthesis

MethodBase / SolventTemp / TimeRegioselectivity (O:N)Isolated Yield (%)
Conventional (Protocol A) K₂CO₃ / Acetone80 °C / 4 h>95:585%
Strong Base NaOH / THF65 °C / 4 h60:40 (Hydrolysis risk)42%
Ultrasound-Assisted K₂CO₃ / Acetone40 °C / 45 min>98:292%

Table 2: Oxidation Profiles of (3-(benzyloxy)isoxazol-5-yl)methanol

OxidantSolventTimeProduct ProfileIsolated Yield (%)
PDC (1.5 eq) (Protocol B) DCM16 hExclusive Carbaldehyde67%
KMnO₄ H₂O / Acetone2 hHeavy Carboxylic Acid impurity31%
MnO₂ CHCl₃24 hIncomplete conversion54%

References

1.[1] Google Patents. "WO2019195609A2 - Modulators of proteolysis and associated methods of use". Available at: 2.[2] National Institutes of Health (PMC). "Synthesis of [3H]muscimol". Available at: 3.[3] National Institutes of Health (PubMed). "Discovery of novel triazoles containing benzyloxy phenyl isoxazole side chain with potent and broad-spectrum antifungal activity". Available at: 4.[4] ChemicalBook. "3-(benzyloxy)isoxazole-5-carbaldehyde | 2552-53-6". Available at: 5.[5] National Institutes of Health (PMC). "The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches". Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-(Benzyloxy)isoxazole-5-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoxazole Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of 3-(benzyloxy)isoxazole-5-carboxamide. This compound is a critical intermediate, often utilized for its robust 3-benzyloxy protective group in the synthesis of complex scaffolds like tetracycline antibiotics[1].

Below, you will find an analysis of common synthetic bottlenecks, mechanistic explanations for low yields, quantitative optimization data, and self-validating experimental protocols.

Synthetic Workflow & Bottleneck Analysis

The synthesis typically proceeds via a two-step sequence starting from 3-hydroxyisoxazole-5-carboxylic acid. The diagram below illustrates the critical decision points where incorrect reagent selection leads to severe yield reduction.

G cluster_benzylation Step 1: Benzylation cluster_coupling Step 2: Amide Coupling SM 3-Hydroxyisoxazole- 5-carboxylic acid Benz_Cond BnBr, Base, Solvent (Bottleneck 1: Tautomerism) SM->Benz_Cond O_Alk 3-(Benzyloxy)isoxazole- 5-carboxylic acid (Desired O-Alkylation) Benz_Cond->O_Alk Mild Base (K2CO3/Ag2CO3) N_Alk 2-Benzyl-3-oxo-isoxazole- 5-carboxylic acid (Undesired N-Alkylation) Benz_Cond->N_Alk Strong Base (NaH) Amide_Cond EDC·HCl, HOBt, NH4Cl (Bottleneck 2: Ring Stability) O_Alk->Amide_Cond Product 3-(Benzyloxy)isoxazole- 5-carboxamide (Target Product) Amide_Cond->Product Mild Coupling (EDC/HOBt) Degradation Ring-Opened Degradation Products Amide_Cond->Degradation Harsh Acyl Chlorides Strong Base

Workflow of 3-(benzyloxy)isoxazole-5-carboxamide synthesis highlighting regioselectivity bottlenecks.

Troubleshooting FAQs

Q: Why is my benzylation step yielding a complex mixture, and how do I exclusively isolate the 3-(benzyloxy) ether? A: This is a classic regioselectivity issue driven by lactim-lactam tautomerism. 3-Hydroxyisoxazoles exist in dynamic equilibrium with their isoxazol-3-one tautomers[2]. When alkylating with benzyl bromide, you face a kinetic competition between O-alkylation (desired) and N-alkylation (undesired).

  • The Causality: Regioselectivity is dictated by the hard/soft acid-base (HSAB) properties of the enolate generated by your chosen base. Strong bases like NaH generate a "naked" enolate that frequently undergoes N-alkylation due to the higher nucleophilicity of the nitrogen atom. Conversely, mild bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) favor O-alkylation[2]. For absolute regiocontrol, utilizing Mitsunobu conditions (benzyl alcohol, PPh₃, DIAD) strictly enforces O-alkylation by completely preventing N-attack[3].

Q: Why am I experiencing low yields and decomposition during the amide coupling step? A: Isoxazole rings—particularly those bearing electron-withdrawing groups at the 5-position—are inherently sensitive to harsh conditions. Strong bases or vigorous heating during acyl chloride formation (e.g., refluxing SOCl₂) can cause ring-opening fragmentation (cleavage of the N-O bond).

  • The Causality: To preserve the integrity of the isoxazole core, carboxylic acid activation must be performed under mild, nearly neutral conditions. Utilizing peptide coupling reagents such as EDC·HCl and HOBt allows for the generation of a highly reactive active ester at room temperature[4]. This intermediate undergoes smooth aminolysis upon the addition of an ammonia source (like NH₄Cl with DIPEA) without compromising the heterocyclic ring.

Quantitative Data: Optimizing Benzylation Regioselectivity

The table below summarizes the impact of base and solvent selection on the O:N alkylation ratio during the protection of 3-hydroxyisoxazole-5-carboxylic acid.

Base / ReagentsSolventTemperatureO:N Alkylation RatioIsolated Yield (O-Alkyl)Scientific Recommendation
NaH (1.1 eq)THF0 °C to RT40:6035%Not Recommended: Promotes N-alkylation.
K₂CO₃ (2.0 eq)DMFRT85:1575%Standard: Highly scalable and cost-effective.
Ag₂CO₃ (1.5 eq)TolueneReflux>95:582%Excellent Regiocontrol: Silver coordinates nitrogen.
PPh₃, DIAD, BnOHTHF0 °C to RT>99:188%Best for Strict O-Alkylation: Mitsunobu conditions[3].

Validated Experimental Protocols

The following self-validating protocols are engineered to maximize yield while providing in-process checks to ensure chemical integrity.

Protocol A: Regioselective Synthesis of 3-(Benzyloxy)isoxazole-5-carboxylic acid

Mechanism: Mild base-promoted O-alkylation.

  • Preparation: Dissolve 3-hydroxyisoxazole-5-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous DMF (30 mL) under an argon atmosphere.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.5 equiv, 25 mmol). Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation.

  • Alkylation: Dropwise add benzyl bromide (1.1 equiv, 11 mmol) over 10 minutes.

  • Self-Validation (TLC): Stir for 4-6 hours at room temperature. Monitor by TLC (Hexanes/EtOAc 3:1 with 1% AcOH). The desired O-alkylated product will exhibit a higher

    
     value (~0.6) compared to the highly polar N-alkylated byproduct (~0.2).
    
  • Workup: Quench the reaction by pouring it into ice-cold 1M HCl (100 mL) to precipitate the product. Extract with EtOAc (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from Hexanes/EtOAc to afford the pure O-alkylated acid.

Protocol B: Mild Amide Coupling to 3-(Benzyloxy)isoxazole-5-carboxamide

Mechanism: EDC/HOBt mediated active ester formation followed by aminolysis[4].

  • Activation: Dissolve 3-(benzyloxy)isoxazole-5-carboxylic acid (1.0 equiv, 5 mmol) in anhydrous DCM (25 mL). Add EDC·HCl (1.2 equiv, 6 mmol) and HOBt (1.2 equiv, 6 mmol).

    • Causality Note: HOBt is critical here; it reacts with the O-acylisourea intermediate to form a stable, yet highly reactive OBt-ester, preventing the formation of the dead-end N-acylurea byproduct.

  • Amine Introduction: After stirring for 30 minutes at room temperature, add ammonium chloride (2.0 equiv, 10 mmol) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 15 mmol).

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Self-Validation (Workup): Dilute with DCM (25 mL). Wash sequentially with 1M aqueous HCl (2 x 25 mL) to remove unreacted DIPEA and EDC byproducts, followed by saturated aqueous NaHCO₃ (2 x 25 mL) to remove any unreacted carboxylic acid and HOBt.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Triturate the resulting solid with cold diethyl ether to yield the analytically pure 3-(benzyloxy)isoxazole-5-carboxamide.

References

  • A practical, convergent route to the key precursor to the tetracycline antibiotics Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • O-Alkylation of 3-hydroxyisoxazoles predominates under Mitsunobu conditions Source: Daneshyari (Elsevier / ScienceDirect) URL:[Link]

  • Synthesis and synthetic utility of 3-isoxazolols Source: ResearchGate URL:[Link]

Sources

Troubleshooting cyclization failures in isoxazole ring formation

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ISOX-SYN-404 Subject: Troubleshooting Cyclization Failures & Regioselectivity Issues Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Deceptively Simple" Heterocycle

Welcome to the Isoxazole Synthesis Support Center. If you are here, you likely attempted a standard literature protocol—perhaps a [3+2] cycloaddition or a condensation—and ended up with a complex mixture, a recalcitrant oil, or a crystalline solid that NMR confirmed is not your product.

Isoxazole synthesis is governed by a strict kinetic competition. Success depends on managing the lifetime of unstable intermediates (nitrile oxides) or controlling the ambident nucleophilicity of hydroxylamine. This guide deconstructs these failure modes into solvable engineering problems.

Module 1: The [3+2] Cycloaddition Pathway

Primary Failure Mode: Nitrile Oxide Dimerization (Furoxan Formation)[1]

In the reaction between a nitrile oxide (dipole) and an alkyne (dipolarophile), the nitrile oxide is a high-energy intermediate. If the alkyne is sterically hindered or electronically deactivated, the nitrile oxide will react with itself rather than the alkyne.

The Symptom:

  • Low yield of isoxazole.[2]

  • Formation of a white/yellow precipitate (often insoluble in EtOH).

  • NMR shows missing alkyne protons but no isoxazole ring peaks.

The Mechanism: Nitrile oxides dimerize to form furoxans (1,2,5-oxadiazole-2-oxides).[1] This is a second-order reaction (


), whereas the desired cycloaddition is first-order with respect to the nitrile oxide (

).

The Solution: The "Infinite Dilution" Protocol To favor the cross-reaction, you must keep the instantaneous concentration of the nitrile oxide near zero.

Protocol 1.1: In Situ Generation via Slow Addition

Do not generate and isolate the nitrile oxide. Do not dump reagents together.

  • Dissolve your alkyne (1.0 equiv) in the reaction solvent (DCM or t-BuOH/H2O). Add the base (e.g., TEA, 3.0 equiv).

  • Dissolve the hydroximoyl chloride (precursor) in a separate syringe.

  • Syringe Pump Addition: Add the precursor solution to the alkyne solution over 4–8 hours .

    • Why: This keeps

      
       low, suppressing the second-order dimerization (
      
      
      
      ) while allowing the first-order cycloaddition to proceed.

Visualizing the Kinetic Competition

NitrileOxideLogic cluster_0 Kinetic Control Zone Precursor Hydroximoyl Chloride Int Nitrile Oxide (High Energy) Precursor->Int Elimination (-HCl) Base Base (TEA) Base->Int Dimer Furoxan (Side Product) Int->Dimer Fast Dimerization (High Conc.) Product Isoxazole (Target) Int->Product Cycloaddition (Low Conc.) Alkyne Alkyne (Dipolarophile) Alkyne->Product Trapping

Figure 1: Kinetic competition between dimerization and cyclization.[1] High concentration of the intermediate favors the red path (failure).

Module 2: The Condensation Pathway

Primary Failure Mode: Regioselectivity (3,5- vs. 5,3-isomers)

When condensing hydroxylamine (


) with an unsymmetrical 1,3-dicarbonyl, you often get a mixture of regioisomers.

The Symptom:

  • Crude NMR shows two sets of isoxazole signals (e.g., ring protons split or shifted).

  • Product cannot be crystallized; remains an oil.

The Mechanism: Hydroxylamine is an ambident nucleophile (N-attack vs. O-attack).

  • N-attack (Kinetic): The nitrogen is more nucleophilic and attacks the most electrophilic carbonyl (usually the ketone over the ester, or the least hindered ketone).

  • pH Dependence:

    • Basic pH: Enhances N-nucleophilicity.

    • Acidic pH: Protonates the carbonyls, changing their electrophilicity, but also protonates hydroxylamine (

      
      ), deactivating it.
      

The Solution: pH-Controlled Steering

ConditionMechanism DominanceMajor Isomer Outcome
Basic (NaOEt/EtOH) Kinetic Control (N-attack on most electrophilic C=O)3,5-disubstituted (typically)
Acidic (HCl/EtOH) Thermodynamic Control (Reversible addition)Mixture or 5-substituted (substrate dependent)
Enaminone Route Directed AttackHigh Regiofidelity
Protocol 2.1: The Enaminone "Lock"

Stop using simple diketones if regioselectivity is critical. Convert to an enaminone first.

  • Step A: React your ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form an

    
    -unsaturated enaminone.
    
  • Step B: Treat the enaminone with

    
     in refluxing ethanol.
    
    • Why: The enaminone creates a "push-pull" system. The carbon attached to the nitrogen is electronically deactivated, forcing the hydroxylamine to attack the other carbonyl first, locking the regiochemistry [1].

Module 3: Advanced Troubleshooting & CuAAC Analogues

Issue: "My alkyne is inert/terminal and I need the 3,5-isomer specifically."

Thermal cycloadditions with terminal alkynes often yield mixtures of 3,5- and 3,4-isomers. To enforce 3,5-selectivity, you must switch to Copper(I) Catalysis (Click Chemistry).

The Protocol (Cu-Catalyzed): Unlike the azide-alkyne click reaction, the nitrile oxide click reaction is sensitive.

  • Catalyst:

    
     (5 mol%) + Sodium Ascorbate (10 mol%).
    
  • Solvent: t-BuOH/H2O (1:1).

  • Mechanism: Formation of a copper acetylide intermediate which reacts with the nitrile oxide (or its precursor) [2].

Visualizing Regiocontrol Logic

RegioLogic Start Substrate Selection Method1 Thermal [3+2] Start->Method1 Standard Method2 Cu(I) Catalysis Start->Method2 Terminal Alkyne Method3 Ru(II) Catalysis Start->Method3 Internal/Terminal Outcome1 Mixture (3,5 + 3,4) Method1->Outcome1 Outcome2 3,5-Isoxazole Only Method2->Outcome2 Cu-Acetylide Mechanism Outcome3 3,4-Isoxazole Only Method3->Outcome3 Ruthenacycle Intermediate

Figure 2: Catalyst selection determines regiochemical outcome. Copper enforces 3,5-substitution; Ruthenium enforces 3,4-substitution [3].[3]

FAQ: Rapid Diagnostics

Q: I see a spot on TLC that fluoresces intensely blue. Is that my product? A: Likely not. Many isoxazoles are UV active (dark spot at 254nm), but intense blue fluorescence often indicates decomposition products or conjugated side-reactions (like furoxans or oligomers). Run a mass spec immediately.

Q: My product decomposes on the silica column. A: Isoxazoles are generally stable, but if your ring has an electron-donating group (like an amine) at the 5-position, it can be acid-sensitive.

  • Fix: Pre-treat your silica gel with 1% Triethylamine in Hexanes to neutralize acidic sites before loading your sample.

Q: Can I use Nitroalkanes as precursors? A: Yes, the Mukaiyama method (dehydration of nitroalkanes with PhNCO) is excellent for generating nitrile oxides in situ without handling the toxic hydroximoyl chlorides. This is often milder and generates less precipitate [4].

References
  • Regioselective Synthesis via Enaminones

    • Title: Regioselective synthesis of 4,5-disubstituted, 3,4-disubstituted, and 3,4,5-trisubstituted isoxazoles.[4]

    • Source: RSC Advances, 2013.
    • URL:[Link]

  • Copper-Catalyzed Mechanism (Click)

    • Title: Copper-Catalyzed Azide−Alkyne Cycloaddition: Mechanism and Regioselectivity. (Analogous mechanism for Nitrile Oxides).[1]

    • Source: J. Am. Chem. Soc., 2005.[5][6]

    • URL:[Link]

  • Ruthenium vs.

    • Title: Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.
    • Source: J. Am. Chem. Soc., 2008.[6]

    • URL:[Link]

  • Mukaiyama Method (Nitroalkanes)

    • Title: The reaction of primary nitro compounds with isocyan
    • Source: J. Am. Chem. Soc., 1960.
    • URL:[Link]

Sources

Technical Support Center: Enhancing the Solution Stability of 3-(Benzyloxy)isoxazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-(benzyloxy)isoxazole-5-carboxamide. This document provides in-depth troubleshooting advice and best practices to help researchers, scientists, and drug development professionals ensure the stability and integrity of this compound in solution. Understanding and controlling the stability of your molecule is paramount for generating reproducible and reliable experimental data.

The isoxazole ring, while generally considered a stable aromatic system, contains a chemically labile N-O bond that makes it susceptible to specific degradation pathways.[1][2] The substituents at the 3- and 5-positions—in this case, a benzyloxy and a carboxamide group, respectively—critically influence the molecule's overall reactivity and stability profile. This guide is structured to address the most common stability challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Concepts

This section addresses fundamental questions about the stability of 3-(benzyloxy)isoxazole-5-carboxamide.

Q1: What are the primary environmental factors that can cause the degradation of 3-(benzyloxy)isoxazole-5-carboxamide in solution?

The primary factors are pH, temperature, light (photons), and the presence of oxidizing agents . The isoxazole ring's stability is notably dependent on pH and temperature. The N-O bond within the isoxazole ring is inherently weak and can be cleaved under various conditions, including reductive, basic, or photochemical environments.[2]

Q2: How does pH specifically affect the stability of the isoxazole ring and the carboxamide group?

The isoxazole ring is particularly vulnerable to base-catalyzed hydrolysis . Under basic (alkaline) conditions, the ring can undergo cleavage, leading to the formation of open-chain degradation products.[2][3][4] For example, studies on the isoxazole-containing drug Leflunomide show that the ring is stable at acidic and neutral pH at 25°C, but decomposes at pH 10 with a half-life of about 6 hours.[4] While generally more stable under acidic conditions, concentrated acids can also catalyze ring-opening.[1][5] Separately, the carboxamide functional group can undergo hydrolysis to the corresponding carboxylic acid under either strongly acidic or basic conditions, although this typically requires more forcing conditions than isoxazole ring-opening.

Q3: Is this compound sensitive to light, and what precautions should I take?

Yes, isoxazole derivatives are known to be photosensitive. Exposure to ultraviolet (UV) light can induce photolytic degradation or promote rearrangement of the isoxazole ring to its more stable oxazole isomer.[3][5] This photoisomerization often proceeds through a high-energy azirine intermediate.[3][6] Therefore, it is critical to protect solutions from light by using amber vials or by wrapping standard clear vials in aluminum foil.[5] All handling should be done under subdued, indirect lighting whenever possible.

Q4: What are the most likely degradation products I might encounter?

Based on the known reactivity of the isoxazole scaffold, you are most likely to encounter:

  • Ring-Opened Products: From base- or acid-catalyzed hydrolysis, which cleaves the N-O bond.

  • 3-(Benzyloxy)isoxazole-5-carboxylic acid: From the hydrolysis of the carboxamide side chain.

  • Photo-rearrangement Isomers: Such as the corresponding 2-(benzyloxy)oxazole-5-carboxamide, formed upon exposure to UV light.[3]

Part 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides structured solutions to specific problems you may encounter during your experiments.

Issue 1: Rapid Loss of Parent Compound in Neutral or Basic Aqueous Buffers (e.g., PBS pH 7.4)
  • Symptoms:

    • The peak corresponding to your compound in HPLC or LC-MS analysis rapidly decreases in area over a short period (minutes to hours).

    • Appearance of one or more new, typically more polar, peaks in the chromatogram.

    • Inconsistent results in cell-based assays or other aqueous experiments.

  • Probable Cause:

    • Base-catalyzed hydrolytic cleavage of the isoxazole ring. This process is accelerated at higher temperatures (e.g., 37°C).[4] Even at a neutral pH of 7.4, significant degradation can occur at 37°C.[4]

  • Troubleshooting Steps:

G cluster_0 Troubleshooting: Rapid Degradation in Aqueous Buffer start Symptom: Rapid loss of compound in HPLC analysis. q1 Is the buffer pH ≥ 7.0? start->q1 q2 Is the experiment run at elevated temperature (e.g., 37°C)? q1->q2 No s1 Action: Lower pH Adjust buffer to pH 6.0-6.5 if the experiment allows. Use a buffer system to maintain stable pH. q1->s1 Yes s2 Action: Reduce Temperature Perform experiment at 4°C or room temperature (20-25°C) instead of 37°C to slow hydrolysis rate. q2->s2 Yes s3 Action: Modify Solvent Prepare stock in 100% DMSO/ACN. Minimize final aqueous concentration. Co-solvents reduce water activity. q2->s3 No s1->q2 s2->s3 end Result: Enhanced Compound Stability s3->end

Caption: Troubleshooting flowchart for degradation in aqueous buffers.

Issue 2: Inconsistent Results and Appearance of Random Impurities in Stored Solutions
  • Symptoms:

    • Poor reproducibility between experiments run on different days using the same stock solution.

    • Appearance of small, new peaks in chromatograms of solutions that have been stored, especially if kept on the benchtop or in clear vials.

    • A gradual decrease in the main peak area over days, even when stored frozen.

  • Probable Cause:

    • Photodegradation: Caused by exposure to ambient lab lighting or sunlight.[5]

    • Oxidation: Slow reaction with dissolved oxygen in the solvent.

  • Troubleshooting Steps:

    • Strict Light Protection: Immediately transfer or prepare solutions in amber glass vials or tubes. If unavailable, wrap the container completely in aluminum foil. This is the most critical step.[5]

    • Prepare Fresh Solutions: For the most sensitive experiments, prepare solutions fresh from solid material on the day of use. Avoid using stock solutions that are several days or weeks old.

    • Inert Atmosphere: For long-term storage of valuable stock solutions, use a solvent that has been de-gassed by sparging with nitrogen or argon. Overlay the headspace of the vial with the inert gas before sealing.[5]

    • Antioxidant Addition: If compatible with your downstream application, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to the stock solution to prevent oxidative degradation.[5]

Issue 3: Formation of Precipitate in Aqueous Solution
  • Symptoms:

    • Solution appears cloudy or contains visible solid particles after dilution from an organic stock (e.g., DMSO) into an aqueous buffer.

  • Probable Cause:

    • Poor aqueous solubility of the compound. This is an issue of physical stability, not chemical degradation.

  • Troubleshooting Steps:

    • Check Final Solvent Concentration: Ensure the final concentration of the organic co-solvent (like DMSO) is sufficient to maintain solubility but does not interfere with the experiment. Often, a final concentration of 0.5-1% DMSO is a good starting point.

    • Use Solubilizing Excipients: Consider the use of cyclodextrins or other pharmaceutically acceptable solubilizers if your experimental design permits.

    • pH Adjustment: The solubility of molecules with ionizable groups can be pH-dependent. Test the solubility in buffers of slightly different pH.

    • Sonicate: Briefly sonicate the solution after dilution to help dissolve the compound.

Part 3: Protocols and Methodologies

Protocol 3.1: Recommended General Handling and Storage

This protocol provides a baseline for preparing and storing solutions to maximize stability.

  • Weighing: Weigh the solid compound in an environment with subdued lighting.

  • Solvent Selection: For stock solutions, use high-purity, anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN).

  • Solution Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM) by dissolving the solid in the chosen organic solvent. Ensure complete dissolution, using gentle warming (not to exceed 40°C) or sonication if necessary.

  • Storage:

    • Store the stock solution in an amber glass vial with a PTFE-lined cap.

    • For short-term storage (1-2 weeks), store at -20°C.

    • For long-term storage (>2 weeks), store at -80°C.

    • Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution into your experimental buffer immediately before use. Do not store dilute aqueous solutions.

Table 1: Summary of Recommended Storage Conditions for Stock Solutions

ParameterRecommendationRationale
Solvent Anhydrous DMSO or AcetonitrileMinimizes water available for hydrolysis.
Temperature -80°C (Long-term) / -20°C (Short-term)Reduces the rate of all potential degradation reactions.[5]
Light Store in amber vials or protect from lightPrevents photolytic degradation and rearrangement.[5]
Atmosphere Air (standard) or Argon/Nitrogen (enhanced)Inert gas displaces oxygen, preventing oxidation.[5]
Protocol 3.2: Performing a Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of your analytical method.[7] The goal is to achieve 5-20% degradation of the active ingredient.[8]

G cluster_0 Experimental Workflow: Forced Degradation Study start Prepare Compound Stock (e.g., 1 mg/mL in ACN) c1 Control Sample (No Stressor) start->c1 c2 Acid Hydrolysis (e.g., 0.1 M HCl) start->c2 c3 Base Hydrolysis (e.g., 0.1 M NaOH) start->c3 c4 Oxidative Stress (e.g., 3% H₂O₂) start->c4 c5 Thermal Stress (e.g., 70°C in solution) start->c5 c6 Photolytic Stress (ICH Q1B light exposure) start->c6 analysis Analyze all samples by a stability-indicating HPLC/LC-MS method at defined time points (0, 2, 8, 24h). c1->analysis c2->analysis c3->analysis c4->analysis c5->analysis c6->analysis result Identify Degradants & Determine Degradation Pathways analysis->result

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL solution of 3-(benzyloxy)isoxazole-5-carboxamide in a suitable solvent like acetonitrile.

  • Stress Conditions: Aliquot the solution into separate amber vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂.

    • Thermal Degradation: Keep one vial (in the initial solvent) in an oven at 70°C.

    • Photolytic Degradation: Expose a solution in a clear vial to a photostability chamber according to ICH Q1B guidelines.

    • Control: Keep one vial of the compound in the initial solvent at room temperature, protected from light.

  • Incubation: Incubate the vials at room temperature (or as specified) and collect samples at various time points (e.g., 2, 8, 24 hours).

  • Quenching: For the acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples, including the control, using a validated, stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile, with UV and MS detection).[9]

  • Evaluation: Compare the chromatograms from the stressed samples to the control. A loss in the main peak area with the concomitant appearance of new peaks indicates degradation. The mass spectrometer will aid in the tentative identification of these degradants.

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M - 1 M HClRoom Temp to 70°CUp to 7 days
Base Hydrolysis0.1 M - 1 M NaOHRoom Temp to 70°CUp to 7 days
Oxidation3% - 30% H₂O₂Room TemperatureUp to 24 hours
ThermalDry Heat or Solution70°C or higherUp to 7 days
PhotolyticICH Q1B specified light sourceAmbientPer guidelines
Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways discussed.

G parent 3-(Benzyloxy)isoxazole-5-carboxamide (Parent Compound) hydrolysis_prod Ring-Opened Product (e.g., β-keto nitrile derivative) parent->hydrolysis_prod  Base/Acid (OH⁻/H⁺)  + H₂O, ΔT photo_prod 2-(Benzyloxy)oxazole-5-carboxamide (Photo-rearrangement Product) parent->photo_prod  Light (hν) carbox_acid 3-(Benzyloxy)isoxazole-5-carboxylic acid (Side-chain Hydrolysis) parent->carbox_acid  Strong Acid/Base  + H₂O

Caption: Potential degradation pathways for the title compound.

By understanding these potential instabilities and implementing the recommended handling, storage, and troubleshooting procedures, researchers can significantly enhance the reliability and reproducibility of their experimental outcomes.

References

  • Kashiyama E, et al. Synthetic reactions using isoxazole compounds. Yakugaku Zasshi. 1999;119(8):619-30. Available from: [Link]

  • McNeil, M., et al. pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. 2004. Available from: [Link]

  • Nunes, C., et al. The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. ResearchGate. 2011. Available from: [Link]

  • Nunes, C., et al. The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. Academia.edu. 2011. Available from: [Link]

  • Reva, I., et al. The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix i. SciSpace. 2011. Available from: [Link]

  • Singh, P., et al. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. 2023. Available from: [Link]

  • Construction of Isoxazole ring: An Overview. NanoBioLetters. 2024. Available from: [Link]

  • Khan, J., et al. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. PMC - NIH. 2018. Available from: [Link]

  • Zagrajek, M., et al. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. PMC. 2025. Available from: [Link]

  • Boyd, S., et al. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines. PMC - NIH. 2021. Available from: [Link]

  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. 2024. Available from: [Link]

  • Mechanism of formation of isoxazole‐5‐carboxamides 6. ResearchGate. 2019. Available from: [Link]

  • Sharma, V., et al. The synthetic and therapeutic expedition of isoxazole and its analogs. PMC - NIH. 2018. Available from: [Link]

  • Patel, A. K., et al. Force Degradation for Pharmaceuticals: A Review. IJSDR. 2023. Available from: [Link]

  • Study of the forced degradation of isoconazole nitrate in bulk drug and cream formulations. SciELO. 2012. Available from: [Link]

  • Singh, A., et al. TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. 2018. Available from: [Link]

  • Bajaj, S., et al. Forced Degradation – A Review. Journal of Applied Pharmaceutical Science. 2012. Available from: [Link]

  • Ferreira, V. F., et al. Recent Advances on the Synthesis and Reactivity of Isoxazoles. Universidade Federal Fluminense. 2005. Available from: [Link]

  • Bhaskar, R., et al. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. 2020. Available from: [Link]

  • Wong, A. W., et al. Assay and Stability Testing. Kinam Park. 2005. Available from: [Link]

Sources

I. Mechanistic Overview: The Competing Pathways of Amide Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Carboxamide Functionalization Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the fundamental kinetic and thermodynamic realities of amide bond formation.

Amide coupling is conceptually simple but practically fraught with competing side reactions. The key to mastering carboxamide functionalization is understanding that you are managing a race between the desired nucleophilic attack of your amine and the spontaneous degradation or rearrangement of your highly reactive intermediates.

Below, you will find a mechanistic overview, a diagnostic troubleshooting guide, quantitative data summaries, and self-validating protocols designed to ensure high-yield, epimerization-free couplings.

To troubleshoot effectively, you must understand the causality of failure. When a carboxylic acid is activated by a carbodiimide (like EDC or DCC), it forms an O-acylisourea intermediate. This intermediate is highly electrophilic but thermodynamically unstable. If the amine does not attack immediately, the intermediate will undergo a 1,3-rearrangement to form a dead-end N-acylurea [1][2]. Alternatively, if the acid has an alpha-chiral center, base-catalyzed enolization can lead to an oxazolone , resulting in epimerization (loss of stereocontrol).

G Acid Carboxylic Acid + Coupling Reagent O_Acyl O-Acylisourea (Highly Reactive) Acid->O_Acyl Activation (EDC/DCC) Guanidine Guanidinium Byproduct (Amine Depletion) Acid->Guanidine Amine + HATU (Incorrect order) ActiveEster Active Ester (e.g., NHS/OBt) O_Acyl->ActiveEster + Additive (NHS/HOBt) Amide Target Amide (Desired Product) O_Acyl->Amide + Amine (Direct) NAcyl N-Acylurea (Dead-end Byproduct) O_Acyl->NAcyl 1,3-Rearrangement (Slow amine attack) Oxazolone Oxazolone (Epimerization Pathway) O_Acyl->Oxazolone Base catalysis (Alpha-chiral acids) ActiveEster->Amide + Amine (Nucleophile) Oxazolone->Amide + Amine (Yields Racemic Mix)

Mechanistic pathways of carboxamide formation highlighting active ester routes vs side-reaction dead ends.

II. Troubleshooting Guide & FAQs

Q1: I am using EDC for bioconjugation, but LC-MS shows a massive mass adduct (+155 Da for EDC) on my acid and no amide product. What happened? A: You are observing N-acylurea formation . The O-acylisourea intermediate formed by EDC is rearranging faster than your amine can attack[1]. This often happens if the amine is sterically hindered or if the reaction is too dilute. Solution: You must intercept the O-acylisourea with an additive like N-hydroxysuccinimide (NHS) or Oxyma. NHS reacts rapidly with the O-acylisourea to form a semi-stable NHS-ester, which prevents the 1,3-rearrangement while remaining highly reactive toward primary amines[3][4].

Q2: My peptide coupling is yielding epimers. How do I maintain stereocontrol? A: Epimerization occurs via the formation of an oxazolone intermediate, which is planar and achiral at the alpha carbon. This is heavily exacerbated by strong, unhindered bases like DIPEA (N,N-Diisopropylethylamine). Solution: First, swap DIPEA for a sterically hindered, milder base like 2,4,6-collidine (TMP). Second, use an additive like Oxyma Pure with DIC. Oxyma rapidly consumes the activated intermediate before oxazolone formation can occur, offering superior stereocontrol compared to traditional HOBt (which is also an explosion hazard)[5].

Q3: I'm using HATU, the "gold standard," but my primary amine is disappearing without forming the product. A: You have fallen into the guanidinylation trap . HATU is a uronium salt. If you mix the carboxylic acid, the amine, and HATU together simultaneously, the highly nucleophilic primary amine will directly attack the uronium carbon of HATU. This forms a stable guanidino by-product, permanently destroying your amine. Solution: Always pre-activate. Mix the carboxylic acid, HATU, and base for 2–5 minutes before introducing the amine.

Q4: My EDC/NHS bioconjugation in PBS buffer (pH 7.4) has terrible yields. What went wrong? A: You have a pH mismatch causing active ester hydrolysis. EDC activation requires a slightly acidic environment (pH 4.5–6.0) to protonate the carbodiimide. However, protonated amines cannot attack NHS esters, requiring a weakly alkaline pH (7.0–8.5) for the coupling step[3][4]. If you do the whole reaction in PBS, EDC activation is highly inefficient, and the few NHS esters that do form rapidly hydrolyze. Solution: Implement a two-step pH procedure (see Protocol 1 below).

G Start Low Amide Yield? LCMS Check LC-MS/HPLC Start->LCMS Mass1 Mass = Acid + Reagent (e.g., +100 Da for HATU) LCMS->Mass1 Mass2 Mass = Acid + Carbodiimide LCMS->Mass2 Mass3 Mass = Unreacted Acid LCMS->Mass3 Sol1 Guanidinylation: Pre-activate acid first Mass1->Sol1 Sol2 N-Acylurea: Add NHS/Oxyma Mass2->Sol2 Sol3 Hydrolysis/Poor Activation: Check pH or moisture Mass3->Sol3

Diagnostic logic tree for identifying and resolving low-yielding amide coupling reactions using mass spectrometry.

III. Quantitative Data Summaries

To standardize your approach, refer to the following matrix of coupling reagents, their primary failure modes, and the chemical causality behind them.

Coupling Reagent ClassExampleDominant Side ReactionMechanistic CauseProven Suppression Strategy
Carbodiimides EDC, DCC, DICN-Acylurea FormationIntramolecular 1,3-O-to-N acyl shift of the O-acylisourea intermediate.Add NHS or Oxyma to intercept the intermediate faster than it rearranges.
Uronium Salts HATU, HBTU, COMUGuanidinylationPrimary amine nucleophilically attacks the uronium carbon of the reagent.Pre-activate the acid with the reagent and base for 2-5 mins before adding the amine.
All Reagents (with alpha-chiral acids)AnyEpimerization / RacemizationBase-catalyzed abstraction of the alpha-proton leading to oxazolone formation.Swap strong bases (DIPEA) for mild, hindered bases (TMP/collidine). Use Oxyma.
Aqueous Coupling EDC / sulfo-NHSActive Ester HydrolysisHigh pH accelerates the hydrolysis of the NHS ester back to the carboxylic acid.Use a two-step pH protocol: Activate at pH 5.5 (MES), Couple at pH 7.5 (PBS).

IV. Self-Validating Experimental Protocols

A robust protocol must contain internal validation steps to ensure you do not waste valuable downstream materials (like expensive PEG-amines or precious proteins) on a failed activation step.

Protocol 1: Optimized Two-Step EDC/NHS Bioconjugation (Aqueous Media)

Designed to prevent hydrolysis and N-acylurea formation by isolating the pH requirements of activation and coupling[3].

  • Activation (pH 5.5): Dissolve the carboxylic acid-containing molecule in 0.1 M MES buffer, pH 5.5.

    • Causality: EDC requires a slightly acidic environment to become protonated and electrophilic[3].

  • Reagent Addition: Add a 2-fold molar excess of EDC and a 2.5-fold molar excess of sulfo-NHS. Stir at room temperature for 15–30 minutes.

  • Self-Validation Step: Remove a 1 µL aliquot and quench it into 10 µL of a 1 M benzylamine solution. Analyze via LC-MS. If the benzylamide mass is present, your NHS-ester activation was successful.

  • Coupling (pH 7.5): Adjust the reaction pH to 7.5–8.0 by adding concentrated 10X PBS, or add your target amine dissolved directly in a basic buffer (pH 8.0).

    • Causality: The primary amine must be deprotonated to act as a nucleophile. At pH 7.5, the amine is reactive, and the coupling outpaces NHS-ester hydrolysis[3][4].

  • Incubation: Stir for 2 hours at room temperature.

  • Quenching: Quench unreacted NHS esters by adding an excess of a sacrificial amine (e.g., Tris or glycine) for 15 minutes prior to purification.

Protocol 2: Epimerization-Free Peptide/Small Molecule Coupling (Organic Media)

Designed to prevent oxazolone formation and guanidinylation during complex small-molecule synthesis.

  • Pre-Activation: In a dry flask under nitrogen, dissolve 1.0 eq of the carboxylic acid and 1.1 eq of Oxyma Pure in anhydrous DMF or DCM.

  • Carbodiimide Addition: Add 1.1 eq of DIC (Diisopropylcarbodiimide). Stir for 5 minutes.

    • Causality: Pre-forming the Oxyma active ester prevents the amine from interacting with the carbodiimide, completely eliminating N-acylurea and guanidinylation risks.

  • Amine Addition: Add 1.0 eq of the target amine, followed by 2.0 eq of 2,4,6-collidine (TMP).

    • Causality: TMP is basic enough to neutralize any generated acid but sterically hindered enough to prevent alpha-proton abstraction, thereby suppressing oxazolone-mediated epimerization.

  • Self-Validation Step: If synthesizing on solid phase, perform a Kaiser Test after 1 hour. A yellow result indicates complete consumption of the primary amine. If in solution, monitor the disappearance of the amine via TLC or LC-MS.

  • Workup: Wash the organic layer with 1M HCl (to remove TMP), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

V. References

  • Benchchem (2025). Common side reactions during EDC/NHS coupling of N-Boc-N-bis(PEG3-acid). Retrieved from:

  • National Science Foundation (NSF) / Published Research (2021). A review: 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide/N-hydroxysuccinimide (EDC/NHS) coupling reaction. Retrieved from:

  • National Institutes of Health (NIH) / PMC (N.D.). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Retrieved from:

  • Chemical Society Reviews / Luxembourg Bio Technologies (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from:

  • I.R.I.S. / Sapienza University (N.D.). Functionalization of hyaluronic acid with a chondroprotective molecule and preparation of sulfonated HA-based materials. Retrieved from:

  • UCL Discovery (N.D.). A green chemistry perspective on catalytic amide bond formation. Retrieved from:

Sources

Technical Support Center: Isoxazole Derivative Extraction Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Solubility Paradox

Welcome to the technical support center. If you are extracting isoxazole derivatives, you are likely facing a common but critical conflict: The pH required for maximum extraction efficiency often overlaps with the pH that triggers rapid ring degradation.

Isoxazoles are 5-membered heterocycles containing oxygen and nitrogen.[1][2][3] While generally stable, they exhibit specific sensitivities:

  • Amphoteric Nature: Many pharmacologically active isoxazoles (e.g., Sulfamethoxazole) possess both basic (isoxazole nitrogen) and acidic (sulfonamide/hydroxyl) sites.

  • Base-Catalyzed Ring Opening: This is the most frequent cause of "missing mass" in mass balance calculations. Strong basic conditions can deprotonate the C3-position (if unsubstituted), leading to ring scission and the formation of cyanoenolates.

This guide moves beyond standard "Rule of Two" protocols to provide a stability-first approach to extraction.

Core Fundamentals & Decision Logic

The "Safe Zone" Determination

Before adjusting pH, you must categorize your derivative. The extraction strategy diverges based on the substitution pattern at the C3 position .

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting the initial pH conditions, prioritizing chemical stability.

pH_Optimization_Logic Start Start: Analyze Isoxazole Structure CheckC3 Is C3 Position Substituted? Start->CheckC3 Unsub Unsubstituted (C3-H present) CheckC3->Unsub No Sub Substituted (e.g., Methyl, Phenyl) CheckC3->Sub Yes Risk HIGH RISK: Base-Catalyzed Ring Opening Unsub->Risk Action1 Limit pH < 8.0 Avoid strong bases (NaOH) Risk->Action1 CheckpKa Determine pKa of Ionizable Groups Action1->CheckpKa Action2 Standard pKa-based Optimization Sub->Action2 Action2->CheckpKa Acidic Acidic Group (e.g., Sulfonamide) pKa ~5-6 CheckpKa->Acidic Basic Basic Group (e.g., Amine) pKa ~2-4 CheckpKa->Basic TargetAcid Target pH = pKa - 2 (Ensure Neutrality) Acidic->TargetAcid TargetBase Target pH = pKa + 2 (Monitor Stability!) Basic->TargetBase

Caption: Decision tree for selecting extraction pH based on isoxazole structural stability risks.

Technical Troubleshooting (Q&A)

Issue 1: Low Recovery despite "Correct" pH

User Question: I adjusted the aqueous phase to pH 9 (2 units above the pKa of my basic isoxazole) to ensure it's neutral, but my recovery into Ethyl Acetate is <40%. Where is my compound?

Scientist Analysis: You likely encountered Base-Catalyzed Ring Scission . While standard LLE theory dictates pH = pKa + 2 for bases, isoxazoles with an unsubstituted C3 position are vulnerable to deprotonation at this pH. This leads to the "Kemp Elimination" mechanism, breaking the N-O bond and forming a water-soluble nitrile enolate. Your compound didn't stay in the aqueous phase; it degraded.

Corrective Protocol:

  • Lower the pH: Target a pH exactly at the pKa or only +0.5 units above it. You sacrifice some theoretical partition efficiency (LogD) to preserve the molecule.

  • Salting Out: Add NaCl (saturation) to the aqueous phase. This increases the ionic strength, pushing the neutral fraction of the isoxazole into the organic phase even if ionization isn't fully suppressed.

  • Fast Extraction: Minimize the residence time in the basic buffer. Mix and separate immediately.

Issue 2: Emulsion Formation

User Question: When extracting my isoxazole derivative from plasma using Dichloromethane (DCM), a thick emulsion forms. Centrifugation doesn't break it.

Scientist Analysis: Isoxazoles often have amphiphilic character, especially those with phenyl or alkyl side chains (like Sulfamethoxazole). At certain pH levels, they act as surfactants, stabilizing the interface between water and DCM.

Corrective Protocol:

  • Switch Solvents: DCM is prone to emulsions. Switch to Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) . These have lower density than water and generally separate cleaner.

  • pH Adjustment: Emulsions are often worst near the isoelectric point (pI) where the net charge is zero and solubility is lowest. Shift the pH by 0.5 units away from the pI.

  • Filtration: Pass the emulsion through a phase-separator filter (hydrophobic frit) or a bed of diatomaceous earth.

Issue 3: Co-extraction of Impurities

User Question: I am getting high recovery, but my HPLC shows significant background noise from the matrix.

Scientist Analysis: You are likely using a "broad" pH that extracts both your target and matrix interferences.

Corrective Protocol: Back-Extraction (The "Wash" Step)

  • Initial Extraction: Extract target into organic solvent at optimal pH.

  • Back-Extraction: Shake the organic phase with a fresh aqueous buffer at a pH where the impurities are neutral but your target is ionized.

    • Example: If your isoxazole is acidic (pKa 5.7), extract into organic at pH 3. Then wash the organic phase with pH 8 buffer. The isoxazole will ionize and return to the water, leaving neutral lipid impurities in the organic phase. Then, re-acidify the clean water and extract again.

Optimized Experimental Protocol

This protocol assumes a generic isoxazole derivative with an acidic sulfonamide group (e.g., Sulfamethoxazole, pKa ~5.7).

Materials
  • Buffer A (Acidic): 100 mM Citrate Buffer, pH 3.0

  • Buffer B (Neutral): 100 mM Phosphate Buffer, pH 7.0

  • Organic Solvent: Ethyl Acetate (EtOAc) or MTBE

  • Salt: Sodium Chloride (NaCl), solid

Step-by-Step Workflow
  • Solubility & Stability Screen (Small Scale):

    • Prepare 100 µg/mL standard in buffers pH 2, 4, 6, 8, and 10.

    • Incubate for 1 hour.

    • Analyze by HPLC.[4] If peak area drops at pH 10, do NOT exceed pH 8 during extraction.

  • Sample Preparation:

    • Dilute sample (plasma/urine) 1:1 with Buffer A (pH 3.0) .

    • Why? This ensures the sulfonamide group (pKa 5.7) is protonated (neutral) and ready for organic extraction.

  • Salting Out:

    • Add NaCl to approx. 10% (w/v). Vortex until dissolved.

    • Why? Increases the partition coefficient (LogD) into the organic phase.

  • Primary Extraction:

    • Add Ethyl Acetate (Ratio 4:1 Organic:Aqueous).

    • Shake vigorously for 5 minutes.

    • Centrifuge at 3000 x g for 5 minutes.

  • Phase Separation:

    • Collect the upper organic layer.[1]

    • Optional: Repeat extraction on the aqueous layer once more and combine organic fractions.

  • Evaporation & Reconstitution:

    • Evaporate EtOAc under nitrogen stream at 40°C.

    • Reconstitute in Mobile Phase for analysis.

Data Summary: pKa & Solubility Reference
Compound ClassTypical pKaExtraction pH (Aq Phase)Critical Risk
3-Unsubstituted Isoxazole ~ -2.0 (Conj. Acid)pH 4.0 - 7.0Ring opening at pH > 8.5
Sulfonamide Isoxazole (SMX) 1.6 (Amine), 5.7 (Acid)pH 3.0 - 4.0Amphoteric solubility minimum
Isoxazol-3-ol ~ 5.0 - 6.0 (OH group)pH 3.0Tautomerization affecting LogP

Mechanism of Failure (Degradation Pathway)

Understanding why the extraction fails at high pH is crucial for troubleshooting. The diagram below details the ring-opening mechanism that occurs when users blindly follow standard basic extraction protocols.

Isoxazole_Degradation Isoxazole Isoxazole (Intact) Neutral/Stable Deprotonation C3-Proton Removal (Fast Step) Isoxazole->Deprotonation + Base Base Strong Base (OH-) pH > 9 Base->Deprotonation Transition Ring Cleavage (N-O Bond Break) Deprotonation->Transition Product Cyanoenolate (Water Soluble, Irreversible) Transition->Product Kemp Elimination

Caption: Mechanism of base-catalyzed isoxazole ring opening (Kemp Elimination) leading to sample loss.

References

  • De Munno, A., et al. (1977). "On the base catalysed ring opening of 3-unsubstituted isoxazoles."[5] Journal of the Chemical Society, Perkin Transactions 2.

  • Esteki, M., et al. (2020).[1][6] "Application of Rank Annihilation Factor Analysis for Antibacterial Drugs Determination by Means of pH Gradual Change-UV Spectral Data." ResearchGate.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 5329, Sulfamethoxazole." PubChem.

  • LCGC International. (2021). "Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols." Chromatography Online.

Sources

Addressing steric hindrance in 3-substituted isoxazole reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for isoxazole synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your experimental work. This guide is specifically designed to address a critical challenge in the synthesis of isoxazoles: steric hindrance at the C3 position. We will explore the root causes of these challenges and provide actionable troubleshooting strategies and detailed protocols to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding steric hindrance in the synthesis of 3-substituted isoxazoles.

Question 1: What is steric hindrance in the context of 3-substituted isoxazole synthesis, and why is it a problem?

Answer: Steric hindrance refers to the spatial congestion caused by bulky functional groups near a reactive center. In the synthesis of 3-substituted isoxazoles, this issue is prominent when a large or sterically demanding group is intended for the C3 position of the isoxazole ring. This bulkiness impedes the approach of reactants, slowing down the desired reaction or preventing it altogether. The most common synthetic route, the [3+2] cycloaddition between a nitrile oxide and an alkyne, is particularly sensitive to these effects. A bulky substituent on the nitrile oxide (which becomes the C3 substituent) can clash with the alkyne, raising the activation energy of the transition state and leading to low yields or reaction failure.[1]

Question 2: How does steric hindrance at the C3 position specifically affect reaction outcomes?

Answer: The primary consequences of steric hindrance at the C3 position are:

  • Reduced Reaction Rates and Low Yields: The spatial crowding makes it difficult for the reacting molecules to achieve the necessary orientation for the reaction to occur, leading to significantly slower reaction rates and, consequently, lower yields of the desired 3-substituted isoxazole.[1]

  • Increased Side Reactions: When the main reaction pathway is slowed, competing side reactions can become dominant. A classic example is the dimerization of the nitrile oxide intermediate to form furoxans (1,2,5-oxadiazole 2-oxides), which is a common impurity that complicates purification.[2]

  • Poor Regioselectivity: In cases where an unsymmetrical alkyne is used, steric hindrance can influence which of the two possible regioisomers is formed. While electronic factors are often the primary driver of regioselectivity, severe steric clash can favor the formation of the less hindered isomer, which may not be the desired product.[2][3]

Question 3: What are the general strategies to overcome steric hindrance in these reactions?

Answer: Overcoming steric hindrance requires a multi-faceted approach that involves adjusting reaction parameters or changing the synthetic strategy entirely. Key strategies include:

  • Optimizing Reaction Conditions: Increasing the reaction temperature (thermal heating or microwave irradiation) can provide the necessary energy to overcome the activation barrier.[1][4]

  • Employing Catalysis: Specific catalysts can lower the activation energy of the desired pathway. For example, lanthanide catalysts have been shown to be effective in synthesizing sterically hindered isoxazoles where traditional methods fail.[1] Similarly, copper(I) and ruthenium(II) catalysts are widely used to control regioselectivity and improve yields in [3+2] cycloadditions.[3][5]

  • Alternative Synthetic Routes: When a [3+2] cycloaddition is not feasible, other methods can be employed. These include the condensation of hydroxylamine with a 1,3-dicarbonyl compound or its equivalent, which may be less sensitive to steric effects at the carbon that will become C3.[6][7]

  • High-Pressure Conditions: In some cases, applying high pressure can help force the sterically hindered reactants together, improving yields.

Question 4: Are certain synthetic methods for isoxazoles more robust against steric hindrance at C3?

Answer: Yes. While the [3+2] cycloaddition is the most common method, its sensitivity to steric hindrance is a known drawback. Alternative methods that can be more tolerant include:

  • Condensation of Hydroxylamine with β-Ketoesters or 1,3-Diketones: This is a classic and robust method. The steric hindrance is primarily centered on the carbonyl group, and the cyclization can often proceed even with bulky substituents.[7]

  • Cycloisomerization Reactions: Intramolecular cyclization of substrates like α,β-acetylenic oximes can be a powerful way to form the isoxazole ring. Since the reacting partners are already part of the same molecule, the entropic barrier is lower, which can help overcome steric issues.[8][9]

  • Using Hypervalent Iodine Reagents: Catalytic systems using hypervalent iodine have been developed to generate nitrile oxides in situ under mild conditions, which can be beneficial for sterically demanding substrates.[10]

Troubleshooting Guides

This section provides a structured, problem-solving approach to common issues encountered during the synthesis of sterically hindered 3-substituted isoxazoles.

Problem 1: Low to No Yield of the Desired 3-Substituted Isoxazole

Question: I am attempting to synthesize a 3-substituted isoxazole using a bulky aromatic aldoxime and a terminal alkyne via a [3+2] cycloaddition. My yield is consistently below 10%, or I am only recovering starting materials. What should I do?

Answer: This is a classic symptom of severe steric hindrance. A systematic approach is needed to diagnose and solve the problem.

G start Low or No Yield Observed verify_sm Step 1: Verify Starting Material Quality (Purity via NMR, LC-MS) start->verify_sm optimize_cond Step 2: Optimize Reaction Conditions verify_sm->optimize_cond If materials are pure change_cat Step 3: Introduce or Change Catalyst optimize_cond->change_cat If optimization fails success Improved Yield optimize_cond->success sub_opt Increase Temperature (Thermal/Microwave) Increase Reaction Time Change Solvent Polarity optimize_cond->sub_opt alt_route Step 4: Consider Alternative Synthetic Route change_cat->alt_route If catalysis is ineffective change_cat->success sub_cat Add Cu(I) for Terminal Alkynes Use Ru(II) for Internal Alkynes Try Lanthanide Catalysts (e.g., Yb(OTf)₃) Use Hypervalent Iodine Catalyst change_cat->sub_cat alt_route->success sub_alt Condensation with 1,3-Diketone Intramolecular Cycloisomerization alt_route->sub_alt

Caption: A decision-making flowchart for troubleshooting low yields.

  • Verify Starting Material Integrity: Before altering reaction conditions, ensure your aldoxime and alkyne are pure and have not degraded. Contaminants can inhibit catalysts or react preferentially.[2]

  • Optimize Reaction Conditions:

    • Temperature: Sterically hindered reactions often require more energy. Try increasing the temperature incrementally. If conventional heating is ineffective, microwave irradiation can be highly effective at rapidly delivering energy and promoting reactions that are otherwise sluggish.[4]

    • Solvent: The choice of solvent can influence reaction rates. Screen a range of solvents with varying polarities (e.g., THF, Dichloromethane, Toluene, Acetonitrile).

    • Concentration: While high concentrations can favor dimerization, very low concentrations may slow the desired bimolecular reaction too much. Experiment with different concentrations to find an optimal balance.

  • Introduce or Change the Catalyst:

    • Copper(I) Catalysis: For reactions with terminal alkynes, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) framework is highly reliable for producing 3,5-disubstituted isoxazoles.[5][8]

    • Ruthenium(II) Catalysis: If you are using an internal alkyne to create a 3,4,5-trisubstituted isoxazole, ruthenium catalysts are often superior to copper and can overcome the high substitution barrier.[5]

    • Lanthanide Catalysis: For exceptionally hindered systems, lanthanide triflates like Ytterbium(III) triflate (Yb(OTf)₃) have been reported to successfully catalyze reactions that fail under other conditions.[1]

Problem 2: Nitrile Oxide Dimerization is the Main Product

Question: My primary product is the furoxan, resulting from the dimerization of my nitrile oxide. How can I favor the cycloaddition with my sterically hindered alkyne?

Answer: This occurs when the rate of dimerization is faster than the rate of cycloaddition. The key is to keep the instantaneous concentration of the free nitrile oxide low while ensuring the alkyne is readily available.

G cluster_0 Competing Pathways reagents Aldoxime + Oxidant Alkyne process Reaction Pot reagents:f0->process reagents:f1->process cycloaddition [3+2] Cycloaddition (Slow due to Steric Hindrance) process->cycloaddition dimerization Nitrile Oxide Dimerization (Fast) process->dimerization product Desired 3-Substituted Isoxazole cycloaddition->product byproduct Furoxan Byproduct dimerization->byproduct

Caption: Competing reaction pathways in isoxazole synthesis.

  • Strict In Situ Generation: Never pre-form and isolate the nitrile oxide. It should always be generated in the presence of the alkyne (the dipolarophile).[2][6]

  • Slow Addition: This is the most effective technique. Prepare a solution of the alkyne. In a separate vessel, prepare a solution of the aldoxime and the oxidant (e.g., N-Chlorosuccinimide (NCS) or bleach). Add the aldoxime/oxidant solution dropwise to the alkyne solution over several hours using a syringe pump. This ensures the nitrile oxide is consumed as soon as it is formed, minimizing its concentration and thus the rate of dimerization.[2]

  • Choice of Reagents for Nitrile Oxide Generation:

    • The classic method involves oxidation of an aldoxime with agents like sodium hypochlorite or NCS.[11]

    • Hypervalent iodine catalysts (e.g., iodobenzene with m-CPBA) can generate nitrile oxides under very mild conditions, which can sometimes favor the cycloaddition.[10]

Quantitative Data Summary

The choice of catalyst can dramatically impact the synthesis of sterically crowded isoxazoles. The following table summarizes typical outcomes for different catalytic systems.

Catalyst SystemTypical SubstratesKey AdvantageTypical Yield (Sterically Hindered)RegioselectivityReference
None (Thermal) GeneralSimple setupVery Low (<10%)Often poor[5]
Copper(I) Salts Terminal AlkynesHigh reliability for 3,5-isomersModerate (30-60%)High (3,5-disubstituted)[5][8]
Ruthenium(II) Complexes Internal AlkynesAccess to 3,4,5-trisubstitutedGood (50-80%)High (3,4-disubstituted)[3][5]
Lanthanide Triflates Bulky Aldehydes/AlkynesOvercomes severe steric hindranceModerate to Good (40-75%)Substrate dependent[1]
Hypervalent Iodine GeneralMild, metal-free conditionsGood (60-90%)High[9][10]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Synthesis of a Sterically Hindered 3,5-Disubstituted Isoxazole

This protocol is adapted for cases where a bulky group is at the C3 position, using a terminal alkyne.

Materials:

  • Bulky aromatic aldoxime (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 mol%)

  • Sodium ascorbate (10 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • Solvent: tert-Butanol/Water (1:1 mixture)

Procedure:

  • To a round-bottom flask, add the bulky aldoxime (1.0 eq), terminal alkyne (1.1 eq), CuSO₄·5H₂O (0.05 eq), and sodium ascorbate (0.10 eq).

  • Add the t-BuOH/H₂O solvent mixture to achieve a concentration of approximately 0.2 M with respect to the aldoxime.

  • Begin vigorous stirring and add the triethylamine (2.0 eq) to the mixture. The base facilitates the in situ generation of the nitrile oxide from the aldoxime.[11]

  • Stir the reaction at room temperature for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.[11]

Protocol 2: Hypervalent Iodine Catalyzed Intramolecular Cycloaddition

This protocol is effective for creating fused isoxazole ring systems where steric hindrance can be a factor in intermolecular reactions. It is adapted from a catalytic intramolecular oxidative cycloaddition method.[9]

Materials:

  • Alkyne-tethered aldoxime (1.0 eq)

  • 2-Iodobenzoic acid (catalyst, 10 mol%)

  • m-Chloroperoxybenzoic acid (m-CPBA, 1.5 eq)

  • p-Toluenesulfonic acid (p-TsOH, co-catalyst, 20 mol%)

  • Dichloromethane (DCM)

Procedure:

  • In a flask, dissolve the alkyne-tethered aldoxime (1.0 eq), 2-iodobenzoic acid (0.10 eq), and p-TsOH (0.20 eq) in DCM.

  • Stir the solution at room temperature and add m-CPBA (1.5 eq) portion-wise over 10 minutes. The m-CPBA oxidizes the iodine species to the active hypervalent state.[9][10]

  • Continue stirring at room temperature for 12-24 hours. The reaction involves the in situ formation of a hydroxy(aryl)iodonium species which then reacts with the aldoxime to generate a nitrile oxide, followed by intramolecular cycloaddition.[9]

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize excess m-CPBA.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the pure condensed isoxazole product.[9]

References
  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

  • Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 476-486.
  • Khatun, N., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11, 33788-33805.
  • Chavan, P., et al. (2024). Construction of Isoxazole ring: An Overview. Nanoscience and Technology Letters, 5(2), 1-23.
  • Ramón, D. J., & Riego, E. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343-2349.
  • Mori, K., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3854.
  • Palyam, N., et al. (2016). Lanthanide and asymmetric catalyzed syntheses of sterically hindered 4-isoxazolyl-1,4-dihydropyridines and 4-isoxazolyl-quinolones. Tetrahedron Letters, 57(37), 4201-4204.
  • de Graaf, C., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(5), 2646-2662.
  • Lang, F., & Zewge, D. (2010). Recent Advances on the Synthesis and Reactivity of Isoxazoles. SPJ of Chemistry.
  • Barbe, G., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(5), 1163-1165.
  • ResearchGate. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazole derivatives. Retrieved from [Link]

  • Li, J., et al. (2014). New Synthetic Method for 3,5-Disubstituted Isoxazole. Chinese Journal of Organic Chemistry, 34(1), 169-174.

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-(Benzyloxy)isoxazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, analyzing the structural integrity and purity of heterocyclic pharmacophores requires a rigorous, mechanistic approach to analytical chemistry. 3-(Benzyloxy)isoxazole-5-carboxamide is a highly functionalized molecule featuring an isoxazole core, a benzyloxy ether linkage, and a terminal carboxamide group. Because of its diverse proton environments—ranging from labile exchangeable protons to tightly coupled aromatic systems—its


H NMR analysis serves as an excellent case study for comparing analytical methodologies.

This guide objectively compares the performance of different solvent systems and instrument platforms for the


H NMR analysis of this compound, providing causality-driven insights and self-validating experimental protocols.

Theoretical H NMR Profile & Mechanistic Causality

Before comparing platforms, we must establish the theoretical proton environments of 3-(Benzyloxy)isoxazole-5-carboxamide. The molecule presents four distinct proton domains, each governed by specific electronic effects[1]:

  • Benzyloxy Methylene (-O-CH

    
    -Ph) [2H]:  Appears as a sharp singlet at ~5.35 ppm . Causality: These protons are highly deshielded by the combined inductive electron-withdrawing effect of the adjacent oxygen atom and the diamagnetic anisotropy of the adjacent phenyl ring.
    
  • Isoxazole Core (H-4) [1H]: Appears as a sharp singlet at ~7.05 ppm . Causality: The H-4 proton is situated on an electron-deficient heteroaromatic ring, flanked by an oxygen-bearing C3 and a carbonyl-bearing C5, pushing it into the downfield aromatic region[1].

  • Phenyl Ring (-C

    
    H
    
    
    
    ) [5H]:
    Appears as a complex multiplet at ~7.35–7.50 ppm . Causality: The five protons experience slight variations in shielding (ortho, meta, para) but often overlap due to the freely rotating C-C bond of the benzyl group.
  • Carboxamide (-CONH

    
    ) [2H]:  Appears as two distinct broad singlets at ~7.85 ppm and ~8.20 ppm  (in DMSO-
    
    
    
    ). Causality: The partial double-bond character of the C-N bond (due to resonance with the carbonyl oxygen) restricts free rotation. This places one proton cis and one trans to the carbonyl oxygen, placing them in different magnetic environments. Furthermore, quadrupolar relaxation from the
    
    
    N nucleus broadens these signals.

Comparative Analysis 1: Solvent Systems (DMSO- vs. CDCl )

The choice of deuterated solvent fundamentally alters the spectral resolution of 3-(Benzyloxy)isoxazole-5-carboxamide, particularly concerning the carboxamide group.

Proton DomainDMSO-

Performance
CDCl

Performance
Causality & Mechanistic Impact
Amide (-CONH

)
Excellent: Two distinct, sharp/broad singlets (~7.85, 8.20 ppm).Poor: Often appears as a single, very broad hump or exchanges out entirely.DMSO is a strong hydrogen-bond acceptor, locking the NH

protons in place and slowing proton exchange. CDCl

lacks this stabilizing effect, leading to rapid exchange and signal broadening.
Phenyl (-C

H

)
Good: Multiplet (~7.35–7.50 ppm).Good: Multiplet (~7.30–7.45 ppm).Minor solvent-induced shifts occur, but the overall splitting pattern remains consistent.
Isoxazole (H-4) Excellent: Sharp singlet (~7.05 ppm).Excellent: Sharp singlet (~6.95 ppm).The highly polar DMSO slightly deshieldes the isoxazole proton compared to the non-polar CDCl

[1].
Solubility High: Rapid dissolution.Moderate: May require sonication.The polar carboxamide and isoxazole moieties interact favorably with the highly polar DMSO solvent.

Verdict: For structural elucidation and verification of the primary amide, DMSO-


 is the mandatory solvent . CDCl

should only be used if the downstream application strictly prohibits DMSO.

Comparative Analysis 2: Instrument Platforms (High-Field vs. Benchtop NMR)

The advent of cryogen-free benchtop NMR utilizing permanent magnets has revolutionized QA/QC workflows[2]. However, how does an 80 MHz benchtop system compare to a 400 MHz high-field system for this specific molecule?

ParameterHigh-Field NMR (400+ MHz)Benchtop NMR (60-80 MHz)Impact on 3-(Benzyloxy)isoxazole-5-carboxamide Analysis
Spectral Dispersion High (0.01 ppm resolution).Low (0.05 ppm resolution).At 80 MHz, the isoxazole H-4 singlet (~7.05 ppm) may partially overlap with the base of the phenyl multiplet (~7.35 ppm)[3]. At 400 MHz, baseline separation is guaranteed.
Signal-to-Noise (S/N) >200:1 (16 scans).~50:1 (16 scans).High-field detects trace impurities (<1%). Benchtop requires significantly more scans (e.g., 128+) to achieve comparable S/N for impurity profiling[3].
Workflow Efficiency Low (Core facility scheduling, cryogen maintenance).High (On-bench, immediate "Go/No-Go" screening)[4].Benchtop is superior for rapid reaction monitoring or raw material verification[2]. High-field is required for final publication-grade structural proof.
J-Coupling Resolution Resolves complex higher-order aromatic splitting.Aromatic region appears as a single broad multiplet.Benchtop cannot resolve the ortho/meta/para coupling of the benzyloxy phenyl ring, but the integration (5H) remains accurate.

Verdict: Use Benchtop NMR (80 MHz) for rapid, routine lot-release testing and synthetic reaction monitoring[4]. Escalate to High-Field NMR (400 MHz) for definitive structural elucidation, impurity profiling, and resolving the aromatic multiplet overlap[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following protocol incorporates a "D


O Shake" as a self-validating mechanism to definitively assign the carboxamide protons.

Step 1: Sample Preparation

  • Accurately weigh 15–20 mg of 3-(Benzyloxy)isoxazole-5-carboxamide.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: TMS provides an internal standard set precisely to 0.00 ppm, eliminating chemical shift referencing errors caused by temperature variations.

Step 2: Baseline Acquisition

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire a standard 1D

    
    H NMR spectrum (Parameters: 16 scans, 10-second relaxation delay, 90° pulse angle).
    
    • Causality: A 10-second relaxation delay ensures complete longitudinal relaxation (

      
      ) of all protons, guaranteeing that the integration values perfectly match the 2:1:5:2 ratio (CH
      
      
      
      : H-4 : Phenyl : NH
      
      
      ).

Step 3: Self-Validation via Deuterium Exchange (D


O Shake) 
  • Remove the NMR tube and add 2 drops of D

    
    O directly into the solution.
    
  • Cap the tube and shake vigorously for 15 seconds to ensure homogeneous mixing.

  • Re-acquire the

    
    H NMR spectrum using the exact same parameters.
    
    • Mechanistic Proof: The labile amide protons (-CONH

      
      ) will undergo rapid chemical exchange with the deuterium oxide, converting to -COND
      
      
      
      .
    • Validation: The two broad singlets at ~7.85 ppm and ~8.20 ppm will completely disappear from the spectrum. The isoxazole H-4 and aromatic protons, which are non-labile, will remain unaffected. This definitively proves the assignment of the amide peaks.

Decision Workflow Visualization

Workflow Start Sample: 3-(Benzyloxy)isoxazole-5-carboxamide Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (Preserves Amide NH2) Solvent->DMSO Preferred CDCl3 CDCl3 (High Solubility, NH2 Broadening) Solvent->CDCl3 Alternative Instrument Instrument Platform DMSO->Instrument CDCl3->Instrument Benchtop Benchtop NMR (60-80 MHz) Routine QA/QC & Fast Screening Instrument->Benchtop HighField High-Field NMR (400+ MHz) Complex Multiplet Resolution Instrument->HighField Validation Self-Validating D2O Shake (Confirms Amide Protons) Benchtop->Validation HighField->Validation

Caption: Workflow for the 1H NMR analysis of 3-(Benzyloxy)isoxazole-5-carboxamide.

References

  • Benchtop NMR Breaks New Ground Technology Networks URL:[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3 Oxford Instruments URL:[Link]

  • NMR Spectroscopy for Chemical Industry AZoM URL:[Link]

  • Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections RSC Advances URL:[Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Isoxazole-5-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole-5-carboxamides represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Understanding their structural characteristics is paramount for drug discovery and development, and mass spectrometry stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of isoxazole-5-carboxamides, offering insights into their gas-phase chemistry. In the absence of extensive direct comparative studies in the literature, this guide synthesizes data from related isoxazole isomers and general principles of mass spectrometry to present a robust predictive analysis of their fragmentation behavior.

Core Fragmentation of the Isoxazole Ring: A Foundation

The fragmentation of the isoxazole ring itself is a key determinant of the overall mass spectral features of its derivatives. Under electrospray ionization (ESI) conditions, protonation typically occurs on the nitrogen atom of the isoxazole ring. Subsequent collision-induced dissociation (CID) can lead to several characteristic fragmentation pathways. Studies on deprotonated isoxazole and its derivatives have shown that a common fragmentation mechanism involves the cleavage of the weak N-O bond, which is often the initial and most facile fragmentation step[1].

The fragmentation of the isoxazole ring can proceed through various pathways, including the loss of small neutral molecules. For instance, the parent isoxazole has been observed to lose HCN upon fragmentation[2]. The specific pathway and the resulting fragment ions are highly dependent on the substitution pattern of the ring.

The Influence of the Carboxamide Moiety

The carboxamide group introduces additional, and often dominant, fragmentation pathways. A common fragmentation for amides is the cleavage of the amide bond (N-CO), leading to the formation of an acylium ion and the neutral loss of the amine portion. This cleavage is influenced by the stability of the resulting acylium ion and the nature of the substituent on the amide nitrogen.

Predicted Fragmentation Patterns of Isoxazole-5-Carboxamides

Based on the foundational principles of isoxazole and carboxamide fragmentation, we can predict the primary fragmentation pathways for protonated isoxazole-5-carboxamides in ESI-MS/MS.

Key Fragmentation Pathways:
  • Amide Bond Cleavage: This is anticipated to be a major fragmentation pathway, resulting in the formation of an isoxazole-5-carbonyl cation and the neutral loss of the corresponding amine. The stability of the acylium ion, conjugated with the isoxazole ring, would favor this pathway.

  • Isoxazole Ring Opening: Following the initial N-O bond cleavage, the ring can open and undergo further fragmentation. This can lead to the loss of small neutral molecules such as CO, HCN, or molecules incorporating substituents from the ring.

  • Cleavage within the Amide Substituent: If the substituent on the amide nitrogen is large or contains labile bonds, fragmentation within this group will also be observed.

Comparative Analysis: Isoxazole-5-carboxamides vs. Isoxazole-3- and -4-Carboxamide Isomers

Isoxazole-3-Carboxamides: An Experimental Analogy

Studies on the metabolism of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides provide valuable experimental data for the fragmentation of the isoxazole-3-carboxamide core. In these compounds, a prominent fragmentation pathway involves the cleavage of the amide bond.

Predicted Distinctions in Fragmentation:

The position of the carboxamide group on the isoxazole ring is expected to influence the stability of the resulting fragment ions and thus the preferred fragmentation pathways.

Isomer Predicted Primary Fragmentation Pathways Key Differentiating Fragments
Isoxazole-5-Carboxamide - Cleavage of the amide C-N bond to form the isoxazole-5-carbonyl ion. - Ring opening initiated by N-O bond cleavage.- Isoxazole-5-carbonyl cation.
Isoxazole-3-Carboxamide - Cleavage of the amide C-N bond to form the isoxazole-3-carbonyl ion. - Ring fragmentation with potential loss of CO and R-CN.- Isoxazole-3-carbonyl cation.
Isoxazole-4-Carboxamide - Cleavage of the amide C-N bond to form the isoxazole-4-carbonyl ion. - Ring opening and subsequent fragmentation.- Isoxazole-4-carbonyl cation.

Experimental Protocols

For researchers aiming to perform a comparative analysis of isoxazole-5-carboxamide fragmentation, the following experimental setup provides a robust starting point.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve the isoxazole-5-carboxamide and its isomers in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 µg/mL.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation of any impurities and provide a stable spray (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Optimized for the specific instrument.

    • MS/MS Analysis: Perform product ion scans of the protonated molecules of each isomer. Use a range of collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

Visualizing Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways for a generic N-phenylisoxazole-5-carboxamide and its isomers.

cluster_5 Isoxazole-5-Carboxamide Fragmentation M_5 [M+H]+ F1_5 Isoxazole-5-carbonyl ion M_5->F1_5 - Amine F2_5 Ring-opened fragments M_5->F2_5 Ring Cleavage

Caption: Predicted fragmentation of Isoxazole-5-Carboxamide.

cluster_3 Isoxazole-3-Carboxamide Fragmentation M_3 [M+H]+ F1_3 Isoxazole-3-carbonyl ion M_3->F1_3 - Amine F2_3 Ring-opened fragments M_3->F2_3 Ring Cleavage

Caption: Predicted fragmentation of Isoxazole-3-Carboxamide.

cluster_4 Isoxazole-4-Carboxamide Fragmentation M_4 [M+H]+ F1_4 Isoxazole-4-carbonyl ion M_4->F1_4 - Amine F2_4 Ring-opened fragments M_4->F2_4 Ring Cleavage

Caption: Predicted fragmentation of Isoxazole-4-Carboxamide.

Conclusion

While a definitive, experimentally derived comparative guide to the fragmentation of isoxazole-5-carboxamides and their isomers remains to be published, this guide provides a robust framework based on established mass spectrometric principles and data from related compounds. The primary fragmentation pathways are predicted to involve amide bond cleavage and isoxazole ring opening, with the relative abundance of fragment ions influenced by the position of the carboxamide group and the nature of the substituents. The provided experimental protocol offers a starting point for researchers to conduct their own detailed comparative studies, which will be invaluable in furthering our understanding of this important class of molecules.

References

  • Ociepa, M., Chaładaj, W., & Chauhan, D. (2025). Fragmentation of Isoxazolones to Alkynes Enabled by Anomeric Amides. Angewandte Chemie International Edition, e202518256. [Link]

  • Priya, H., & Paranjothy, M. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(4), 710–719. [Link]

  • ResearchGate. (n.d.). Deprotonated Carboxylic Acid Fragmentation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

  • ResearchGate. (n.d.). ESI-mass spectrum of compound 6. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of formation of isoxazole-5-carboxamides 6. Retrieved from [Link]

  • Guedes, G. G., et al. (2023). Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 34(2), 236-247. [Link]

  • Barata, J. F. B., et al. (2012). Differentiation of aminomethyl corrole isomers by mass spectrometry. Journal of Mass Spectrometry, 47(4), 516-522. [Link]

  • Wang, Y.-G., et al. (2014). N,N-Dimethyl-3-phenylisoxazole-5-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o69. [Link]

  • Oresmaa, L., Aulaskari, P., & Vainiotalo, P. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Rapid Communications in Mass Spectrometry, 20(7), 1071-1076. [Link]

  • ChemRxiv. (2024). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. [Link]

  • Park, H., et al. (2022). Enantioselective protein affinity selection mass spectrometry (E-ASMS). Nature Communications, 13(1), 6039. [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • Kind, T., et al. (2017). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 36(4), 501-537. [Link]

Sources

Technical Guide: HPLC Method Development for 3-(Benzyloxy)isoxazole-5-carboxamide Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the development and optimization of a High-Performance Liquid Chromatography (HPLC) method for the purity determination of 3-(Benzyloxy)isoxazole-5-carboxamide . Unlike generic protocols, this approach prioritizes the specific physicochemical challenges of the isoxazole scaffold and the benzyloxy moiety.

We compare three distinct chromatographic strategies:

  • Baseline Method: Standard C18 RP-HPLC (Cost-effective, widely available).

  • Optimized Method: Phenyl-Hexyl Stationary Phase (Superior selectivity for aromatic impurities).

  • High-Throughput Alternative: UPLC (Speed and sensitivity focus).[1]

Part 1: Compound Profile & Impurity Landscape

To design a self-validating method, one must first understand the analyte and its potential failure modes (impurities).

Analyte: 3-(Benzyloxy)isoxazole-5-carboxamide

  • LogP: ~2.0 (Moderately lipophilic due to the benzyl group).

  • pKa: The carboxamide is neutral; the isoxazole ring is stable but the precursor acid is acidic (pKa ~3-4).

  • UV Max: ~254 nm (Benzyl chromophore) and ~220 nm (Isoxazole ring).

Synthesis & Impurity Origins

The separation challenge lies in distinguishing the target from its synthetic precursors and degradation products.

ImpurityPathways SM1 3-Hydroxyisoxazole- 5-carboxylic acid Int 3-(Benzyloxy)isoxazole- 5-carboxylic acid (Impurity A) SM1->Int O-Alkylation SM2 Benzyl Bromide SM2->Int Target 3-(Benzyloxy)isoxazole- 5-carboxamide (Target) Int->Target Amidation (NH3/Coupling) Int->Target Residual SM Deg1 3-Hydroxyisoxazole- 5-carboxamide (Impurity B: Debenzylation) Target->Deg1 Acid Hydrolysis Deg2 Benzyl Alcohol (Impurity C) Target->Deg2 Hydrolysis

Figure 1: Synthesis and degradation pathways identifying critical impurities (A, B, and C) that the HPLC method must resolve.

Part 2: Comparative Analysis of Methodologies

This section objectively compares the performance of three distinct approaches.

Table 1: Performance Comparison Matrix
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended) Method C: UPLC C18
Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Hydrophobic Interaction
Resolution (

)
Moderate (Target vs. Benzyl Alcohol can be tight)High (Benzyl group strongly retained via

)
High (Efficiency driven)
Run Time 15–20 mins15–20 mins3–5 mins
Solvent Usage High (~15-20 mL/run)High (~15-20 mL/run)Low (< 3 mL/run)
Cost per Analysis LowModerateHigh (Instrument cost)
Suitability Routine QCImpurity Profiling / R&D High-Throughput Screening
Expert Insight: Why Phenyl-Hexyl?

While C18 is the default for most labs, Method B (Phenyl-Hexyl) is scientifically superior for this specific compound. The "Benzyloxy" group contains an aromatic ring that engages in


 stacking interactions with the phenyl ligands on the column. This creates a unique selectivity (orthogonal to hydrophobicity) that pulls the target peak away from non-aromatic impurities (like aliphatic side-products) and closely related aromatic impurities (like benzyl alcohol) more effectively than C18.

Part 3: Detailed Experimental Protocols

Instrumentation & Reagents
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%) or Formic Acid.

Method B: Optimized Phenyl-Hexyl Protocol (Recommended)

This protocol is designed for maximum resolution of the benzyloxy moiety.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Note: Low pH suppresses ionization of the acidic impurity A, improving its peak shape.

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 254 nm (Primary), 220 nm (Secondary for non-aromatic impurities).

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase B Description
0.0 5 Initial equilibration
2.0 5 Hold to elute polar impurities (Impurity B)
12.0 90 Linear ramp to elute Target & Lipophilic impurities
15.0 90 Wash column
15.1 5 Re-equilibration

| 20.0 | 5 | End of Run |

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Prep: Dissolve 10 mg Reference Standard in 10 mL diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Sample Prep: Accurately weigh 10 mg sample, dissolve in diluent to 1.0 mg/mL. Filter through 0.45 µm PTFE filter.[3]

Part 4: Method Development Workflow

The following decision tree illustrates the logical flow used to arrive at the optimized method, ensuring scientific rigor.

MethodDev Start Start: Define Analyte Properties (LogP ~2, Aromatic) ColSelect Column Selection Start->ColSelect C18 C18 Column ColSelect->C18 Phenyl Phenyl-Hexyl Column ColSelect->Phenyl Preferred for Aromatics Test1 Initial Gradient 5-95% B C18->Test1 Phenyl->Test1 Result1 Resolution Check: Target vs. Benzyl Alcohol Test1->Result1 GoodRes Rs > 2.0 Proceed to Optimization Result1->GoodRes Phenyl BadRes Rs < 1.5 Co-elution Result1->BadRes C18 (Likely) Opt Optimize Gradient & pH (Acidic for Impurity A) GoodRes->Opt BadRes->Phenyl Switch Column Final Final Validated Method Opt->Final

Figure 2: Method development decision tree highlighting the critical switch to Phenyl-Hexyl chemistry for aromatic selectivity.

Part 5: Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must meet these specific acceptance criteria:

  • System Suitability:

    • Tailing Factor (T): NMT 1.5 for the main peak (Ensures no secondary interactions).

    • Resolution (

      
      ):  > 2.0 between Impurity A (Acid) and Target.
      
  • Linearity:

    
     across 50% to 150% of target concentration.
    
  • LOD/LOQ: Signal-to-Noise (S/N) ratio of 3:1 and 10:1 respectively.

  • Specificity: Peak purity check using DAD (ensure no co-elution under the main peak).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and column selection).
  • PubChem. (n.d.). Compound Summary for Isoxazole Derivatives. National Library of Medicine. Retrieved from [Link]

  • Waters Corporation. (2023). HPLC vs. UPLC: Technology Comparison. Retrieved from [Link]

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
  • Agilent Technologies. (2020). ZORBAX LC Column Selection Guide. Retrieved from [Link]

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Comparative Bioactivity Guide: 3-(Benzyloxy)isoxazole-5-carboxamide vs. Isoxazole-3-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, offering unique electron-withdrawing properties and hydrogen-bonding capabilities. However, the regiochemistry of its functional groups dictates entirely different pharmacological trajectories. This guide provides an in-depth comparative analysis of the isoxazole-3-carboxamide scaffold and the highly functionalized 3-(benzyloxy)isoxazole-5-carboxamide , detailing their mechanistic divergence, bioactivity profiles, and the self-validating experimental protocols used to evaluate them.

Mechanistic & Physicochemical Divergence

The positioning of the carboxamide group—whether at the C3 or C5 position—fundamentally alters the spatial geometry, dipole moment, and target-binding mechanics of the molecule.

Isoxazole-3-carboxamide: The Bidentate Anchor

In the isoxazole-3-carboxamide scaffold, the amide group is situated adjacent to the oxygen atom of the isoxazole ring. This proximity creates a highly localized, bidentate hydrogen-bond donor/acceptor network. This specific electronic distribution has been heavily optimized for targets requiring precise polar interactions, such as the [1] and [2].

3-(Benzyloxy)isoxazole-5-carboxamide: Lipophilic Bulk & Synthetic Versatility

Moving the carboxamide to the C5 position and introducing a benzyloxy ether at C3 drastically shifts the molecule's profile. The 3-benzyloxy group serves two critical functions:

  • Pharmacological (Steric & Lipophilic): The bulky, aromatic benzyloxy group significantly increases the partition coefficient (logP). This allows the scaffold to penetrate cell membranes more effectively and anchor into deep hydrophobic pockets, making it highly relevant in [3].

  • Synthetic (Protective Shielding): The benzyloxy group acts as a robust protecting group for the sensitive 3-hydroxyisoxazole pharmacophore. This specific moiety was famously utilized as the "Stork-Hagedorn isoxazole" in the [4], allowing the A-ring to survive harsh downstream Michael-Claisen condensations before final deprotection.

Quantitative Bioactivity Comparison

The structural differences between these scaffolds translate directly to their primary biological targets and effective concentrations.

FeatureIsoxazole-3-carboxamide3-(Benzyloxy)isoxazole-5-carboxamide
Primary Bioactivity mtPTP inhibition, CB2 agonism, FLAP inhibitionAnticancer (HCC/Breast/Colon), COX-2 inhibition
Typical Potency

(mtPTP swelling)

(Cytotoxicity)
Physicochemical Trait Strong localized polar surface area (PSA) at C3High lipophilicity, steric bulk at C3
Cellular Models MEF, HeLa, Isolated Murine MitochondriaHuh7, HepG2, MCF7, HCT116
Developmental Role End-stage active pharmaceutical ingredientActive scaffold / Advanced synthetic precursor

Described Signaling Pathways & Workflows

To visualize the operational logic of these scaffolds, the following diagrams map the biological pathway of the 3-carboxamide and the screening workflow of the 5-carboxamide.

mtPTP_Pathway Isox3 Isoxazole-3-carboxamide (mtPTP Inhibitor) mtPTP Mitochondrial Permeability Transition Pore (mtPTP) Isox3->mtPTP Inhibits (EC50 < 0.39 µM) Protection Cell Survival / Membrane Intact Isox3->Protection Promotes ROS ROS / Ca2+ Overload ROS->mtPTP Triggers CypD Cyclophilin D (Modulator) CypD->mtPTP Sensitizes Swelling Mitochondrial Swelling & Apoptosis mtPTP->Swelling Pore Opening

Mechanism of isoxazole-3-carboxamides in preventing mtPTP-mediated mitochondrial swelling.

Workflow Synth Synthesis of 3-(Benzyloxy) isoxazole-5-carboxamide Deprotect Pd/C H2 Deprotection (Yields 3-OH) Synth->Deprotect Structural Divergence Assay SRB Cytotoxicity Assay (Huh7, MCF7, HCT116) Synth->Assay Direct Test Deprotect->Assay Compare Bioactivity Analysis IC50 Calculation & SAR Profiling Assay->Analysis Quantify

Workflow for synthesizing and screening 3-(benzyloxy)isoxazole-5-carboxamide derivatives.

Self-Validating Experimental Protocols

A robust bioactivity guide requires experimental methodologies that inherently control for false positives. Below are the field-proven protocols for evaluating both scaffolds.

Protocol A: mtPTP Swelling Assay for Isoxazole-3-carboxamides

Objective: Quantify the inhibition of calcium-induced mitochondrial swelling.

  • Mitochondrial Isolation: Isolate mitochondria from murine liver tissue using differential centrifugation in a sucrose-EGTA buffer at

    
    .
    
  • Swelling Induction: Suspend

    
     of mitochondria in an assay buffer (150 mM sucrose, 50 mM KCl, 2 mM KH2PO4). Trigger pore opening by injecting 
    
    
    
    
    
    .
  • Absorbance Monitoring: Monitor optical density (OD) at

    
     using a spectrophotometer for 20 minutes. A rapid decrease in OD indicates mitochondrial swelling (pore opening).
    
  • Self-Validation (Rhodamine 123 Counter-Screen): Causality Rule: Compounds that depolarize the inner mitochondrial membrane will artificially prevent calcium uptake, mimicking mtPTP inhibition. To rule this out, run a parallel assay incubating mitochondria with the fluorescent dye Rhodamine 123. True mtPTP inhibitors (like optimized isoxazole-3-carboxamides) will prevent swelling without altering Rhodamine 123 uptake, proving they act directly on the pore rather than acting as uncouplers[1].

Protocol B: SRB Cytotoxicity Screening for 3-(Benzyloxy)isoxazole-5-carboxamides

Objective: Determine the antiproliferative


 against hepatocellular carcinoma.
  • Cell Seeding: Seed Huh7 (liver), MCF7 (breast), and HCT116 (colon) cells into 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 
    
    
    
    in
    
    
    .
  • Compound Treatment: Treat cells with serial dilutions of the 3-(benzyloxy)isoxazole-5-carboxamide derivative (

    
    ) for 72 hours.
    
  • Fixation & Staining: Add cold

    
     Trichloroacetic acid (TCA) directly to the wells and incubate at 
    
    
    
    for 1 hour. Causality Rule: TCA is strictly required here because it precipitates cellular proteins directly onto the plastic. This ensures that apoptotic, detached cells are washed away, and only the viable, adherent cell mass is stained by the
    
    
    Sulforhodamine B (SRB) dye. Assays relying on metabolic reduction (like MTT) can be skewed by mitochondrial modulators; SRB measures total protein mass, providing a highly trustworthy readout of actual cell death[3].
  • Quantification: Wash the plates with

    
     acetic acid, solubilize the bound dye in 
    
    
    
    Tris base, and measure absorbance at
    
    
    . Calculate the
    
    
    relative to a Doxorubicin positive control.

References

  • Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 3-Carboxamido-5-aryl-isoxazoles as new CB2 agonists for the treatment of colitis Source: DIAL@UCLouvain URL:[Link]

  • A practical, convergent route to the key precursor to the tetracycline antibiotics Source: SciSpace URL:[Link]

Sources

Crystal structure determination of 3-(Benzyloxy)isoxazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Determination of 3-(Benzyloxy)isoxazole-5-carboxamide

Executive Summary

The compound 3-(Benzyloxy)isoxazole-5-carboxamide represents a highly valuable structural motif in modern medicinal and synthetic chemistry. The 3-benzyloxyisoxazole system has historical and practical significance as a masked vinylogous carbamic acid precursor in the total synthesis of complex tetracycline antibiotics[1][2]. Concurrently, the isoxazole-5-carboxamide fragment is a potent pharmacophore, frequently utilized in fragment-based drug discovery for targets such as tRNA methyltransferases (e.g., TrmD)[3].

Despite its utility, determining the exact 3D crystal structure of this molecule presents a classic analytical dilemma. The highly flexible benzyloxy ether linkage, combined with the rigid, strongly hydrogen-bonding carboxamide group, typically drives rapid precipitation during synthesis. This results in a fine, microcrystalline powder rather than the large, well-ordered single crystals required for traditional X-ray crystallography.

This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-ray Diffraction (PXRD) to determine the optimal pathway for resolving the crystal structure of this challenging molecule.

The Analytical Dilemma: Causality in Crystallization

To understand why specific analytical methods succeed or fail, we must first analyze the physical chemistry of 3-(Benzyloxy)isoxazole-5-carboxamide:

  • Conformational Flexibility: The benzyloxy group can adopt multiple rotamers. During slow crystallization, this flexibility often leads to disordered crystal lattices or twinning.

  • Aggressive Hydrogen Bonding: The primary carboxamide (-CONH₂) acts as both a strong hydrogen bond donor and acceptor. This promotes rapid, uncontrolled nucleation, yielding kinetically favored microcrystals (powders) rather than thermodynamically stable macrocrystals.

For decades, chemists have relied on SCXRD, but the "crystallization bottleneck" can delay drug development pipelines by weeks or months. Today, MicroED has emerged as a disruptive alternative, capable of analyzing the microcrystalline powder directly from the purification step[4][5].

Technology Performance Comparison

The following table synthesizes the quantitative and qualitative performance metrics of the three primary structural determination techniques when applied to 3-(Benzyloxy)isoxazole-5-carboxamide.

Performance MetricSCXRD (Gold Standard)MicroED (The Disruptor)PXRD + Rietveld Refinement
Minimum Sample Size > 10 μm (Single Crystal)[5][6]100 nm – 1 μm (Nanocrystal)[6]> 10 mg (Bulk Powder)
Sample Preparation Time Weeks to Months (Screening)Minutes (Direct Grid Prep)[5]Minutes (Capillary/Flat Plate)
Data Collection Time 2 – 24 Hours10 – 30 Minutes[4]1 – 12 Hours
Scattering Mechanism X-rays scatter off electronsElectrons scatter off electrostatic potential[7]X-rays scatter off electrons
Hydrogen Atom Resolution Good (but bonds appear artificially shortened)[7]Excellent (True internuclear distances)[7]Poor (Requires heavy constraints)
Success Rate on Powders 0% (Cannot process powder)> 90% [6]~ 30% (Ab initio solution is complex)

Key Insight: While SCXRD remains the definitive tool for large crystals, MicroED operates like a "Ferrari" for small molecules[4]. Because electrons interact with the electrostatic potential of both protons and electrons in the crystal, MicroED yields highly accurate hydrogen bond lengths. This is critical for mapping the complex intermolecular carboxamide networks of 3-(Benzyloxy)isoxazole-5-carboxamide, which often appear artificially shortened in SCXRD datasets[7].

Experimental Methodologies: A Self-Validating Approach

As an application scientist, ensuring data integrity requires protocols with built-in validation checkpoints. Below are the step-by-step workflows for both SCXRD and MicroED.

Protocol 1: SCXRD Workflow (Traditional Route)

Causality Note: Because X-rays interact weakly with matter, a large crystal volume is required to generate a sufficient signal-to-noise ratio.

  • Crystallization Screening: Dissolve 10 mg of 3-(Benzyloxy)isoxazole-5-carboxamide in a 1:1 mixture of dichloromethane and methanol. Set up vapor diffusion against a non-polar antisolvent (e.g., pentane) at 4 °C to suppress rapid carboxamide-driven nucleation.

  • Crystal Harvesting & Mounting: Identify a single, un-twinned crystal (>10 μm) under polarized light. Coat the crystal in Paratone-N oil (to prevent solvent evaporation and ice formation) and mount it on a cryo-loop.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Cu-Kα microfocus source. Flash-cool to 100 K using a nitrogen stream to reduce thermal motion (Debye-Waller factor).

  • Validation Checkpoint: Collect preliminary frames. If the mosaicity exceeds 1.0°, the crystal is too disordered; abort and select a new crystal.

  • Structure Solution: Integrate the data and solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure until the R₁ value drops below 5%.

Protocol 2: MicroED Workflow (Modern Route)

Causality Note: Electrons interact ~10,000 times more strongly with matter than X-rays. This allows for the use of nanocrystals, but requires cryogenic temperatures and ultra-low doses to prevent rapid radiation damage to the organic framework[4].

  • Sample Preparation: Take the raw, microcrystalline powder of 3-(Benzyloxy)isoxazole-5-carboxamide directly from the synthesis column. Gently crush it between two glass slides to break up aggregates.

  • Grid Application: Dust the dry powder onto a glow-discharged, carbon-coated copper TEM grid. Shake off excess material.

  • Cryo-EM Loading: Plunge the grid into liquid nitrogen and load it into a cryo-transmission electron microscope (cryo-TEM) operating at 200 kV.

  • Validation Checkpoint: Operate in low-dose imaging mode to locate a nanocrystal (approx. 300 nm thick). Verify the absence of thick amorphous ice, which would cause diffuse scattering rings and degrade data quality.

  • Continuous Rotation Data Collection: Isolate the crystal using a selected area aperture. Rotate the stage continuously at 0.5°/second over a 60° to 120° wedge while recording diffraction patterns on a CMOS detector. Maintain an electron dose rate of < 0.01 e⁻/Ų/s to preserve the benzyloxy moiety[4].

  • Processing: Process the frames using standard X-ray crystallography software (e.g., DIALS or XDS).

Workflow Visualization

The following diagram illustrates the logical divergence between the traditional SCXRD bottleneck and the streamlined MicroED pathway for this specific compound.

StructureDetermination cluster_SCXRD Single-Crystal X-Ray Diffraction (SCXRD) cluster_MicroED Microcrystal Electron Diffraction (MicroED) Sample 3-(Benzyloxy)isoxazole-5-carboxamide (Microcrystalline Powder) Cryst Solvent Screening & Crystal Growth (Weeks) Sample->Cryst Bottleneck Grid Direct TEM Grid Prep (Minutes) Sample->Grid Direct Analysis Crystal Single Crystal (> 10 μm) Cryst->Crystal Xray X-Ray Diffraction (Electron Cloud Scattering) Crystal->Xray Structure High-Resolution 3D Structure (Absolute Configuration & H-Bonds) Xray->Structure Nano Nanocrystals (100 nm - 1 μm) Grid->Nano Electron Electron Diffraction (Electrostatic Potential) Nano->Electron Electron->Structure

Workflow comparison: SCXRD vs. MicroED for 3-(Benzyloxy)isoxazole-5-carboxamide structure determination.

Conclusion and Recommendations

For the structural determination of 3-(Benzyloxy)isoxazole-5-carboxamide, MicroED is the objectively superior technology . The compound's natural propensity to form microcrystalline powders due to its dynamic benzyloxy group and strong carboxamide hydrogen bonding makes SCXRD an inefficient, time-consuming choice. MicroED not only bypasses the crystallization bottleneck entirely[5], but its reliance on electrostatic potential scattering provides a more accurate map of the crucial hydrogen-bonding network[7], empowering downstream drug design and synthetic optimization.

References

Sources

Infrared (IR) spectroscopy peaks for isoxazole carboxamide functional groups

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy of isoxazole carboxamide derivatives, designed for researchers in medicinal chemistry and structural biology.

Executive Summary & Structural Context

Isoxazole carboxamides are critical pharmacophores in drug discovery, serving as core scaffolds in anti-inflammatory agents (e.g., Leflunomide metabolites), kinase inhibitors, and AMPA receptor modulators. Their vibrational spectroscopy is distinct from standard aromatic amides due to the unique electronic properties of the isoxazole ring—a


-excessive yet electron-withdrawing heteroaromatic system.

This guide delineates the characteristic IR signatures of the isoxazole carboxamide motif, distinguishing it from benzamide and aliphatic amide alternatives. It focuses on the diagnostic shifts in the Amide I/II bands and the isoxazole ring breathing modes , providing a self-validating framework for structural confirmation.

Theoretical Framework: Electronic Effects on Vibrational Modes

To interpret the spectrum accurately, one must understand the causality behind the peak shifts. The isoxazole ring influences the attached carboxamide group through two competing mechanisms:

  • Inductive Withdrawal (-I): The oxygen and nitrogen atoms in the ring exert a strong electron-withdrawing effect, pulling electron density away from the amide carbonyl carbon. This strengthens the C=O bond, shifting the Amide I band to higher wavenumbers compared to phenyl analogs.

  • Resonance (+R): While isoxazole is aromatic, its resonance donation is weaker than that of a phenyl ring. This results in less single-bond character in the carbonyl, further supporting a higher frequency shift.

Logic Flow: Peak Assignment Strategy

The following diagram illustrates the decision logic for assigning isoxazole carboxamide peaks amidst common interfering signals.

PeakAssignment Start Unknown Spectrum Analysis CheckCO Identify Carbonyl Region (1630 - 1700 cm⁻¹) Start->CheckCO AmideI_High Peak @ 1670-1690 cm⁻¹? (Isoxazole Effect) CheckCO->AmideI_High High Freq AmideI_Low Peak @ 1630-1660 cm⁻¹? (Benzamide/Alkyl) CheckCO->AmideI_Low Low Freq CheckCN Check Ring C=N / C=C (1580 - 1635 cm⁻¹) AmideI_High->CheckCN BenzeneConfirm Benzene Confirmed: Breathing @ 1600, 1500, 1450 AmideI_Low->BenzeneConfirm IsoxazoleConfirm Isoxazole Confirmed: Sharp bands @ ~1612, 1590 CheckCN->IsoxazoleConfirm Distinct C=N CheckCN->BenzeneConfirm Aromatic Overtones AmideII Verify Amide II (N-H Bend) @ 1530-1560 cm⁻¹ IsoxazoleConfirm->AmideII

Figure 1: Decision logic for distinguishing isoxazole carboxamides from standard aromatic amides based on carbonyl and ring stretching frequencies.

Comparative Analysis: Isoxazole vs. Alternatives

The following table synthesizes experimental data comparing the isoxazole carboxamide scaffold against common alternatives. Note the distinct "blue shift" (higher frequency) of the Isoxazole Amide I band.

Table 1: Characteristic IR Frequencies (Solid State/ATR)
Functional GroupAmide I (C=O Stretch)Amide II (N-H Bend)Ring/Skeleton ModesKey Differentiator
Isoxazole Carboxamide 1670 – 1695 cm⁻¹ 1530 – 1560 cm⁻¹C=N: ~1612 cm⁻¹ (s)Ring: ~1480, 1375 cm⁻¹High-freq C=O + Sharp C=N band at 1612 cm⁻¹.
Benzamide (Phenyl) 1630 – 1660 cm⁻¹1520 – 1550 cm⁻¹C=C: 1600, 1580, 1500 cm⁻¹Overtone: 1660-2000 cm⁻¹Lower freq C=O; "Castle" overtones; Ring breathing at 1500/1600.
Alkyl Carboxamide 1630 – 1650 cm⁻¹1510 – 1550 cm⁻¹C-H bend: 1460 cm⁻¹No Ar-H stretch >3000Low freq C=O; Lack of C=C/C=N ring modes.
Pyridine Carboxamide 1660 – 1680 cm⁻¹1520 – 1550 cm⁻¹C=N (ring): 1590 – 1600 cm⁻¹Similar C=O to isoxazole; Pyridine ring breathing is distinct (~1590).

Data Interpretation:

  • The "Isoxazole Shift": The isoxazole Amide I band appears ~20-30 cm⁻¹ higher than benzamides. This is due to the electron-deficient nature of the isoxazole C4/C5 positions (depending on substitution), which reduces the resonance contribution of the nitrogen lone pair to the carbonyl, increasing the C=O bond order.

  • The C=N Marker: A sharp, medium-to-strong band near 1612 cm⁻¹ is diagnostic for the isoxazole ring. In benzamides, the corresponding C=C stretch is often a doublet at 1600/1580 cm⁻¹ but lacks the specific intensity pattern of the isoxazole C=N.

Detailed Peak Assignments (The Fingerprint)

For a typical 5-methylisoxazole-4-carboxamide derivative, the following assignments constitute a self-validating spectral fingerprint.

A. The Diagnostic Region (1500 – 1750 cm⁻¹)
  • 1675 ± 10 cm⁻¹ (Strong, Sharp): Amide I (νC=O).

    • Validation: In solution (CHCl₃), this may shift to ~1690 cm⁻¹ due to loss of intermolecular H-bonding.

  • 1635 ± 10 cm⁻¹ (Medium): Isoxazole Ring C=C Stretch.

    • Often appears as a shoulder or distinct peak just below the Amide I.

  • 1612 ± 5 cm⁻¹ (Medium-Strong): Isoxazole Ring C=N Stretch.

    • Critical Check: This band distinguishes the isoxazole from simple alkenes or phenyl rings. It is sharper than a typical alkene C=C.

  • 1540 ± 10 cm⁻¹ (Broad, Medium): Amide II (δN-H + νC-N).

    • Only present in secondary amides (CONHR). Disappears in tertiary amides.[1]

B. The Fingerprint Region (< 1500 cm⁻¹)[2]
  • ~1420 – 1480 cm⁻¹: Ring skeletal vibrations (often coupled with C-H deformation).

  • ~900 – 950 cm⁻¹: N-O Stretching (Weak/Medium).

    • Note: This band is often difficult to identify definitively without isotopic labeling but is a consistent feature in pure isoxazole spectra.

C. High Frequency Region (> 3000 cm⁻¹)[3]
  • 3250 – 3440 cm⁻¹: Amide N-H Stretch.

    • Usually a single band for secondary amides.[1] Broadens significantly if H-bonding is present in the solid state.

  • 3100 – 3150 cm⁻¹: C-H Stretch (Isoxazole Ring).

    • If the C3 or C5 position is unsubstituted, this C-H stretch is distinct from aromatic C-H stretches (typically 3030 cm⁻¹).

Experimental Protocol: High-Fidelity Acquisition

To resolve the critical separation between the Amide I (1675) and Isoxazole C=N (1612) bands, the following protocol is recommended.

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is preferred over KBr pellets for isoxazole amides to avoid hygroscopic interference in the Amide A region and to ensure consistent path length.

Step-by-Step Workflow:

  • Crystal Selection: Use a Diamond or Germanium crystal. Diamond is robust for solid powders; Germanium provides better penetration depth for high-refractive-index organic solids, potentially sharpening the fingerprint region.

  • Sample Preparation:

    • Ensure the sample is a fine, dry powder. Large crystals can cause scattering (Christiansen effect), distorting the Amide I band shape.

    • Self-Validation: If the Amide I band is asymmetric with a "tail" to the low-wavenumber side, regrind the sample.

  • Acquisition Parameters:

    • Resolution: Set to 2 cm⁻¹ . Standard 4 cm⁻¹ resolution may merge the Isoxazole C=C (1635) and C=N (1612) bands.

    • Scans: Accumulate 64 scans to improve Signal-to-Noise (S/N) ratio, specifically for the weaker N-O stretch (~900 cm⁻¹).

  • Background Correction:

    • Collect a fresh air background immediately before the sample. Atmospheric water vapor absorbs near 1600-1700 cm⁻¹ (bending mode) and can interfere with the Amide I assignment.

Diagram: Experimental Workflow

Protocol Sample Solid Sample (Dry Powder) Prep Grind to <2µm (Agate Mortar) Sample->Prep Prevent Scattering ATR Apply to Diamond ATR High Pressure Clamp Prep->ATR Acquire Acquire Spectrum (64 Scans, 2 cm⁻¹ Res) ATR->Acquire Process ATR Correction & Baseline Subtraction Acquire->Process Result High-Res Spectrum Process->Result

Figure 2: Optimized ATR-FTIR workflow for resolving fine splitting in isoxazole carboxamide spectra.

Common Pitfalls & Troubleshooting

ObservationProbable CauseCorrective Action
Merged Peak at 1650 cm⁻¹ Low resolution or wet sample.Increase resolution to 2 cm⁻¹. Dry sample to remove water bending mode (~1640 cm⁻¹).
Broad N-H Band (<3200 cm⁻¹) Strong Hydrogen Bonding.Prepare a dilute solution in CHCl₃ or CCl₄ to observe the "free" N-H stretch (~3440 cm⁻¹) and confirm the amide type.
Missing C=N (1612 cm⁻¹) Overlap with aromatic C=C.Check for 2nd derivative of the spectrum to resolve overlapping shoulders.

References

  • Vibrational Spectroscopy of Isoxazoles

    • Title: Infrared and Raman spectra of isoxazole and its derivatives.[2][3]

    • Source: Journal of Molecular Structure.
    • Context: Establishes the fundamental C=N and ring breathing modes
    • URL:

  • Amide I Band Shifts

    • Title: Interpretation of Amide I Bands in Peptides and Proteins.[4]

    • Source: Spectroscopy Online.
    • Context: Provides the baseline for amide carbonyl shifts (1630-1690 cm⁻¹) based on electronic environment.
    • URL:

  • Leflunomide (Isoxazole Carboxamide)

    • Title: Vibrational spectral analysis of 5-methyl-N-[4-(trifluoromethyl) phenyl]-isoxazole-4-carboxamide.
    • Source: Spectrochimica Acta Part A.
    • Context: Experimental confirmation of Amide I at ~1670+ cm⁻¹ and ring modes in complex deriv
    • URL:[3]

  • General IR Functional Group Tables

    • Title: IR Absorption Frequencies for Common Functional Groups.
    • Source: NIU Department of Chemistry.
    • Context: Reference for standard benzamide and alkyl amide ranges.
    • URL:

Sources

A Comparative Stability Analysis of Isoxazole and Pyrazole Carboxamides: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, isoxazole and pyrazole carboxamides stand out as privileged scaffolds. Their prevalence in a multitude of FDA-approved drugs and clinical candidates speaks to their versatility in engaging biological targets. However, a molecule's journey from a promising hit to a viable drug is fraught with challenges, paramount among which is ensuring its stability. This guide offers an in-depth, comparative analysis of the chemical and metabolic stability of isoxazole and pyrazole carboxamides, grounded in experimental evidence and mechanistic insights to inform rational drug design.

Core Structural Differences and Inherent Stability

At a fundamental level, the stability of these two heterocyclic systems is dictated by the arrangement of their heteroatoms. Isoxazole, a 1,2-oxazole, features an adjacent nitrogen and oxygen atom, while pyrazole, a 1,2-diazole, contains two adjacent nitrogen atoms. This seemingly subtle difference has profound implications for their electronic properties and, consequently, their stability.

The pyrazole ring is generally considered a robust aromatic system due to its six-π-electron system that fulfills Hückel's rule, imparting significant chemical and metabolic resilience.[1] The presence of a pyridine-like and a pyrrole-like nitrogen atom contributes to its amphoteric nature, allowing it to act as both a hydrogen bond donor and acceptor.[2] This inherent stability is a key reason for its frequent use as a bioisosteric replacement for less stable groups like amides or other heterocycles, often enhancing metabolic stability and pharmacokinetic profiles.[1]

Conversely, the isoxazole ring, while also aromatic, possesses an inherent point of lability: the weak nitrogen-oxygen (N-O) bond.[3][4] This bond is susceptible to cleavage under various conditions, including reductive metabolism and base-catalyzed hydrolysis, which can be either a liability or a feature to be exploited in prodrug design.[3][4] For instance, the anti-inflammatory drug Leflunomide is a prodrug that undergoes in vivo ring-opening of its isoxazole moiety to form the active metabolite.[5][6]

Caption: Core structures of Isoxazole and Pyrazole Carboxamides.

Assessing Stability: A Standardized Experimental Workflow

To objectively compare the stability of drug candidates, a rigorous and standardized set of experiments is indispensable. Forced degradation (or stress testing) studies, as outlined by the International Conference on Harmonization (ICH) guidelines, are fundamental to this process.[7][8] They are designed to identify potential degradation products and pathways, which in turn informs the development of stability-indicating analytical methods.[8][9]

A typical workflow for a comparative stability study is outlined below. The rationale behind this multi-pronged approach is to simulate the various stresses a drug molecule might encounter, from the acidic environment of the stomach to oxidative processes within the body.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_metabolic Metabolic Stability cluster_analysis Analysis API API Stock Solution (Isoxazole & Pyrazole Analogs) Acid Acid Hydrolysis (e.g., 0.1N HCl) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) API->Base Oxidative Oxidative Stress (e.g., 3% H2O2) API->Oxidative Thermal Thermal Stress (e.g., 60-80°C) API->Thermal Photo Photolytic Stress (ICH Q1B light exposure) API->Photo Microsomes Incubation with Liver Microsomes (+NADPH) API->Microsomes LCMS LC-MS/MS Analysis Acid->LCMS Base->LCMS Oxidative->LCMS Thermal->LCMS Photo->LCMS Microsomes->LCMS Characterization Degradant Identification LCMS->Characterization Kinetics Degradation Kinetics (t½, Rate Constant) LCMS->Kinetics

Caption: Experimental workflow for comparative stability assessment.

Comparative Analysis of Degradation Pathways

The structural differences between isoxazole and pyrazole carboxamides manifest in distinct degradation pathways under stress conditions.

Isoxazole Carboxamides:

  • Hydrolytic Instability (Base-Catalyzed): The most significant vulnerability of the isoxazole ring is its susceptibility to base-catalyzed hydrolysis.[10] The presence of an electron-withdrawing carboxamide group can exacerbate this. Studies on the isoxazole-containing drug Leflunomide have shown that the isoxazole ring is stable at acidic and neutral pH at room temperature, but readily undergoes ring-opening at basic pH (pH 10), a process that is accelerated at higher temperatures.[11] This degradation proceeds via cleavage of the N-O bond.

  • Reductive Cleavage: The N-O bond is also prone to reductive cleavage, which can be a significant metabolic pathway. This can be mediated by enzymes such as cytochrome P450.[12]

  • Photolytic Rearrangement: Under UV irradiation, isoxazoles can undergo rearrangement to the more stable oxazole isomer.[10]

Pyrazole Carboxamides:

  • General Stability: The pyrazole ring is markedly more stable under hydrolytic (acidic and basic), oxidative, and thermal conditions compared to the isoxazole ring.[1][13] This is exemplified by the drug Celecoxib, which demonstrates good chemical stability under normal storage conditions.[13]

  • Metabolic Oxidation: While the ring itself is robust, metabolic degradation often occurs on the substituents attached to the pyrazole core. For instance, N-dealkylation or oxidation of substituent alkyl or aryl groups are common metabolic pathways.

  • Limited Ring Cleavage: Ring cleavage of the pyrazole core is not a commonly observed degradation pathway under typical stress testing or metabolic conditions.

DegradationPathways cluster_isoxazole Isoxazole Carboxamide Degradation cluster_pyrazole Pyrazole Carboxamide Degradation Isoxazole Isoxazole Carboxamide RingOpened Ring-Opened Product (e.g., Cyanoenol) Isoxazole->RingOpened Base Hydrolysis / Reductive Cleavage Oxazole Oxazole Isomer Isoxazole->Oxazole Photolysis Pyrazole Pyrazole Carboxamide Metabolite Oxidized Metabolite Pyrazole->Metabolite Metabolic Oxidation (on substituents)

Caption: Generalized degradation pathways for isoxazole and pyrazole carboxamides.

Quantitative Stability Data: A Synthesized Comparison

While a single head-to-head study with a large dataset is not available, a synthesis of data from various sources on representative compounds provides a clear picture of their relative stabilities.

HeterocycleCompound ExampleConditionStability OutcomeReference(s)
Isoxazole LeflunomideBasic Hydrolysis (pH 10, 37°C)t½ ≈ 1.2 hours[11]
LeflunomideNeutral Hydrolysis (pH 7.4, 37°C)t½ ≈ 7.4 hours[11]
LeflunomideAcidic Hydrolysis (pH 4.0, 37°C)Stable[11]
VariousMetabolic (Liver Microsomes)Susceptible to N-O bond cleavage[12]
Pyrazole CelecoxibGeneral StorageGood stability under normal conditions[13]
CelecoxibIn drug mixtures, 70°CMore stable than Cimicoxib in some mixtures[14]
VariousMetabolic (Liver Microsomes)Generally stable core, metabolism on substituents[1][15]
Pyrazole ester derivativespH 8 BufferEster hydrolysis observed, isosteres more stable[16]

This table is a synthesis of data from multiple sources and is intended for comparative illustration.

Implications for Drug Design and Development

The choice between an isoxazole and a pyrazole carboxamide scaffold should be a deliberate one, informed by the stability data and the overall goals of the drug discovery program.

  • When to Favor Pyrazole Carboxamides: For developing systemically acting drugs where high metabolic and chemical stability is paramount, the pyrazole carboxamide scaffold is often the superior choice. Its inherent robustness reduces the risk of premature degradation, ensuring better bioavailability and a more predictable pharmacokinetic profile. The introduction of a trifluoromethyl group, as seen in Celecoxib, can further enhance metabolic stability.[1]

  • Strategic Use of Isoxazole Carboxamides: The inherent lability of the isoxazole ring is not always a disadvantage. It can be strategically employed in several scenarios:

    • Prodrug Design: As demonstrated by Leflunomide, the isoxazole ring can serve as a bioreversible handle that is cleaved in vivo to release the active pharmacophore.[5][6]

    • Topical or Locally Acting Agents: For drugs intended for topical application or localized action, a degree of instability can be beneficial to limit systemic exposure and potential side effects.

    • Modulating Physicochemical Properties: The introduction of the isoxazole ring has been shown to improve the stability of some parent compounds, such as curcumin.[3]

Conclusion: A Tale of Two Scaffolds

In the comparative stability study of isoxazole versus pyrazole carboxamides, a clear trend emerges: pyrazole carboxamides offer superior intrinsic chemical and metabolic stability due to the robust nature of the pyrazole ring. This makes them a reliable choice for systemic drug candidates requiring a long half-life and predictable metabolism.

The isoxazole carboxamide scaffold, while more susceptible to degradation, particularly through base-catalyzed or reductive cleavage of its N-O bond, offers unique strategic advantages. Its controlled lability can be harnessed for prodrug design and for creating locally acting agents.

Ultimately, the decision of which scaffold to employ is not a matter of "better" or "worse," but rather a nuanced choice based on the specific therapeutic application, desired pharmacokinetic profile, and the overall drug design strategy. A thorough understanding of their respective stability profiles, as outlined in this guide, empowers researchers to make more informed decisions, mitigating risks and accelerating the path to viable drug candidates.

References

  • MDPI. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Available from: [Link]

  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Available from: [Link]

  • PMC. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Available from: [Link]

  • PMC. (2021, June 15). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Available from: [Link]

  • ResearchGate. (2025, October 31). Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC-UV method for their quantification. Available from: [Link]

  • PubMed. (2004, November 15). Physical stability and solubility advantage from amorphous celecoxib: the role of thermodynamic quantities and molecular mobility. Available from: [Link]

  • PMC. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • PMC. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Available from: [Link]

  • Google Patents. (n.d.). Leflunomide-containing pharmaceutical compositions.
  • ResearchGate. (2025, March 3). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • J-STAGE. (n.d.). synthetic reactions using isoxazole compounds. Available from: [Link]

  • IJCPS. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • Arabian Journal of Chemistry. (2026, February 17). Novel isoxazole-containing thiazolidinone: Synthesis, DFT analysis, and pharmacological evaluation. Available from: [Link]

  • ResearchGate. (2025, October 16). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Available from: [Link]

  • MDPI. (2022, May 12). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link]

  • PMC. (n.d.). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. Available from: [Link]

  • ACS Publications. (2021, March 10). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. Available from: [Link]

  • PMC. (2022, June 24). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Available from: [Link]

  • ACS Publications. (2007, December 12). New Celecoxib Derivatives as Anti-Inflammatory Agents. Available from: [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.... Available from: [Link]

  • MDPI. (2023, August 31). Stability Study of Selected Coxibs Used in the Treatment of Rheumatoid Diseases in Various Drug Combinations. Available from: [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • SciSpace. (n.d.). Leflunomide analogues as potential antiinflammatory agents. Available from: [Link]

  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available from: [Link]

  • MDPI. (2025, July 23). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Available from: [Link]

  • CCDC. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological activities of celecoxib derivatives. Available from: [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-, isoxazole- and pyrrole-ring fused derivatives of C60: synthesis and electrochemical properties as well as morphological characterization. Available from: [Link]

  • ResearchGate. (n.d.). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Available from: [Link]

  • PMC. (2016, October 31). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Available from: [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]

Sources

Elemental Analysis Standards for 3-(Benzyloxy)isoxazole-5-carboxamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the selection and application of elemental analysis (EA) calibration standards specifically for the characterization of 3-(Benzyloxy)isoxazole-5-carboxamide .

Executive Summary

3-(Benzyloxy)isoxazole-5-carboxamide (C₁₁H₁₀N₂O₃) presents a specific analytical challenge due to its heterocyclic isoxazole core fused with a benzyloxy side chain.[1] In drug development, verifying the purity of such intermediates requires precise Carbon, Hydrogen, and Nitrogen (CHN) determination.[1]

This guide compares the performance of three industry-standard reference materials—Nicotinamide , Acetanilide , and Sulfanilamide —to determine the optimal calibration matrix for this specific compound.[1] Based on stoichiometric matching and combustion characteristics, Nicotinamide is identified as the superior standard for this application, offering the closest carbon-to-nitrogen balance to the target analyte.[1]

The Analyte: 3-(Benzyloxy)isoxazole-5-carboxamide

Before selecting a standard, we must understand the theoretical composition and combustion behavior of the target molecule.[1]

  • Chemical Formula: C₁₁H₁₀N₂O₃

  • Molecular Weight: 218.21 g/mol

  • Structural Challenges:

    • Isoxazole Ring (N-O Bond): The weak N-O bond ($ \approx 200 \text{ kJ/mol} $) acts as an internal oxidizer, aiding combustion but potentially causing rapid pressure spikes in the combustion tube.[1]

    • Amide Functionality: Susceptible to moisture absorption (hygroscopicity), requiring strict drying protocols.[1]

    • Benzyloxy Group: Adds a significant carbon load (7 carbons), diluting the nitrogen percentage compared to smaller isoxazoles.[1]

Theoretical Composition Matrix
ElementTheoretical Mass %
Carbon (C) 60.55%
Hydrogen (H) 4.62%
Nitrogen (N) 12.84%
Oxygen (O) 22.00%

Comparative Analysis of Calibration Standards

To minimize linearization errors in the thermal conductivity detector (TCD), the ideal standard should "bracket" or closely match the elemental percentages of the analyte.

Option A: Nicotinamide (The Precision Match)[1]
  • Formula: C₆H₆N₂O[2]

  • Relevance: A heterocyclic amide (pyridine derivative) structurally similar to the isoxazole target.

  • Performance:

    • Carbon Match: Excellent. Nicotinamide (59.01%) is within 1.5% of the analyte (60.55%).

    • Nitrogen Match: High (22.94%), ensuring the detector is calibrated for the nitrogen-rich heterocyclic core.[1]

  • Verdict: Preferred. The structural similarity (aromatic heterocycle + amide) ensures similar combustion kinetics.

Option B: Acetanilide (The Industry Workhorse)[1]
  • Formula: C₈H₉NO

  • Relevance: The default standard for most organic CHN analysis.

  • Performance:

    • Carbon Match: Poor. Acetanilide (71.09%) is ~10% higher in carbon than the analyte.[3]

    • Nitrogen Match: Moderate (10.36%).

  • Verdict: Acceptable Alternative. Stable and cheap, but the high carbon content may require a non-linear calibration curve adjustment for lower-carbon analytes like the target.

Option C: Sulfanilamide (The Nitrogen Stress-Test)[1]
  • Formula: C₆H₈N₂O₂S

  • Relevance: Often used for high-nitrogen or sulfur-containing compounds.

  • Performance:

    • Carbon Match: Very Poor (41.84%).

    • Nitrogen Match: Good (16.27%).

  • Verdict: Not Recommended unless sulfur is being co-analyzed. The carbon gap (>18%) is too large for high-precision validation of this specific isoxazole.

Summary Data Table: Standard vs. Analyte
Standard% Carbon

C (vs Target)
% Nitrogen

N (vs Target)
Suitability
Target Analyte 60.55 12.84
Nicotinamide 59.01-1.5422.94+10.10High
Acetanilide 71.09+10.5410.36-2.48Medium
Sulfanilamide 41.84-18.7116.27+3.43Low

Experimental Protocol

Method: Dynamic Flash Combustion (Dumas Method)

This protocol ensures complete oxidation of the isoxazole ring and reduction of nitrogen oxides (


) to elemental nitrogen (

).[1]
Step 1: Sample Preparation
  • Drying: Dry the 3-(Benzyloxy)isoxazole-5-carboxamide sample in a vacuum oven at 40°C for 4 hours to remove surface moisture. Amides can form hydrates; ensure the sample is anhydrous.

  • Weighing: Weigh 1.5 – 2.5 mg of sample into a Tin (Sn) capsule .

    • Why Tin? Tin undergoes a highly exothermic reaction with oxygen (flash point >1800°C), ensuring the refractory isoxazole ring is fully fragmented.[1]

  • Sealing: Fold the capsule using the "cubing" technique to exclude atmospheric nitrogen.

Step 2: Instrument Configuration (Typical Parameters)
  • Furnace Temperature: 950°C (Left/Combustion), 840°C (Right/Reduction).[1]

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Injection: 250 mL/min for 5 seconds.

    • Note: The benzyloxy group is rich in carbon; ensure sufficient oxygen excess to prevent soot formation (which lowers %C results).

Step 3: Calibration Workflow
  • Run 3 Blanks (Empty Tin Capsules) to stabilize the baseline.

  • Run 3 K-Factor Standards using Nicotinamide (2 mg).

  • Run the Analyte in duplicate.

  • Run 1 Check Standard (Acetanilide) to verify the calibration curve validity.

Visualization of Workflow

Diagram 1: Decision Logic for Standard Selection

This logic gate helps researchers select the correct standard based on the specific derivative of isoxazole they are analyzing.

StandardSelection Start Start: Select Standard for Isoxazole Derivative CheckS Does the molecule contain Sulfur? Start->CheckS UseBBOT Use BBOT or Sulfanilamide CheckS->UseBBOT Yes CheckC Check Carbon Content (Theoretical) CheckS->CheckC No HighC High Carbon (>65%) (e.g., large benzyl/phenyl groups) CheckC->HighC MedC Medium Carbon (50-65%) (e.g., 3-Benzyloxy-isoxazole) CheckC->MedC LowC Low Carbon (<45%) (e.g., Unsubstituted Isoxazole) CheckC->LowC UseAcet Use Acetanilide (Matches High C) HighC->UseAcet UseNic Use Nicotinamide (Best Match for C & Heterocycle) MedC->UseNic UseSulf Use Sulfanilamide (Matches Low C / High N) LowC->UseSulf

Caption: Decision matrix for selecting elemental analysis standards based on the stoichiometry of the isoxazole derivative.

Diagram 2: Analytical Workflow

Workflow Sample Sample Prep (Dry & Weigh 2mg) Combustion Flash Combustion (950°C + O2 + Sn) Sample->Combustion Drop Capsule Reduction Reduction Tube (Cu wires, 840°C) Combustion->Reduction Gases (NOx, CO2, H2O) Separation GC Separation (N2, CO2, H2O) Reduction->Separation Reduced Gases (N2) Detection TCD Detection (Compare vs Nicotinamide) Separation->Detection Quantification

Caption: Dynamic Flash Combustion workflow for CHN determination of isoxazole carboxamides.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
High % Nitrogen Incomplete combustion of the N-O ring or trap saturation.Increase Oxygen injection time; replace Copper reduction wires.
Low % Carbon Soot formation due to Benzyloxy group.Add Vanadium Pentoxide (V₂O₅) as a combustion aid to provide extra oxygen at the sample core.
Drifting Baseline Moisture in the system.The amide group is hydrophilic. Ensure the carrier gas trap (Anhydrone) is fresh.

References

  • Thermo Fisher Scientific. (2022). Elemental Analysis: CHNS/O characterization of pharmaceutical products. Application Note AN42306. Link

  • Sigma-Aldrich. (2024). Nicotinamide Analytical Standard Properties and Certificate of Analysis.[3]Link[1]

  • Elemental Microanalysis Ltd. (2003). Reference Materials for Elemental Analysis: Acetanilide vs. Nicotinamide. Catalogue 2003, p. 12. Link

  • Royal Society of Chemistry. (2022). An International Study Evaluating Elemental Analysis Standards. ACS Central Science. Link

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary for Nicotinamide (CID 936).[1]Link[1]

Sources

Safety Operating Guide

3-(Benzyloxy)isoxazole-5-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Safety Directive

3-(Benzyloxy)isoxazole-5-carboxamide is a specialized heterocyclic intermediate often used in medicinal chemistry (e.g., as a scaffold for antiviral or antimicrobial agents).[1] Due to the presence of the isoxazole ring (containing a potentially labile N-O bond) and the carboxamide functionality , this compound must be treated as a hazardous chemical waste with potential thermal instability.

Core Disposal Directive:

  • Do NOT dispose of in municipal trash or sink drains.

  • Do NOT autoclave (thermal instability risk).

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Profile & Hazard Assessment

Before disposal, you must characterize the waste stream. As specific Safety Data Sheets (SDS) for the carboxamide derivative may be limited compared to its acid precursor (CAS 2552-54-7), use this Proxy Hazard Profile based on structure-activity relationships (SAR) of isoxazole derivatives.

PropertyDescription / Hazard
Chemical Structure Isoxazole ring substituted with a benzyloxy group at C3 and a carboxamide at C5.[1][2][3][4][5][6]
Physical State Solid (typically white to off-white powder).
Stability Thermally Sensitive. Isoxazoles can undergo ring cleavage or decomposition at elevated temperatures (often >150°C).
Reactivity Incompatible with strong oxidizers, strong acids, and strong bases (hydrolysis of amide).
Toxicity Profile Treat as Irritant (H315, H319) and Potentially Toxic (H301) . Potential skin sensitizer (H317).[7]
RCRA Status Not P-listed or U-listed by specific name.[1] Classify as Characteristic Hazardous Waste (Toxic/Irritant) pending testing.

Pre-Disposal: Waste Segregation & Packaging[1][9]

Proper segregation prevents dangerous cross-reactions in waste drums.

A. Solid Waste (Pure Substance)
  • Container: Collect in a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Label as "Hazardous Waste - Solid, Toxic/Irritant."

    • Explicit Content: "3-(Benzyloxy)isoxazole-5-carboxamide."[1]

  • Segregation: Keep separate from oxidizers (e.g., permanganates, nitrates) to prevent energetic reactions.

B. Liquid Waste (Solutions)

If the compound is dissolved in solvents (e.g., DMSO, Methanol, DCM):

  • Identify Solvent: Determine if the solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Acetone, DMSO).

  • Segregation:

    • Stream A (Halogenated): Pour into the dedicated Halogenated Waste carboy.

    • Stream B (Non-Halogenated/Flammable): Pour into the Flammable/Organic Waste carboy.

  • Concentration Limit: If the concentration is >5%, consider precipitating the solid to reduce liquid waste volume, unless the solution is the intended waste form.

C. Contaminated Packaging[1]
  • Empty Vials: Triple rinse with a compatible solvent (e.g., acetone or methanol).

  • Rinsate: Dispose of the rinsate into the appropriate Liquid Waste container.

  • Dry Vials: Once rinsed and dried, deface the label and dispose of as Glass Waste (or according to local EHS policy for chemically contaminated glass).

Detailed Disposal Workflows (Visualized)

Workflow 1: Waste Segregation Decision Tree

This logic ensures the compound enters the correct waste stream to prevent accidents and regulatory fines.

WasteSegregation Start Waste Generation: 3-(Benzyloxy)isoxazole-5-carboxamide StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Place in HDPE/Glass Jar. Label: 'Hazardous Solid - Toxic'. Do NOT Autoclave. Solid->SolidAction SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalo HaloAction Dispose in HALOGENATED Waste Carboy Halo->HaloAction NonHaloAction Dispose in FLAMMABLE/ORGANIC Waste Carboy NonHalo->NonHaloAction

Figure 1: Decision tree for segregating 3-(Benzyloxy)isoxazole-5-carboxamide waste based on physical state and solvent compatibility.

Workflow 2: The Disposal Lifecycle (Cradle-to-Grave)

This outlines the chain of custody from your bench to final destruction.[1]

DisposalLifecycle Lab Laboratory Accumulation (Satellite Accumulation Area) Tag Waste Tagging (Chemical Name, %, Hazards) Lab->Tag Container Full or <1 Year EHS EHS / Waste Contractor Pickup Tag->EHS Request Pickup Consolidation Central Accumulation Area (Bulking) EHS->Consolidation Incinerator High-Temp Incineration (>1000°C with Scrubbers) Consolidation->Incinerator Final Destruction

Figure 2: The regulatory lifecycle of the waste.[1] Note that incineration is the required destruction method to break the isoxazole ring and amide bonds safely.

Emergency Procedures (Spill Response)

If a spill occurs during the disposal process:

  • Evacuate & Ventilate: If dust is generated, clear the immediate area.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a P95/N95 respirator if powder is fine/aerosolized.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion. Sweep carefully into a dustpan.

    • Liquids: Absorb with vermiculite or a commercial chemical spill pad.

  • Decontamination: Clean the surface with soap and water.[8] Collect all cleanup materials (towels, pads) into the Solid Hazardous Waste container.

Regulatory Compliance & References

Compliance is non-negotiable. This protocol aligns with US EPA Resource Conservation and Recovery Act (RCRA) standards for hazardous waste generation.

Key Regulations:

  • 40 CFR § 262.11: Hazardous waste determination.

  • 40 CFR § 262.15: Satellite Accumulation Area (SAA) regulations.

References:

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 166938: 3-(Benzyloxy)isoxazole-5-carboxylic acid (Precursor).[1] Available at: [Link]

Sources

Personal protective equipment for handling 3-(Benzyloxy)isoxazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 3-(Benzyloxy)isoxazole-5-carboxamide

Introduction

As a Senior Application Scientist, I frequently encounter novel heterocyclic building blocks that require rigorous, customized handling protocols. 3-(Benzyloxy)isoxazole-5-carboxamide is a highly versatile synthetic intermediate utilized in the design of enzyme inhibitors, receptor modulators, and immunotherapeutics, including Toll-like receptor (TLR) agonists [1].

While the parent isoxazole ring imparts metabolic stability and favorable hydrogen-bonding dynamics, the addition of a benzyloxy group and a primary carboxamide fundamentally alters the molecule's physicochemical hazard profile. This guide provides a causality-driven, self-validating operational framework for the safe handling, dissolution, and disposal of this compound, ensuring both operator safety and experimental integrity.

Section 1: Physicochemical Hazard Profile & Causality

Understanding the molecular architecture of 3-(Benzyloxy)isoxazole-5-carboxamide is the first step in risk mitigation. The lipophilic benzyloxy moiety significantly increases the compound's partition coefficient (LogP), enhancing its ability to permeate lipid bilayers, including the stratum corneum of the human epidermis. Concurrently, the carboxamide group acts as a potent hydrogen bond donor and acceptor, increasing the risk of off-target protein binding if systemically absorbed [2].

Table 1: Physicochemical Properties and Hazard Causality

Property / FeatureEstimated Value / ClassificationOperational Causality & Impact
Molecular Weight ~218.21 g/mol Low molecular weight powder; highly susceptible to aerosolization and static cling during gravimetric transfer.
Lipophilicity (LogP) 2.1 – 2.5Moderate-to-high lipophilicity accelerates dermal penetration and reduces standard glove breakthrough times.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Demands strict barrier isolation to prevent mucosal, dermal, and respiratory tract irritation.
Chemical Reactivity Stable under standard conditionsThe carboxamide moiety is susceptible to hydrolysis under strong acidic/basic conditions; requires neutral, anhydrous storage.

Section 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for novel lipophilic amides. The following matrix is engineered specifically for handling 3-(Benzyloxy)isoxazole-5-carboxamide:

  • Respiratory Protection : All handling must occur within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity of 80-100 fpm.

    • Causality: The fine powder form presents a severe inhalation hazard. If engineering controls are unavailable or compromised, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

  • Hand Protection : Double-gloving is strictly required. Inner glove: Standard nitrile (3 mil). Outer glove: Extended-cuff nitrile (minimum 5 mil).

    • Causality: The benzyloxy ether increases the compound's solubility in organic matrices. If the compound is dissolved in DMSO or DMF, these solvents act as aggressive penetration enhancers, rapidly carrying the lipophilic solute through standard latex or thin nitrile barriers.

  • Eye/Face Protection : ANSI Z87.1 tight-fitting chemical splash goggles.

    • Causality: Standard safety glasses with side shields do not provide adequate protection against airborne dust particulates that can dissolve in conjunctival fluid.

  • Body Protection : A flame-retardant (FR) or heavy cotton laboratory coat with knit cuffs, fully buttoned to the neck.

Section 3: Operational Workflow & Handling Protocol

This protocol details the preparation of a 10 mM stock solution in anhydrous DMSO. It is designed as a self-validating system to ensure precision and eliminate exposure risks.

Step 1: Environmental Preparation & Anti-Static Mitigation

  • Action : Wipe down the balance area inside the fume hood with a damp lint-free cloth. Use an anti-static gun (e.g., Zerostat) on the weigh boat and the compound vial.

  • Causality : Static electricity causes low-molecular-weight powders to repel from the spatula and aerosolize, creating an immediate inhalation hazard and compromising gravimetric accuracy.

  • Validation Checkpoint : Hover the clean spatula near the weigh boat; if no residual powder jumps or clings to the metal, the static charge is successfully neutralized.

Step 2: Gravimetric Transfer

  • Action : Tare the anti-static weigh boat. Using a micro-spatula, transfer the required mass of 3-(Benzyloxy)isoxazole-5-carboxamide. Close the analytical balance draft shield immediately.

  • Causality : Ambient air currents in the fume hood will cause severe fluctuations in the microbalance. The draft shield isolates the micro-environment for accurate readings.

  • Validation Checkpoint : The balance reading must remain stable for 5 consecutive seconds before recording the final mass.

Step 3: In-Situ Dissolution

  • Action : Do not transfer the dry powder to a secondary container. Instead, pipette the calculated volume of anhydrous DMSO directly into the weigh boat or tared vial containing the powder. Triturate gently.

  • Causality : Transferring dry powder between vessels results in unavoidable mass loss and increases the risk of aerosol exposure. Dissolving in-situ locks the compound into the liquid phase, instantly neutralizing the dust hazard.

  • Validation Checkpoint : Perform a visual inspection against a dark background. The solution must be completely clear, with no refractive particulates or turbidity, confirming 100% dissolution before removal from the hood.

Mandatory Visualization: Operational Workflow

Workflow A 1. Anti-Static Setup (Neutralize environment) B 2. Gravimetric Transfer (Closed draft shield) A->B C 3. In-Situ Dissolution (Anhydrous DMSO) B->C D 4. Validation Checkpoint (Visual clarity check) C->D D->C Turbid (Add Solvent) E 5. Decontamination (70% EtOH wipe down) D->E Clear Solution F 6. Secure Storage (-20°C, Desiccated) E->F

Operational workflow for the safe handling and dissolution of isoxazole amides.

Section 4: Spill Response and Chemical Disposal Plan

Even with meticulous planning, accidental releases can occur. The following protocols ensure rapid containment and regulatory compliance.

Small Spill Response (< 50 mg)

  • Do not sweep dry. Dry sweeping mechanically aerosolizes the toxic powder.

  • Solubilize and Wipe: Dampen an absorbent spill pad with 70% ethanol or isopropanol.

    • Causality: The alcohol reduces the surface tension of the powder and partially solubilizes the lipophilic benzyloxy group, chemically binding the dust to the pad rather than pushing it around.

  • Inward Wiping: Wipe from the perimeter of the spill toward the center to prevent expanding the contamination footprint.

  • Secondary Wash: Wash the area with a standard laboratory detergent solution to remove any residual organic film, followed by a final deionized water wipe.

Chemical Disposal Plan 3-(Benzyloxy)isoxazole-5-carboxamide and its derivatives must never be introduced into the municipal water system or standard biohazard waste [3].

  • Solid Waste : All contaminated gloves, weigh boats, and spill pads must be placed in a heavy-duty, sealable polyethylene bag. Label strictly as "Toxic Organic Solid Waste - Isoxazole Derivative".

  • Liquid Waste : DMSO or aqueous stock solutions must be collected in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy. Label as "Hazardous Liquid Waste: Contains DMSO and Isoxazole Amides".

  • Compliance : Dispose of all waste through a certified Environmental Health and Safety (EHS) contractor in accordance with federal and local EPA regulations for hazardous chemical waste.

References

  • Strašek Benedik, N., et al. "Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists." ACS Omega, 2024 Jan 4;9(2):2362–2382. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.